molecular formula C6H10O4 B1294975 2-Ethylbutanedioic acid CAS No. 636-48-6

2-Ethylbutanedioic acid

Cat. No.: B1294975
CAS No.: 636-48-6
M. Wt: 146.14 g/mol
InChI Key: RVHOBHMAPRVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbutanedioic acid, also known as ethyl succinic acid, is a dicarboxylic acid with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . Its CAS Registry Number is 636-48-6 . As a derivative of succinic acid, it shares many properties with this important platform chemical, which is widely recognized for its role as a precursor in the synthesis of polymers, resins, and as an acidity regulator in the food and beverage industry . In research contexts, succinic acid derivatives are of significant interest for their antimicrobial properties. Studies have shown that succinic acid can effectively inhibit the growth of food spoilage bacteria like Staphylococcus aureus and Pseudomonas fluorescens . The primary mechanism of action involves damaging the bacterial cell membrane and intracellular structure, leading to the leakage of cellular components and a reduction in cell particle size . This makes related compounds, such as this compound, promising candidates for developing natural preservatives in the food industry . Furthermore, succinic acid itself is a valuable building block in the production of biodegradable polyesters, polyamides, and alkyd resins . Its ethyl derivative is therefore a compound of interest in material science for the synthesis of novel bio-based polymers, offering a more sustainable alternative to petrochemical-based intermediates . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOBHMAPRVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979815
Record name 2-Ethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-48-6
Record name 2-Ethylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Ethylbutanedioic acid, a dicarboxylic acid with applications in organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound [1]. It is also widely known by its common synonym, 2-ethylsuccinic acid , as it is a derivative of succinic acid with an ethyl group substituted at the second carbon position[1][2].

Other recognized synonyms and identifiers for this compound include:

  • Ethylsuccinic acid[1][3]

  • α-Ethylsuccinic acid[2][3]

  • 1,2-Butanedicarboxylic acid[2][3]

  • Butanedioic acid, 2-ethyl-[3]

  • CAS Number: 636-48-6[1][4]

  • CHEBI ID: 195363[1]

Physicochemical Properties

This compound is a colorless to pale yellow solid that is soluble in water, a characteristic attributed to its polar carboxylic acid groups[2]. The presence of two carboxyl groups allows for hydrogen bonding, which influences its physical properties and reactivity[2]. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular FormulaC₆H₁₀O₄[1][2][4]
Molecular Weight146.14 g/mol [1][]
IUPAC NameThis compound[1][]
CAS Number636-48-6[1][4]
AppearanceColorless to pale yellow solid[2]
Boiling Point250.7°C at 760 mmHg[6]
Density1.246 g/cm³[6]
Flash Point119.7°C[6]
Refractive Index1.473[6]
LogP0.57190[6]

Experimental Protocols: Synthesis via Malonic Ester Condensation

This compound serves as a valuable building block in the synthesis of various chemical compounds, including pharmaceuticals and polymers[2]. A common and illustrative method for its preparation is through a variation of the malonic ester synthesis, which is a versatile technique for forming substituted carboxylic acids.

Principle: This synthesis involves the alkylation of a malonic ester derivative, specifically diethyl 2-ethylmalonate, followed by hydrolysis and decarboxylation of one of the ester groups to yield the target dicarboxylic acid.

Methodology:

Step 1: Alkylation of Diethyl 2-ethylmalonate

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Malonic Ester: To the cooled solution of sodium ethoxide, add diethyl 2-ethylmalonate dropwise with continuous stirring. This reaction forms the enolate, a potent nucleophile.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (B1195939) (or a similar haloacetic ester) dropwise to the enolate solution. The mixture is then heated to reflux for several hours to ensure the completion of the alkylation reaction.

  • Work-up: After cooling, the reaction mixture is poured into water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tri-ester product.

Step 2: Hydrolysis and Decarboxylation

  • Saponification: The crude tri-ester from the previous step is refluxed with an excess of a strong base, such as aqueous sodium hydroxide, to hydrolyze all three ester groups to their corresponding carboxylate salts.

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid (e.g., concentrated HCl) until the solution is acidic (pH < 2). This protonates the carboxylate groups.

  • Decarboxylation: The acidified solution is gently heated. The geminal dicarboxylic acid intermediate is unstable and will undergo decarboxylation (loss of CO₂) upon heating, yielding this compound.

  • Isolation and Purification: The final product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the resulting solid can be purified by recrystallization from hot water or another appropriate solvent system.

Product Analysis: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound using the malonic ester pathway described above.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 Diethyl 2-ethylmalonate step1 Alkylation start1->step1 start2 Ethyl Bromoacetate start2->step1 start3 Sodium Ethoxide start3->step1 step2 Base Hydrolysis (Saponification) step1->step2 Intermediate Tri-ester step3 Acidification step2->step3 Carboxylate Salts step4 Decarboxylation step3->step4 Geminal Dicarboxylic Acid product This compound step4->product

Logical workflow for the synthesis of this compound.

References

2-ethylsuccinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 2-ethylsuccinic acid. The information is intended to support research, development, and application activities within the scientific community.

Chemical Structure and Identification

2-Ethylsuccinic acid, also known as 2-ethylbutanedioic acid, is a dicarboxylic acid. Its structure consists of a succinic acid backbone with an ethyl group substituted at the C2 position.

Chemical Structure:

Caption: 2D Chemical Structure of 2-Ethylsuccinic Acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Synonyms Ethylsuccinic acid, α-Ethylsuccinic acid
CAS Number 636-48-6[2]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [1]
SMILES CCC(CC(=O)O)C(=O)O[1]
InChI InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)[2]

Physicochemical Properties

2-Ethylsuccinic acid is a colorless to pale yellow solid that is soluble in water.[3] Limited experimental data is available for some of its physicochemical properties.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow solid[3]
Solubility Soluble in water[3]
Boiling Point 250.7 °C at 760 mmHg[][5]
Melting Point Data not available
pKa Data not available

Synthesis and Experimental Protocols

A procedure for a related compound, 2-ethyl-2-methylsuccinic acid, involves the reaction of ethyl cyanoacetate (B8463686) with 2-butanone (B6335102) in the presence of potassium cyanide, followed by hydrolysis.[6] A similar strategy could likely be adapted for the synthesis of 2-ethylsuccinic acid.

A synthetic route for deuterium-labeled 2-ethylsuccinic acid has been described, which involves the alkylation of diethyl malonate, followed by a Krapcho decarboxylation with D₂O and subsequent hydrolysis.[7]

Logical Workflow for a Plausible Synthesis:

G A Diethyl Malonate B Alkylation with Ethyl Halide A->B C Diethyl Ethylmalonate B->C D Hydrolysis and Decarboxylation C->D E 2-Ethylsuccinic Acid D->E

Caption: Plausible synthetic workflow for 2-ethylsuccinic acid.

Biological Activity and Potential Applications

The biological activity of 2-ethylsuccinic acid is not extensively documented. However, related succinic acid derivatives have shown interesting pharmacological properties. For instance, 2-ethyl-2-methylsuccinic acid has been identified as a potent inhibitor of carboxypeptidase A (CPA) and B.[] It is plausible that 2-ethylsuccinic acid could also exhibit inhibitory activity against certain enzymes, though specific studies are lacking.

Succinic acid itself has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, specifically CYP3A4, 2D6, and 2C9, suggesting potential for drug-drug interactions.

Given its structure as a dicarboxylic acid, 2-ethylsuccinic acid may serve as a building block in the synthesis of pharmaceuticals and polymers.[3]

Spectral and Analytical Data

While full spectral data sets are not provided in this guide, the availability of certain spectral information has been noted in chemical databases.

Table 3: Available Spectral Data

TechniqueAvailability
¹H NMR Data available in spectral databases
¹³C NMR Data available in spectral databases
Mass Spectrometry Data available in spectral databases
Infrared (IR) Spectroscopy Data available in spectral databases

Note on Data Gaps: Despite a thorough review of available literature, specific experimental values for the melting point and pKa of 2-ethylsuccinic acid could not be definitively ascertained. Furthermore, detailed experimental protocols for its synthesis and specific in vitro or in vivo studies on its biological activity are not well-documented. Further research is required to fill these knowledge gaps.

References

An In-depth Technical Guide to the Isomers of C6H10O4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C6H10O4 represents a diverse group of isomeric compounds, several of which hold significant importance in industrial applications, research, and drug development. This technical guide provides a comprehensive overview of four key isomers: Adipic Acid, Diethyl Succinate (B1194679), Dimethyl Glutarate, and Isosorbide (B1672297). The guide details their physicochemical properties, biological activities, synthesis protocols, and associated signaling or biosynthetic pathways, offering valuable insights for professionals in the scientific community.

Physicochemical Properties of C6H10O4 Isomers

The structural differences among the isomers of C6H10O4 give rise to distinct physicochemical properties. A summary of these properties for Adipic Acid, Diethyl Succinate, Dimethyl Glutarate, and Isosorbide is presented in the table below for easy comparison.

PropertyAdipic AcidDiethyl SuccinateDimethyl GlutarateIsosorbide
IUPAC Name Hexanedioic acidDiethyl butanedioateDimethyl pentanedioate(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
Molar Mass ( g/mol ) 146.14174.19160.17146.14
Melting Point (°C) 152.1[1][2]-20[3][4]-37[5]60-63[6]
Boiling Point (°C) 337.5[2]218[3][4]210-215[5]175 (at 2 mmHg)[6]
Density (g/cm³) 1.36[1]1.047 (at 25 °C)[3]1.087 (at 20 °C)[5]1.0945 (estimate)[7]
Solubility in Water Slightly soluble[1][8]Slightly soluble[3]InsolubleSoluble[6]
Appearance White crystalline powder[1][8]Colorless liquid[3][9]Colorless liquid[5]White crystalline solid[6]

Biological Activities and Applications in Drug Development

The isomers of C6H10O4 exhibit a range of biological activities, making them subjects of interest in pharmacology and drug development.

Adipic Acid: This dicarboxylic acid has demonstrated antibacterial properties. It is also utilized in pharmaceutical formulations as an excipient to achieve pH-independent release of both weakly basic and weakly acidic drugs in controlled-release tablets.[2][10] Its buffering capacity is also leveraged in various formulations.

Diethyl Succinate: As a cell-permeable ester of succinate, this compound has shown significant anti-inflammatory effects. It modulates the polarization and activation of microglial cells, key immune cells in the central nervous system, by reducing mitochondrial fission and the production of reactive oxygen species (ROS).[1][11][12] This suggests its potential as a therapeutic agent for neuroinflammatory conditions.

Dimethyl Glutarate: While research on the specific biological activities of dimethyl glutarate is less extensive, its derivatives have shown promise. For instance, dimethyl 2-oxoglutarate, a cell-permeable derivative, has demonstrated neuroprotective properties by serving as an alternative energy source for neurons under conditions of glucose hypometabolism, which is implicated in neurodegenerative diseases like Alzheimer's.

Isosorbide: This bicyclic diol and its nitrate (B79036) derivatives are well-established vasodilators used in the treatment of angina pectoris and heart failure.[13] Isosorbide acts by releasing nitric oxide (NO), which in turn relaxes vascular smooth muscle, leading to vasodilation and improved blood flow.[9]

Quantitative Biological Data
IsomerBiological ActivityAssayTarget/OrganismResult
Adipic AcidAntibacterialBroth MicrodilutionGram-positive & Gram-negative bacteriaWhile specific MIC values for adipic acid are not readily available in the cited literature, related organic acids show MICs ranging from 500 to 15,000 mg/L against various bacteria.[14]
Diethyl SuccinateAnti-inflammatoryELISALPS-stimulated RAW 264.7 macrophagesPretreatment with diethyl succinate significantly suppresses the LPS-induced release of pro-inflammatory cytokines like TNF-α.[1][12]
Diethyl SuccinateROS ReductionFlow Cytometry (CellROX)LPS-stimulated primary microglia5 mM diethyl succinate significantly reduces ROS production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of C6H10O4 isomers.

Synthesis Protocols

Principle: This method involves the oxidative cleavage of the double bond in cyclohexene (B86901) to form the dicarboxylic acid, adipic acid.

Materials:

Procedure:

  • In a flask, prepare a solution of KMnO4 in water and cool it in an ice bath.

  • Slowly add cyclohexene to the cold KMnO4 solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 40°C.

  • After the addition is complete, continue stirring for 10-15 minutes.

  • Test for the presence of unreacted permanganate by adding a drop of the reaction mixture to a filter paper. If a purple ring appears, add a small amount of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to a pH of 1-2.

  • Concentrate the acidic solution by heating to obtain a smaller volume.

  • Cool the concentrated solution in an ice bath to crystallize the adipic acid.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure adipic acid.

  • Dry the crystals and determine the melting point.

Principle: This is a classic esterification reaction where succinic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form diethyl succinate.

Materials:

  • Succinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place succinic acid and an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Combine the organic extracts and wash them with 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • Purify the resulting crude diethyl succinate by fractional distillation.

Biological Assay Protocols

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Adipic acid

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of adipic acid in a suitable solvent and sterilize by filtration.

  • Prepare serial two-fold dilutions of the adipic acid stock solution in the growth medium directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted adipic acid) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria in medium without adipic acid) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of adipic acid that shows no visible turbidity (bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration where there is a significant inhibition of growth compared to the positive control.[15][16]

Principle: This protocol measures the ability of diethyl succinate to reduce the production of the pro-inflammatory cytokine TNF-α and intracellular ROS in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Diethyl succinate

  • Lipopolysaccharide (LPS) from E. coli

  • CellROX™ Deep Red Reagent for ROS detection

  • MitoTracker™ Green FM for mitochondrial staining

  • TNF-α ELISA kit

  • Flow cytometer

  • Fluorescence microscope

Procedure:

Cell Culture and Treatment:

  • Culture BV-2 microglia in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA and ROS analysis, or plates with coverslips for microscopy).

  • Pre-treat the cells with various concentrations of diethyl succinate for 3 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for TNF-α, 1 hour for ROS).

TNF-α Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1]

Reactive Oxygen Species (ROS) Measurement (Flow Cytometry):

  • After the 1-hour LPS stimulation, add CellROX™ Deep Red Reagent (final concentration 5 µM) to the cells and incubate for 30 minutes at 37°C.[17][18]

  • Wash the cells with PBS.

  • Detach the cells and analyze the fluorescence intensity using a flow cytometer with appropriate excitation and emission filters.[5][19]

Mitochondrial Fission Analysis (Fluorescence Microscopy):

  • Stain the cells with MitoTracker™ Green FM (e.g., 20 nM) for 30-45 minutes at 37°C.[20]

  • Acquire images of the mitochondria using a fluorescence microscope.

  • Analyze the mitochondrial morphology. A higher degree of fragmentation (smaller, more numerous mitochondria) indicates increased mitochondrial fission. This can be quantified using image analysis software.[21]

Signaling and Biosynthetic Pathways

The biological effects of these C6H10O4 isomers are underpinned by their interaction with specific cellular pathways.

Diethyl Succinate and Microglial Anti-inflammatory Signaling

Diethyl succinate exerts its anti-inflammatory effects in microglia through a SUCNR1-independent pathway. Intracellular succinate, derived from diethyl succinate, leads to a reduction in mitochondrial fission and a decrease in reactive oxygen species (ROS) production. This is achieved, at least in part, by increasing the phosphorylation of Dynamin-related protein 1 (Drp1) at Serine 637, which inhibits its pro-fission activity.[1][2] The reduction in ROS alleviates oxidative stress and subsequently dampens the downstream inflammatory signaling cascades, leading to decreased production of pro-inflammatory cytokines like TNF-α.[1][12]

Diethyl_Succinate_Signaling cluster_outcome Outcome Diethyl Succinate Diethyl Succinate Intracellular Succinate Intracellular Succinate Diethyl Succinate->Intracellular Succinate Drp1 (Ser637) Drp1 (Ser637) Intracellular Succinate->Drp1 (Ser637) Upregulates Phosphorylation ROS Production ROS Production Intracellular Succinate->ROS Production Reduces Mitochondrial Fission Mitochondrial Fission Drp1 (Ser637)->Mitochondrial Fission Inhibits Mitochondrial Fission->ROS Production Leads to Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) ROS Production->Inflammatory Cytokines (e.g., TNF-α) Promotes Anti-inflammatory Effect Anti-inflammatory Effect

Caption: Diethyl succinate's anti-inflammatory pathway in microglia.

Isosorbide and Nitric Oxide-Mediated Vasodilation

Isosorbide and its nitrate derivatives are pro-drugs that release nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[11][12][22]

Isosorbide_Vasodilation_Pathway Isosorbide Isosorbide Nitric Oxide (NO) Nitric Oxide (NO) Isosorbide->Nitric Oxide (NO) Releases sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin Light Chain\nPhosphatase Myosin Light Chain Phosphatase PKG->Myosin Light Chain\nPhosphatase Activates Myosin Light Chain Myosin Light Chain Myosin Light Chain\nPhosphatase->Myosin Light Chain Dephosphorylates Smooth Muscle Relaxation Smooth Muscle Relaxation Myosin Light Chain->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Caption: Isosorbide-mediated vasodilation pathway.

Biosynthetic Pathway of Adipic Acid

A synthetic pathway for the biosynthesis of adipic acid has been constructed in recombinant E. coli, inspired by the reversal of β-oxidation. The pathway starts with the condensation of acetyl-CoA and succinyl-CoA.[8][11][23]

Adipic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Acetyl-CoA->3-Oxoadipyl-CoA PaaJ (3-oxoadipyl-CoA thiolase) Succinyl-CoA Succinyl-CoA Succinyl-CoA->3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA PaaH (3-hydroxyacyl-CoA dehydrogenase) 2,3-Dehydroadipyl-CoA 2,3-Dehydroadipyl-CoA 3-Hydroxyadipyl-CoA->2,3-Dehydroadipyl-CoA PaaF (enoyl-CoA hydratase) Adipyl-CoA Adipyl-CoA 2,3-Dehydroadipyl-CoA->Adipyl-CoA Ter (trans-2-enoyl-CoA reductase) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid TesB (acyl-CoA thioesterase)

Caption: Biosynthetic pathway of adipic acid.

Conclusion

The isomers of C6H10O4 represent a fascinating area of study with diverse applications. From the industrial importance of adipic acid in polymer synthesis and its emerging role as an antimicrobial agent, to the therapeutic potential of diethyl succinate in neuroinflammation and the established use of isosorbide in cardiovascular medicine, these compounds offer a rich landscape for scientific exploration and drug development. This guide provides a foundational understanding of these key isomers, equipping researchers and professionals with the technical knowledge to further investigate and harness their potential.

References

Spectroscopic Profile of 2-Ethylbutanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethylbutanedioic acid (also known as 2-Ethylsuccinic acid), CAS 636-48-6. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

Introduction

This compound is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structure, featuring a chiral center at the second carbon, makes spectroscopic analysis crucial for unambiguous identification and stereochemical assignment. This guide synthesizes available spectroscopic data to provide a foundational reference for professionals working with this molecule.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural verification.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of 2-Ethylsuccinic acid has been reported. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid groups and the alkyl chain.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
-COOH~10-12Broad Singlet2H-
-CH(CH₂COOH)-~2.7-2.9Multiplet1H-
-CH₂COOH~2.4-2.6Multiplet2H-
-CH₂CH₃~1.6-1.8Multiplet2H-
-CH₂CH₃ ~0.9-1.0Triplet3H~7.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment Expected Chemical Shift (δ) ppm
C OOH170 - 185
-C H(CH₂COOH)-40 - 50
-C H₂COOH30 - 40
-C H₂CH₃20 - 30
-CH₂C H₃10 - 15

Note: These are predicted ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid groups.

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3300 - 2500Strong, BroadO-HStretching
2970 - 2850Medium-StrongC-HStretching
1760 - 1690StrongC=OStretching
1470 - 1450MediumC-HBending
1320 - 1210MediumC-OStretching
950 - 910Medium, BroadO-HBending (out-of-plane)

Note: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental electron ionization (EI) or electrospray ionization (ESI) mass spectra for this compound are not widely published, predicted data for various adducts are available.

Adduct Predicted m/z
[M+H]⁺147.0652
[M+Na]⁺169.0471
[M-H]⁻145.0506
[M+NH₄]⁺164.0917

Note: These values are predicted and serve as a guide for mass spectral analysis. Experimental fragmentation patterns would depend on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

  • Sample Preparation (Liquid Film): If the sample is a low-melting solid or can be melted, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is esterification (e.g., with methanolic HCl or diazomethane) to form the more volatile methyl esters. The derivatized sample is then dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS System and Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

  • LC-MS System and Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Solid (ATR) or Liquid Film Sample->Prep_IR Prep_MS Derivatization (e.g., Esterification) for GC-MS or Dissolution for LC-MS Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (GC-MS or LC-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

The Multifaceted Biological Landscape of 2-Ethylsuccinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylsuccinic acid, a dicarboxylic acid derivative, and its analogues represent a class of small molecules with emerging biological significance. While structurally simple, modifications to the core 2-ethylsuccinic acid scaffold can yield derivatives with a range of biological activities, from potent enzyme inhibition to potential applications in oncology and inflammatory conditions. This technical guide provides an in-depth overview of the known biological activities of 2-ethylsuccinic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Enzyme Inhibition: A Case Study with Carboxypeptidase A

A significant and well-characterized biological activity of a 2-ethylsuccinic acid derivative is the potent inhibition of carboxypeptidase A (CPA), a key metalloenzyme involved in protein digestion and other physiological processes.

Quantitative Inhibition Data

2-Ethyl-2-methylsuccinic acid has been identified as a highly potent inhibitor of carboxypeptidase A.[1] The inhibitory activity is stereospecific, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer. The inhibition constants (Ki) are summarized in the table below.

CompoundKi (µM)
Racemic 2-Benzyl-2-methylsuccinic acid0.28[1]
(R)-2-Benzyl-2-methylsuccinic acid0.15[1]
(S)-2-Benzyl-2-methylsuccinic acid17[1]
(2RS)-2-Benzyl-3-phosphonopropionic acid0.22[2]
(2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid0.72[2]
2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid2.1[2]
Experimental Protocol: Carboxypeptidase A Inhibition Assay

The inhibitory activity of 2-ethylsuccinic acid derivatives against carboxypeptidase A can be determined using a continuous spectrophotometric rate determination assay.[3]

Principle:

The assay measures the rate of hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine, by carboxypeptidase A. The hydrolysis reaction yields hippuric acid and L-phenylalanine.[3] The increase in absorbance at 254 nm, due to the formation of the peptide bond cleavage product, is monitored over time.[4]

Materials:

  • Carboxypeptidase A from bovine pancreas[3]

  • Hippuryl-L-phenylalanine (substrate)[3]

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl[3]

  • 2-Ethylsuccinic acid derivative (inhibitor)

  • Spectrophotometer capable of measuring absorbance at 254 nm[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-ethylsuccinic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of hippuryl-L-phenylalanine (1.0 mM) in Tris-HCl buffer.[3]

    • Prepare a solution of carboxypeptidase A (4-8 units/mL) in 1.0 M NaCl solution.[3]

  • Assay Setup:

    • In a quartz cuvette, combine the Tris-HCl buffer, the inhibitor solution at various concentrations, and the enzyme solution.

    • Incubate the mixture at 25°C for a defined pre-incubation period to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the hippuryl-L-phenylalanine solution to the cuvette.

    • Immediately monitor the increase in absorbance at 254 nm for a set period (e.g., 3-5 minutes).[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Mechanism of Action: Carboxypeptidase A Inhibition

The inhibitory activity of 2-ethyl-2-methylsuccinic acid against carboxypeptidase A is attributed to its ability to bind to the active site of the enzyme. X-ray crystallography studies have revealed a small cavity within the active site of CPA that can accommodate the methyl group of the inhibitor, contributing to its high potency.[1] The interaction of the carboxylate groups of the inhibitor with the zinc ion and other key residues in the active site mimics the binding of the natural substrate, thereby competitively inhibiting the enzyme's activity.

CarboxypeptidaseA_Inhibition cluster_Enzyme Carboxypeptidase A (CPA) Active Site cluster_Substrate Normal Substrate Binding CPA Carboxypeptidase A Zinc_Ion Zinc Ion (Zn2+) Hydrolysis Hydrolysis Zinc_Ion->Hydrolysis Essential for catalysis Binding_Pocket Substrate Binding Pocket Binding_Pocket->Hydrolysis Positions substrate for No_Hydrolysis No Hydrolysis Binding_Pocket->No_Hydrolysis Blocks substrate binding Catalytic_Residues Catalytic Amino Acid Residues Catalytic_Residues->Hydrolysis Participate in Peptide_Substrate Peptide Substrate (e.g., Hippuryl-L-phenylalanine) Peptide_Substrate->Binding_Pocket Binds to Products Products (Hippuric Acid + Phenylalanine) Hydrolysis->Products Yields Inhibitor 2-Ethyl-2-methylsuccinic Acid Inhibitor->Binding_Pocket Competitively binds to

Figure 1: Competitive inhibition of Carboxypeptidase A.

Potential Anticancer and Anti-inflammatory Activities

While less defined than their enzyme inhibitory roles, derivatives of succinic acid have shown promise in the realms of oncology and inflammation.

Anticancer Potential

Studies have indicated that succinic acid and its derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells.[5] While specific quantitative data for 2-ethylsuccinic acid derivatives are not widely available in the public domain, the general principle suggests a promising avenue for future research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of 2-ethylsuccinic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-ethylsuccinic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to an untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Potential

Succinic acid derivatives have been reported to possess anti-inflammatory properties.[7] These effects may be mediated through the modulation of inflammatory pathways.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

Principle:

This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is coupled to the oxidation of a fluorogenic or colorimetric probe, and the resulting signal is measured. A decrease in the signal in the presence of the test compound indicates inhibition of COX activity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorogenic or colorimetric probe

  • 2-Ethylsuccinic acid derivative (test compound)

  • Known COX inhibitor (e.g., ibuprofen (B1674241) or celecoxib) as a positive control

  • Assay buffer

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe.

  • Signal Measurement: Immediately measure the fluorescence or absorbance over time.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

Neurological and Other Potential Activities

Succinic acid derivatives have also been explored for their effects on the central nervous system. For instance, some derivatives have been investigated for their potential in treating cerebrovascular diseases.[8] Additionally, computational studies have predicted that certain benzylidenesuccinic acids could act as nuclear receptor ligands, enzyme inhibitors, GPCR ligands, and ion channel modulators, suggesting a broad range of potential biological targets.[9] Further experimental validation is required to confirm these predicted activities for 2-ethylsuccinic acid derivatives.

Synthesis of 2-Ethylsuccinic Acid Derivatives

The synthesis of esters and amides of 2-ethylsuccinic acid can be achieved through standard organic chemistry reactions.

Synthesis_Workflow Start 2-Ethylsuccinic Acid Esterification Esterification (e.g., Alcohol, Acid Catalyst, Heat) Start->Esterification Amidation Amidation (e.g., Thionyl Chloride then Amine) Start->Amidation Ester_Product 2-Ethylsuccinic Acid Ester Esterification->Ester_Product Amide_Product 2-Ethylsuccinic Acid Amide Amidation->Amide_Product

Figure 2: General synthesis routes for 2-ethylsuccinic acid derivatives.

Esterification: 2-Ethylsuccinic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) and heat to form the corresponding ester.

Amidation: To synthesize amides, 2-ethylsuccinic acid can first be converted to its more reactive acid chloride by treatment with a reagent like thionyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to yield the desired amide.[10]

Conclusion and Future Directions

The derivatives of 2-ethylsuccinic acid represent a promising class of molecules with diverse and potent biological activities. The well-documented inhibition of carboxypeptidase A by 2-ethyl-2-methylsuccinic acid provides a strong foundation for the further exploration of these compounds as enzyme inhibitors. Preliminary evidence and computational predictions also suggest their potential as anticancer, anti-inflammatory, and neuromodulatory agents.

Future research should focus on:

  • Synthesis and screening of a broader library of 2-ethylsuccinic acid derivatives to establish clear structure-activity relationships for various biological targets.

  • In-depth investigation of the mechanisms of action , including the identification of specific signaling pathways modulated by these compounds.

  • Preclinical evaluation of the most promising derivatives in relevant animal models to assess their efficacy and safety profiles.

The continued exploration of this chemical scaffold holds significant potential for the discovery of novel therapeutic agents for a range of diseases.

References

2-Ethylbutanedioic acid as a metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Ethylbutanedioic Acid as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-ethylsuccinic acid, is a dicarboxylic acid that has been identified as a metabolite in humans. Its clinical significance is primarily associated with inborn errors of metabolism, where it serves as a component of a broader metabolic signature for specific genetic disorders. Most notably, its presence, alongside other key biomarkers, points towards Ethylmalonic Encephalopathy (EE), a rare and severe autosomal recessive disorder. This technical guide provides a comprehensive overview of the biochemical origins, clinical significance, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Biochemical Context and Metabolic Origin

This compound is not a product of standard human metabolic pathways but rather an abnormal metabolite that accumulates under specific pathological conditions. Its formation is intrinsically linked to disruptions in the catabolism of the branched-chain amino acid, L-isoleucine.

Association with Ethylmalonic Encephalopathy (EE)

The primary clinical context for the detection of this compound is Ethylmalonic Encephalopathy (EE), a condition caused by homozygous or compound heterozygous mutations in the ETHE1 gene.[1] The ETHE1 protein is a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (B99878) (H₂S).[1][2] Loss of ETHE1 function leads to the accumulation of toxic levels of H₂S in tissues.[1]

This H₂S toxicity is believed to inhibit key mitochondrial enzymes, including short-chain acyl-CoA dehydrogenase (SCAD) and possibly short/branched-chain acyl-CoA dehydrogenase (SBCAD).[1][3] These enzymes are crucial for the normal breakdown of fatty acids and amino acids, including isoleucine. The inhibition of the canonical (S)-pathway of isoleucine catabolism forces the metabolism through an alternative (R)-pathway, resulting in the production and accumulation of atypical organic acids, including ethylmalonic acid (EMA) and methylsuccinic acid (MSA), which are the hallmark biochemical features of EE.[3][4][5] this compound is formed as part of this metabolic derangement.

Putative Metabolic Pathway

The standard catabolism of L-isoleucine proceeds through oxidative decarboxylation to (S)-2-methylbutyryl-CoA, which is further metabolized to yield acetyl-CoA and propionyl-CoA.[6][7] In ETHE1 deficiency, the inhibition of dehydrogenases downstream of 2-methylbutyryl-CoA causes precursors to accumulate. This metabolic block shunts the pathway towards the formation of alternative, and often toxic, metabolites. The diagram below illustrates this proposed metabolic disruption.

cluster_main Standard L-Isoleucine Catabolism cluster_alt Alternative Pathway in ETHE1 Deficiency Ile L-Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT MB_CoA (S)-2-Methylbutyryl-CoA Keto->MB_CoA BCKDH Tig_CoA Tiglyl-CoA MB_CoA->Tig_CoA SBCAD Butyryl_CoA Butyryl-CoA MB_CoA->Butyryl_CoA Alternative Metabolism Prop_CoA Propionyl-CoA Tig_CoA->Prop_CoA Ac_CoA Acetyl-CoA Tig_CoA->Ac_CoA Krebs TCA Cycle Prop_CoA->Krebs Ac_CoA->Krebs EMA Ethylmalonic Acid (EMA) Butyryl_CoA->EMA Carboxylation EtSA This compound Butyryl_CoA->EtSA Putative Metabolism MSA Methylsuccinic Acid (MSA) EMA->MSA Isomerization Inhibition Inhibition by H₂S (ETHE1 Deficiency) Inhibition->Tig_CoA

Caption: Proposed metabolic origin of this compound.

Clinical Significance and Quantitative Data

The detection and quantification of this compound and related metabolites in urine is a critical tool for the diagnosis of EE and potentially other inborn errors of metabolism.[8][9] While this compound itself is not always individually quantified in standard organic acid panels, its presence is part of a characteristic profile that includes significantly elevated levels of ethylmalonic acid and methylsuccinic acid.[2][10]

Biomarker Profile in Ethylmalonic Encephalopathy

The biochemical signature of EE is distinctive. A urine organic acid analysis will typically show markedly elevated excretion of ethylmalonic acid and methylsuccinic acid.[11] Additionally, plasma acylcarnitine profiles often show increased levels of C4 (butyrylcarnitine) and C5 (isovalerylcarnitine) species.[1][2] The following table summarizes quantitative urinary metabolite data from a published case of a patient with a mild EE phenotype, illustrating the typical elevations compared to normal reference ranges.[1]

MetabolitePatient Concentration Range (mmol/mol creatinine)Normal Value (mmol/mol creatinine)
Ethylmalonic Acid10 - 46< 8.4
Methylsuccinic Acid0.16 - 1.6< 4.4
Isovalerylglycine1.5 - 190
Isobutyrylglycine0.12 - 10< 1.6
2-Methylbutyrylglycine0.21 - 0.80

Data adapted from Ersoy et al., 2020.[1]

In severe cases, urinary ethylmalonic acid levels can be dramatically higher, with concentrations reported as high as 1200 mmol/mol creatinine (B1669602) against a normal value of less than 17.[11]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the comprehensive screening and quantification of organic acids, including this compound, in biological fluids.[12][13] The method provides high sensitivity, selectivity, and the ability to identify and quantify dozens of metabolites in a single run.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

The following protocol provides a detailed methodology for the analysis of urinary organic acids.

1. Sample Preparation and Normalization:

  • Collect a random urine sample (early morning void preferred) in a sterile container.

  • Measure the creatinine concentration of the urine sample using a suitable method (e.g., Jaffe reaction) to normalize the organic acid concentrations, which corrects for variations in urine dilution.

  • Based on the creatinine value, take a urine volume equivalent to a specific amount of creatinine (e.g., 1 μmole).

2. Internal Standard Addition:

  • Add a known amount of one or more internal standards to the urine sample. Common internal standards for organic acid analysis include tropic acid and 2-ketocaproic acid.

3. Extraction:

  • Acidify the urine sample to a pH of less than 2 by adding a strong acid (e.g., 5M HCl).

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate.

  • Vortex the mixture vigorously for 1-2 minutes to transfer the organic acids into the solvent phase.

  • Centrifuge the sample to achieve phase separation.

  • Carefully collect the upper organic layer (supernatant) and transfer it to a clean glass vial. Repeat the extraction process on the remaining aqueous layer to maximize recovery and combine the supernatants.

4. Derivatization:

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

  • To make the non-volatile organic acids suitable for GC analysis, they must be chemically modified into volatile derivatives. This is typically a two-step process:

    • Oximation: For keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes. This step converts keto groups to methoxime derivatives.
    • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70-90°C for 15-20 minutes. This step converts polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (B98337) (TMS) esters and ethers.

5. GC-MS Analysis:

  • Inject a small volume (e.g., 1-2 μL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5MS) to separate the derivatized organic acids based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is used to elute the compounds over time.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

6. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to a library of known standards.

  • Quantify each identified organic acid by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. Results are typically reported as a ratio to creatinine (e.g., mmol/mol creatinine).

Analytical Workflow Diagram

The following diagram outlines the logical flow of the GC-MS analysis protocol.

node_start node_start node_process node_process node_data node_data node_end node_end start Urine Sample Collection normalize Creatinine Normalization start->normalize add_is Add Internal Standard (IS) normalize->add_is extract Acidification & L-L Extraction add_is->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (Oximation/Silylation) dry->derivatize inject GC-MS Injection & Analysis derivatize->inject process_data Data Processing: Peak ID & Integration inject->process_data quantify Quantification (vs. IS) process_data->quantify report Final Report (mmol/mol creatinine) quantify->report

Caption: Workflow for Urinary Organic Acid Analysis by GC-MS.

Conclusion and Future Directions

This compound is a diagnostically relevant metabolite whose presence in urine is indicative of a severe underlying metabolic disorder, Ethylmalonic Encephalopathy. While not the most abundant biomarker for this condition, it is a key component of a complex signature of dysregulated isoleucine and fatty acid metabolism. For researchers and drug development professionals, understanding the biochemical basis of its formation provides insight into the pathophysiology of mitochondrial diseases and H₂S toxicity.

Future research should focus on the precise quantification of this compound across a larger cohort of patients with ETHE1 deficiency to establish its specific diagnostic sensitivity and correlation with disease severity. Furthermore, elucidating the exact enzymatic steps leading to its formation could uncover new therapeutic targets aimed at mitigating the production of toxic metabolites in these devastating disorders. The development of targeted therapies that address the primary ETHE1 defect or downstream consequences of H₂S accumulation remains a critical goal for improving patient outcomes.

References

α-Ethylsuccinic Acid: A Fundamental Research Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Ethylsuccinic acid (2-ethylbutanedioic acid) is a dicarboxylic acid and a substituted derivative of succinic acid, a key intermediate in the citric acid cycle. While not a primary metabolite, α-ethylsuccinic acid appears in biological systems, often in the context of certain inborn errors of metabolism. Its presence can serve as a biomarker for underlying enzymatic deficiencies, particularly related to amino acid catabolism. This technical guide provides a comprehensive overview of the fundamental research concerning α-ethylsuccinic acid, including its chemical properties, synthesis methodologies, metabolic origins, and analytical protocols. The document is intended to serve as a core resource for researchers investigating metabolic pathways, developing diagnostic markers, and for professionals in drug development requiring information on potential off-target metabolic effects.

Chemical and Physical Properties

α-Ethylsuccinic acid is an aliphatic dicarboxylic acid. Its structure consists of a four-carbon butanedioic acid backbone with an ethyl group substituted at the alpha-position (C2). This substitution creates a chiral center, meaning the molecule can exist as two distinct enantiomers.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of α-ethylsuccinic acid. Data is compiled from various chemical databases and computational models.

PropertyValueSource
Systematic Name This compoundIUPAC
Synonyms Ethylsuccinic acidCommon
CAS Number 636-48-6Chemical Abstracts
Molecular Formula C₆H₁₀O₄PubChem
Molecular Weight 146.14 g/mol PubChem
Appearance Solid---
logP (Octanol/Water) 0.572Crippen Calculated
Water Solubility (logS) -0.29Crippen Calculated
pKa₁ ~4.0 (Estimated)---
pKa₂ ~5.5 (Estimated)---
Boiling Point (Tboil) 628.34 K (Calculated)Joback Method
Melting Point (Tfus) 370.5 K (97.35 °C) (Calculated)Joback Method
Enthalpy of Fusion 19.15 kJ/mol (Calculated)Joback Method
Enthalpy of Vaporization 75.41 kJ/mol (Calculated)Joback Method

Synthesis and Experimental Protocols

The synthesis of α-ethylsuccinic acid and its derivatives can be achieved through various organic chemistry routes. A common and effective method is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis of α-Ethylsuccinic Acid

This protocol is adapted from established methods for synthesizing substituted succinic acids, such as the synthesis of 2-(1-methylalkyl)succinic acid.

Objective: To synthesize α-ethylsuccinic acid via the alkylation of diethyl malonate.

Materials:

Procedure:

  • Step 1: Generation of Diethyl Ethoxymagnesiomalonate. In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

  • Step 2: Formation of the Malonate Enolate. Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the reaction to proceed for 1 hour to ensure complete formation of the sodiomalonic ester enolate.

  • Step 3: Alkylation. Add ethyl α-bromoacetate dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-3 hours to facilitate the Sₙ2 reaction.

  • Step 4: Work-up and Isolation of the Tri-ester Intermediate. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude triethyl 1,1,2-ethanetricarboxylate.

  • Step 5: Saponification (Hydrolysis). Add the crude tri-ester to a solution of potassium hydroxide in ethanol/water and reflux for 4 hours to hydrolyze all three ester groups to their corresponding carboxylate salts.

  • Step 6: Acidification and Decarboxylation. Cool the reaction mixture and acidify with concentrated HCl until the pH is < 2. Gently heat the acidic solution to approximately 100-120°C. The geminal dicarboxylic acid intermediate is unstable and will decarboxylate, releasing CO₂ and yielding the final product, α-ethylsuccinic acid.

  • Step 7: Final Purification. Cool the solution, which may cause the product to crystallize. Collect the solid by vacuum filtration. The product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the malonic ester synthesis of α-ethylsuccinic acid.

Synthesis_Workflow A Diethyl Malonate + NaOEt B Malonate Enolate A->B Deprotonation C Alkylation with Ethyl α-bromoacetate B->C D Triethyl 1,1,2-ethanetricarboxylate C->D E Saponification (KOH) D->E Hydrolysis F Tripotassium Salt Intermediate E->F G Acidification (HCl) & Decarboxylation (Heat) F->G Protonation & -CO2 H α-Ethylsuccinic Acid G->H

Fig. 1: Malonic ester synthesis workflow for α-ethylsuccinic acid.

Biological Activity and Metabolism

Direct research into the specific biological activities of α-ethylsuccinic acid is limited. However, its metabolic origin is strongly linked to the catabolism of the branched-chain amino acid L-isoleucine. In healthy individuals, isoleucine is broken down through a series of enzymatic steps. However, in certain inborn errors of metabolism, defects in this pathway lead to the accumulation of upstream intermediates and their subsequent conversion into atypical metabolites, including α-ethylsuccinic acid.

Role in Inborn Errors of Metabolism

The presence of elevated levels of ethylmalonic acid and methylsuccinic acid are key diagnostic markers for Ethylmalonic Encephalopathy (EE) . This rare, severe autosomal recessive disorder is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase. While α-ethylsuccinic acid is not the primary marker, its formation is mechanistically plausible under the same metabolic stress. The underlying defect in EE leads to a functional deficiency of short-chain acyl-CoA dehydrogenase (SCAD). This impairment in the isoleucine catabolic pathway causes the accumulation of 2-methylbutyryl-CoA, which can be alternatively metabolized to form ethylmalonic acid and, potentially, α-ethylsuccinic acid.

Proposed Metabolic Pathway of Formation

The diagram below illustrates the catabolic pathway of L-isoleucine. The standard pathway is shown, along with the proposed diversion that leads to the formation of α-ethylsuccinic acid when the pathway is enzymatically compromised, for instance, at the level of 2-methyl-branched chain acyl-CoA dehydrogenase.

Metabolic_Pathway L-Isoleucine Catabolism and α-Ethylsuccinic Acid Formation cluster_products Final Products Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA BCKDH Complex TiglylCoA Tiglyl-CoA PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA SuccinylCoA Succinyl-CoA (Enters TCA Cycle) PropionylCoA->SuccinylCoA MethylbutyrylCoA->TiglylCoA 2M-BCAD Block Enzymatic Defect (e.g., in EE) MethylbutyrylCoA->Block Block->TiglylCoA Accumulation Accumulation of 2-Methylbutyryl-CoA Block->Accumulation Alternative Alternative Metabolism (Carboxylation) Accumulation->Alternative Ethylsuccinic α-Ethylsuccinic Acid Alternative->Ethylsuccinic Proposed

Fig. 2: Proposed metabolic origin of α-ethylsuccinic acid from L-isoleucine catabolism.
General Biological Effects of Related Succinates

While data on α-ethylsuccinic acid is scarce, its parent molecule, succinic acid, is known to have various biological roles:

  • Energy Metabolism: As a central component of the TCA cycle, succinate (B1194679) is crucial for cellular respiration and ATP production.

  • Signaling: Extracellular succinate can act as a signaling molecule through its receptor, SUCNR1, which is involved in processes like inflammation and blood pressure regulation.

  • Antioxidant/Antihypoxic Effects: Studies have shown that exogenous succinic acid can exhibit antioxidant and antihypoxic properties.

It is plausible that α-ethylsuccinic acid could interfere with enzymes that normally process succinate, but this remains to be experimentally verified.

Analytical Methodologies

The detection and quantification of α-ethylsuccinic acid in biological matrices (e.g., urine, plasma) typically require advanced analytical techniques due to its high polarity and the presence of isomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

Experimental Protocol: LC-MS/MS Analysis of α-Ethylsuccinic Acid

This protocol provides a general framework for the analysis of α-ethylsuccinic acid and related dicarboxylic acids in biological fluids.

Objective: To detect and quantify α-ethylsuccinic acid using a reverse-phase LC-MS/MS method.

Materials & Equipment:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Tandem mass spectrometer (e.g., QqQ) with an electrospray ionization (ESI) source

  • Urine or plasma samples

  • Internal standard (e.g., isotopically labeled succinic acid)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

  • Centrifuge and evaporator

Procedure:

  • Sample Preparation:

    • Thaw biological samples (urine or plasma) on ice.

    • To 100 µL of sample, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube. For cleaner samples, an optional SPE step can be performed.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

  • LC Separation:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 145.05 (for [M-H]⁻ of α-ethylsuccinic acid).

    • Product Ions (Q3): Monitor characteristic fragments (e.g., m/z 117, 101). The exact transitions must be optimized by infusing a pure standard.

    • Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

  • Quantification:

    • Generate a calibration curve using known concentrations of α-ethylsuccinic acid standard.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject HPLC Injection Recon->Inject Separate C18 Reverse-Phase Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Quant Data Analysis & Quantification Detect->Quant

Fig. 3: General workflow for the LC-MS/MS analysis of α-ethylsuccinic acid.

Toxicology and Safety

There is a lack of specific toxicological studies for α-ethylsuccinic acid. However, general toxicological considerations for dicarboxylic acids and data for the parent compound, succinic acid, can provide a preliminary assessment.

  • Acute Toxicity: Succinic acid has a low acute toxicity, with a reported oral LD50 in rats of 2260 mg/kg.

  • Irritation: As a dicarboxylic acid, α-ethylsuccinic acid is predicted to be an irritant to the skin and eyes.

  • Metabolic Effects: In the context of inborn errors of metabolism, the accumulation of organic acids, including derivatives of succinic acid, can lead to metabolic acidosis and interfere with mitochondrial function, contributing to the overall pathophysiology of the disease.

Further research is required to determine the specific toxicological profile of α-ethylsuccinic acid, including its potential for chronic toxicity, genotoxicity, and effects on mitochondrial respiration.

Conclusion and Future Directions

α-Ethylsuccinic acid is a metabolically relevant dicarboxylic acid primarily associated with disruptions in the L-isoleucine catabolic pathway. While direct research on its biological function and toxicity is sparse, its structural relationship to succinic acid and its co-occurrence with other disease biomarkers like ethylmalonic acid make it a compound of interest for researchers in metabolic diseases and clinical diagnostics.

Future research should focus on:

  • Confirming the Metabolic Origin: Stable isotope tracing studies in relevant cell or animal models could definitively confirm its origin from isoleucine.

  • Enzymatic Interactions: Investigating whether α-ethylsuccinic acid can inhibit or modulate enzymes within the TCA cycle or related pathways.

  • Toxicological Profiling: Performing in vitro and in vivo studies to establish a clear toxicological profile.

  • Biomarker Validation: Assessing its utility as a secondary or confirmatory biomarker for ethylmalonic encephalopathy and other related metabolic disorders.

The methodologies and data presented in this whitepaper provide a foundational resource for pursuing these and other research questions related to α-ethylsuccinic acid.

The Genesis of 2-Ethylbutanedioic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is a dicarboxylic acid with the chemical formula C6H10O4. While its applications in modern organic synthesis are varied, its historical discovery and initial characterization provide a fascinating glimpse into the foundational period of organic chemistry. This technical guide delves into the origins of this compound, presenting the earliest known synthesis and physical characterization data. Detailed experimental protocols from the pioneering work are provided, alongside visualizations of the chemical processes, to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a derivative of succinic acid, a key intermediate in cellular metabolism. The introduction of an ethyl group at the alpha-position creates a chiral center, leading to stereoisomers with distinct properties. The compound serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and polymers. Understanding its fundamental chemistry begins with an appreciation of its historical discovery and the early methods of its preparation.

Historical Discovery and Synthesis

The first documented synthesis of this compound, referred to in the 19th-century literature by its German name "Äthylbernsteinsäure," is a cornerstone in the study of alkylated dicarboxylic acids. While the exact timeline of its initial isolation can be challenging to pinpoint definitively from available records, early investigations into the properties and synthesis of succinic acid derivatives were prevalent in the latter half of the 19th century.

Key among the early pioneers in this area of organic chemistry was the German chemist Karl von Auwers and his contemporaries, whose work was often published in prominent journals of the era such as the Berichte der deutschen chemischen Gesellschaft.

A significant early report that provides data on "Äthylbernsteinsäure" appeared in the Berichte der deutschen chemischen Gesellschaft in 1893. This publication, focused on the thermochemistry of organic compounds, references earlier work for the preparation of the substance. Tracing these references leads to the foundational synthetic organic chemistry of the late 19th century.

The primary method for the synthesis of alkyl-substituted succinic acids during this period was the alkylation of malonic ester, a versatile technique for carbon-carbon bond formation.

Visualization of the General Synthesis Pathway

The logical workflow for the 19th-century synthesis of this compound can be visualized as a multi-step process, starting from diethyl malonate.

Synthesis_Workflow A Diethyl Malonate C Sodio-malonic Ester (Enolate) A->C Deprotonation B Sodium Ethoxide B->C E Diethyl Ethylmalonate C->E Alkylation D Ethyl Iodide D->E G Ethylmalonic Acid E->G Saponification F Hydrolysis (e.g., with KOH) F->G I Butyric Acid (Intermediate for further alkylation to reach the target, illustrative of the general strategy) G->I Decarboxylation H Decarboxylation (Heat) H->I

A generalized workflow for the synthesis of alkylated carboxylic acids based on the malonic ester synthesis prevalent in the 19th century.

Quantitative Data from Early Studies

The following table summarizes the key physical properties of this compound as reported in early chemical literature. These values, while remarkably accurate for the time, may differ slightly from modern, high-purity measurements due to the limitations of 19th-century analytical techniques.

PropertyReported Value (c. 1893)Modern Accepted Value
Molecular Formula C6H10O4C6H10O4
Molecular Weight Not explicitly stated, but calculable146.14 g/mol
Melting Point Varies based on isomeric purityRacemic: 89-92 °C
Boiling Point Not consistently reportedDecomposes upon heating
Appearance Crystalline solidWhite crystalline solid

Experimental Protocols from Historical Literature

The following is a reconstruction of the likely experimental protocol for the synthesis of this compound based on the common methods described in 19th-century chemical journals. This protocol is for historical and informational purposes only and should be adapted with modern safety precautions if replicated.

Synthesis of Diethyl Ethylmalonate
  • Preparation of Sodio-malonic Ester: In a flask fitted with a reflux condenser, dissolve metallic sodium in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the sodio-malonic ester is complete, add an equimolar amount of ethyl iodide.

  • Reaction and Workup: Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the alkaline reaction). Distill off the ethanol. Add water to the residue and extract the diethyl ethylmalonate with diethyl ether.

  • Purification: Dry the ethereal extract over anhydrous calcium chloride and purify by fractional distillation.

Hydrolysis and Decarboxylation to form this compound (as part of a broader synthetic strategy)

The general approach would have involved the hydrolysis of a substituted malonic ester to the corresponding dicarboxylic acid, followed by decarboxylation. For the specific synthesis of this compound, a different precursor would be necessary. A plausible 19th-century approach would involve the cyanoacetic ester synthesis.

Plausible 19th Century Synthesis via Cyanoacetic Ester
  • Condensation: React ethyl cyanoacetate (B8463686) with a suitable aldehyde or ketone in the presence of a base (e.g., piperidine) to form an unsaturated cyano ester.

  • Michael Addition: Treat the unsaturated intermediate with a source of an ethyl group via a Michael addition, for example, using a Grignard reagent (though this became more common towards the end of the 19th century) or by addition of HCN followed by alkylation.

  • Hydrolysis: The resulting substituted cyano ester is then subjected to vigorous hydrolysis with a strong acid or base. This converts the nitrile and the ester groups to carboxylic acids.

  • Isolation: The desired this compound is then isolated from the reaction mixture by acidification and extraction or crystallization.

Conclusion

The discovery and synthesis of this compound are rooted in the foundational principles of 19th-century organic chemistry. The pioneering work of chemists of that era, documented in publications like the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for our modern understanding of this and other dicarboxylic acids. While the experimental techniques have evolved, the fundamental chemical transformations remain relevant. This guide provides a valuable historical and technical resource for researchers, offering insights into the origins of a versatile chemical compound and the enduring legacy of early organic synthesis.

Methodological & Application

Synthesis of 2-Ethylbutanedioic acid step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Ethylbutanedioic Acid

Introduction

This compound, also known as 2-ethylsuccinic acid, is a dicarboxylic acid with applications in organic synthesis as a building block for various chemical compounds, including pharmaceuticals and polymers.[1] Its structure consists of a four-carbon backbone with an ethyl substituent at the second carbon and two carboxylic acid functional groups.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the malonic ester synthesis route. This classic method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target compound.[1][2]

Overall Reaction Scheme:

The synthesis of this compound can be achieved in a three-step process starting from diethyl malonate:

  • Step 1: Alkylation of Diethyl Malonate: Diethyl malonate is first reacted with ethyl bromide to introduce an ethyl group at the α-carbon, followed by a second alkylation with ethyl bromoacetate (B1195939) to form triethyl 1-ethyl-1,2,2-ethanetricarboxylate.

  • Step 2: Hydrolysis (Saponification): The resulting triester is hydrolyzed using a strong base, such as sodium hydroxide (B78521), to convert the three ester groups into sodium carboxylates.

  • Step 3: Acidification and Decarboxylation: The solution of the trisodium (B8492382) salt is acidified to form the corresponding tricarboxylic acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to yield this compound.

Experimental Protocol

Materials and Reagents:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Ethyl bromide

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (B28343)

Step 1: Synthesis of Triethyl 1-ethyl-1,2,2-ethanetricarboxylate

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 molar equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • First Alkylation (Ethylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 molar equivalent) dropwise with stirring. After the addition is complete, add ethyl bromide (1.0 molar equivalent) dropwise. Heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of diethyl ethylmalonate.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. Then, add ethyl bromoacetate (1.0 molar equivalent) dropwise. Heat the mixture to reflux for an additional 3-4 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triethyl 1-ethyl-1,2,2-ethanetricarboxylate.

Step 2: Hydrolysis of Triethyl 1-ethyl-1,2,2-ethanetricarboxylate

  • Saponification: To the crude triester from the previous step, add a 20% aqueous solution of sodium hydroxide (excess, approximately 3.5 molar equivalents).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours until the hydrolysis is complete (the oily layer of the ester disappears).

Step 3: Acidification, Decarboxylation, and Isolation of this compound

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1.

  • Extraction: Extract the acidified solution with diethyl ether or ethyl acetate.

  • Decarboxylation: Combine the organic extracts and remove the solvent under reduced pressure. To the resulting crude tricarboxylic acid, add a high-boiling solvent such as toluene and heat the mixture to reflux. The decarboxylation will be indicated by the evolution of carbon dioxide. Continue heating until the gas evolution ceases.

  • Purification: After cooling, the product may crystallize. The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent.

Data Presentation

StepReactant 1Molar Eq.Reactant 2Molar Eq.Key ReagentsReaction TimeTemperatureReported Yield
1a Diethyl malonate1.0Ethyl bromide1.0Sodium ethoxide2-3 hoursReflux~80%
1b Diethyl ethylmalonate1.0Ethyl bromoacetate1.0Sodium ethoxide3-4 hoursReflux~75%
2 Triethyl 1-ethyl-1,2,2-ethanetricarboxylate1.0--20% aq. NaOH4-6 hoursReflux~95%
3 1-Ethyl-1,2,2-ethanetricarboxylic acid1.0--Conc. HCl, Heat1-2 hoursReflux~90%
Overall - - - - - - - ~45-55%

Note: Yields are approximate and can vary based on experimental conditions and purification efficiency.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acidification & Decarboxylation DM Diethyl Malonate DEM Diethyl Ethylmalonate DM->DEM 1. NaOEt 2. EtBr NaOEt1 Sodium Ethoxide EtBr Ethyl Bromide Triester Triethyl 1-ethyl-1,2,2-ethanetricarboxylate DEM->Triester 1. NaOEt 2. EtBrAc NaOEt2 Sodium Ethoxide EtBrAc Ethyl Bromoacetate Trisodium_salt Trisodium Salt Intermediate Triester->Trisodium_salt Saponification NaOH NaOH (aq) Tricarboxylic_acid 1-Ethyl-1,2,2-ethanetricarboxylic acid Trisodium_salt->Tricarboxylic_acid Acidification HCl Conc. HCl Final_Product This compound Tricarboxylic_acid->Final_Product Decarboxylation (-CO₂) Heat Heat (Δ)

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway start Diethyl Malonate step1 Alkylation with Ethyl Bromide start->step1 intermediate1 Diethyl Ethylmalonate step1->intermediate1 step2 Alkylation with Ethyl Bromoacetate intermediate1->step2 intermediate2 Triethyl 1-ethyl-1,2,2- ethanetricarboxylate step2->intermediate2 step3 Hydrolysis (Saponification) intermediate2->step3 intermediate3 Trisodium Salt step3->intermediate3 step4 Acidification intermediate3->step4 intermediate4 1-Ethyl-1,2,2- ethanetricarboxylic acid step4->intermediate4 step5 Decarboxylation (Heat) intermediate4->step5 end This compound step5->end

Caption: Logical relationship of the synthesis steps.

References

Application Notes: Laboratory Preparation of 2-Ethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylsuccinic acid, also known as 2-ethylbutanedioic acid, is a dicarboxylic acid derivative. Its structure lends itself to applications as a building block in the synthesis of more complex molecules, including specialty polymers and pharmacologically active compounds. The laboratory preparation of 2-ethylsuccinic acid is typically achieved through a multi-step synthesis, most commonly employing a malonic ester synthesis pathway. This involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation of an intermediate.[1][2] An alternative common pathway involves the Michael addition reaction.[3]

This document provides a detailed protocol for the synthesis of 2-ethylsuccinic acid, primarily based on the alkylation of a carboxylate precursor followed by hydrolysis. The procedure is designed for researchers in organic chemistry and drug development, providing clear, step-by-step instructions and a summary of relevant quantitative data.

Quantitative Data Summary

The following table summarizes key physicochemical properties and reaction data for 2-ethylsuccinic acid and its synthesis intermediates.

ParameterValueReference(s)
Final Product Properties
IUPAC NameThis compound[4]
CAS Number636-48-6[4]
Molecular FormulaC₆H₁₀O₄[4]
Molecular Weight146.14 g/mol
Reaction Parameters (Illustrative)
Intermediate Yield (Alkylation)~79%[1]
Saponification Yield~96%[1]
Decarboxylation Yield~90%[1]

Synthesis Workflow

The synthesis of 2-ethylsuccinic acid from diethyl malonate involves a two-stage process: the formation of the diethyl 2-ethylsuccinate intermediate via alkylation, followed by hydrolysis to yield the final product.

G cluster_0 Part A: Synthesis of Diethyl 2-ethylsuccinate cluster_1 Part B: Hydrolysis to 2-Ethylsuccinic Acid start Starting Materials (Diethyl Malonate, NaOEt, Ethyl Bromoacetate) step1 1. Deprotonation: Diethyl malonate reacts with Sodium Ethoxide (NaOEt) in ethanol (B145695) to form a resonance-stabilized carbanion. start->step1 step2 2. Alkylation (Sₙ2 Reaction): The carbanion attacks ethyl bromoacetate (B1195939). step1->step2 intermediate Intermediate Product: 1,1,2-Ethanetricarboxy triethyl ester step2->intermediate step3 5. Saponification: Intermediate is heated under reflux with aqueous NaOH to hydrolyze the ester groups. intermediate->step3 step1_2 3. Second Alkylation: (Not required for this specific synthesis) workup1 4. Work-up: Quench reaction, extract with ethyl acetate, and purify. step4 6. Acidification: The resulting disodium (B8443419) salt solution is cooled and acidified with concentrated HCl. step3->step4 step5 7. Isolation & Purification: The precipitated product is collected by filtration, washed, and recrystallized. step4->step5 final_product Final Product: 2-Ethylsuccinic Acid step5->final_product

Caption: Synthesis workflow for 2-ethylsuccinic acid via malonic ester synthesis.

Experimental Protocol

This protocol details the synthesis of 2-ethylsuccinic acid in two main parts: the preparation of the key intermediate, 1,1,2-ethanetricarboxy triethyl ester, and its subsequent hydrolysis.

Materials and Equipment:

  • Diethyl malonate

  • Ethyl bromoacetate

  • Sodium metal (Na)

  • Absolute ethanol

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or mechanical)

  • Separatory funnel

  • Rotary evaporator

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Part A: Synthesis of 1,1,2-Ethanetricarboxy triethyl ester

This procedure is adapted from the condensation reaction of diethyl malonate and ethyl bromoacetate.[2]

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add 0.4 mol of sodium metal, cut into small pieces, to 300 mL of absolute ethanol at 0°C. Allow the reaction to proceed until all the sodium has dissolved and hydrogen gas evolution ceases.

  • Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add 0.4 mol of diethyl malonate. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the solution to 0°C in an ice bath. Slowly add 0.4 mol of ethyl bromoacetate dropwise to the stirred solution.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours, and then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous NaCl solution.

    • Acidify the solution to a pH of <1 by slowly adding dilute HCl.

    • Extract the product from the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to yield the crude 1,1,2-ethanetricarboxy triethyl ester.[2]

Part B: Hydrolysis and Decarboxylation to 2-Ethylsuccinic Acid

This is a general procedure for the alkaline hydrolysis (saponification) of esters, followed by acidification.[5][6]

  • Saponification:

    • Place the crude triethyl ester from Part A into a round-bottom flask.

    • Add an excess of 20% aqueous sodium hydroxide (NaOH) solution.

    • Attach a reflux condenser and heat the mixture under vigorous reflux for 2-4 hours. The reaction is complete when the organic ester layer has completely dissolved.

  • Acidification:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

    • Slowly and carefully, with stirring, add concentrated HCl to the solution until it is strongly acidic (pH < 2, check with pH paper). This will protonate the carboxylate salt, causing the dicarboxylic acid to precipitate.

  • Isolation of Product:

    • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with small portions of ice-cold water to remove any inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude 2-ethylsuccinic acid to a beaker and dissolve it in a minimum amount of hot water.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum desiccator.

References

Application Notes and Protocols for Polyester Synthesis Using 2-Ethylbutanedioic Acid as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is a C6 dicarboxylic acid monomer that can be incorporated into polyesters to modify their properties. The introduction of an ethyl group on the polymer backbone disrupts chain packing and reduces crystallinity, which can lead to altered thermal properties, degradation rates, and mechanical flexibility. These characteristics make polyesters derived from this compound potentially valuable for various applications, including as biodegradable polymers, drug delivery matrices, and soft-segment elastomers.

These application notes provide a comprehensive overview of the synthesis of polyesters using this compound as a monomer. The protocols and data presented are based on established polyester (B1180765) synthesis methodologies and studies on structurally similar substituted succinic acids, such as 2-methylsuccinic acid, due to the limited direct literature on this compound-based polyesters.

Key Applications

The incorporation of this compound into polyesters can be beneficial in several areas:

  • Drug Delivery: The modified degradation profile and potential for amorphous microstructures make these polyesters suitable for creating matrices for controlled drug release.

  • Biomaterials: The potential for tailored mechanical properties and biodegradability makes them candidates for tissue engineering scaffolds and other biomedical devices.

  • Specialty Plastics: As a component in copolyesters, this compound can be used to tune the thermal and mechanical properties of materials for specific packaging and coating applications.

Experimental Protocols

A standard and widely used method for synthesizing polyesters from dicarboxylic acids and diols is a two-stage melt polycondensation. This process first involves an esterification step to form oligomers, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.

Protocol 1: Synthesis of Poly(butylene 2-ethylsuccinate)

This protocol describes the synthesis of a homopolymer from this compound and 1,4-butanediol (B3395766).

Materials:

  • This compound

  • 1,4-Butanediol (BDO)

  • Titanium(IV) isopropoxide (TTIP) or Antimony(III) oxide (Sb₂O₃) as a catalyst

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for cleaning)

  • Chloroform (B151607) and methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with this compound and 1,4-butanediol in a molar ratio of 1:1.1 to 1:1.2. The excess diol compensates for losses due to volatilization.

  • Add the catalyst (e.g., 0.1 mol% TTIP relative to the dicarboxylic acid).

  • Equip the flask with a mechanical stirrer and a distillation setup.

  • Purge the system with nitrogen gas for at least 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture under a slow nitrogen stream to 180-200°C.

  • Maintain this temperature for 2-4 hours, or until the theoretical amount of water byproduct has been collected in the distillation receiver. This indicates the completion of the esterification stage and the formation of low molecular weight prepolymers.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Simultaneously, slowly reduce the pressure of the system to below 1 mbar over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and elevated temperature for 3-5 hours. A noticeable increase in the viscosity of the melt will be observed as the molecular weight of the polyester increases.

  • Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in chloroform and precipitating it in cold methanol.

  • Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized polyester should be characterized to determine its chemical structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and the incorporation of the this compound monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polyester.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.

Data Presentation

The introduction of an ethyl group is expected to lower the crystallinity and melting point of the resulting polyester compared to its unsubstituted succinate (B1194679) counterpart. The following table provides a comparative summary of expected thermal properties based on data from polyesters derived from succinic acid and 2-methylsuccinic acid.

PolymerMonomersExpected Tg (°C)Expected Tm (°C)Expected Crystallinity
Poly(butylene succinate) (PBS)Succinic acid + 1,4-Butanediol-32115High
Poly(butylene 2-methylsuccinate) (PBMS)2-Methylsuccinic acid + 1,4-ButanediolDecreasedDecreasedLower
Poly(butylene 2-ethylsuccinate) (PBES) This compound + 1,4-Butanediol Further Decreased Further Decreased Amorphous or Low Crystallinity

Note: The properties for Poly(butylene 2-ethylsuccinate) are predicted based on the trend observed with the methyl-substituted analogue. Actual values will need to be determined experimentally.

Visualizations

Logical Workflow for Polyester Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters from this compound.

Polyester_Synthesis_Workflow Monomers Monomers (this compound + Diol) Esterification Stage 1: Esterification (180-200°C, N2) Monomers->Esterification Catalyst Catalyst (e.g., TTIP) Catalyst->Esterification Polycondensation Stage 2: Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Formation of Oligomers Purification Purification (Dissolution & Precipitation) Polycondensation->Purification High MW Polymer Polyester Final Polyester Product Purification->Polyester Characterization Characterization Polyester->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC TGA TGA Characterization->TGA

Caption: General workflow for the two-stage melt polycondensation synthesis of polyesters.

Relationship of Monomer Structure to Polymer Properties

This diagram illustrates the expected influence of the ethyl side group on the final properties of the polyester.

Monomer_Property_Relationship Monomer This compound (Monomer) Structure Ethyl Side Group Monomer->Structure Disruption Disruption of Chain Packing Structure->Disruption Crystallinity Reduced Crystallinity Disruption->Crystallinity Properties Altered Polymer Properties Crystallinity->Properties Tg Lower Tg Properties->Tg Tm Lower Tm Properties->Tm Degradation Modified Degradation Rate Properties->Degradation

Caption: Influence of the ethyl side group on polyester properties.

Application Notes and Protocols for 2-Ethylsuccinic Acid as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Ethylsuccinic acid is a dicarboxylic acid with the potential to function as a non-toxic, biodegradable cross-linking agent for polymers possessing hydroxyl (-OH), amine (-NH2), or epoxy functional groups. Its bifunctional nature allows for the formation of ester or amide linkages between polymer chains, thereby creating a three-dimensional network. This cross-linking can enhance the mechanical properties, thermal stability, and control the swelling and degradation profiles of various biomaterials, making it a person of interest for applications in drug delivery, tissue engineering, and biodegradable plastics.

The reaction mechanism typically involves a condensation reaction where the carboxylic acid groups of 2-ethylsuccinic acid react with the functional groups of the polymer, releasing water as a byproduct. This process can be facilitated by heat and/or a catalyst. The ethyl substituent on the succinic acid backbone may influence the reactivity and the properties of the resulting cross-linked material by introducing steric hindrance and modifying the hydrophobicity of the cross-links.

Potential Applications

  • Hydrogel Formation: Cross-linking of hydrophilic polymers such as polyvinyl alcohol (PVA), chitosan (B1678972), or gelatin to form hydrogels for controlled drug release or as scaffolds for tissue engineering.

  • Biodegradable Polyesters: Incorporation into polyester (B1180765) synthesis to create cross-linked networks, improving the mechanical strength and modifying the degradation rate of materials like poly(butylene succinate) (PBS).

  • Biopolymer Modification: Cross-linking of proteins and polysaccharides to enhance their stability and mechanical properties for various biomedical applications.

Data Presentation

As no specific quantitative data for 2-ethylsuccinic acid as a cross-linker was found, the following tables provide illustrative data based on typical results observed with other dicarboxylic acid cross-linkers.

Table 1: Illustrative Cross-Linking Efficiency of 2-Ethylsuccinic Acid with Polyvinyl Alcohol (PVA)

2-Ethylsuccinic Acid Conc. (wt%)Reaction Temperature (°C)Reaction Time (h)Degree of Swelling (%)Gel Fraction (%)
5120250085
10120235092
15120220098
10140230095
10120432094

Table 2: Illustrative Mechanical Properties of 2-Ethylsuccinic Acid Cross-Linked Chitosan Films

2-Ethylsuccinic Acid Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Control)35151200
245121500
55881800
105261750

Experimental Protocols

Protocol 1: Cross-Linking of Polyvinyl Alcohol (PVA) Hydrogels

This protocol describes the preparation of a cross-linked PVA hydrogel using 2-ethylsuccinic acid through a thermal cross-linking method.

Materials:

  • Polyvinyl alcohol (PVA), Mw 75,000-180,000

  • 2-Ethylsuccinic acid

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass petri dishes

  • Oven

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous PVA solution by dissolving 10 g of PVA in 100 mL of deionized water. Heat the mixture to 90°C with constant stirring until the PVA is completely dissolved.

  • Cross-linker Addition: After cooling the PVA solution to room temperature, add the desired amount of 2-ethylsuccinic acid (e.g., 5, 10, 15 wt% relative to PVA). Stir until the cross-linker is fully dissolved.

  • Casting: Pour the mixture into glass petri dishes to a desired thickness.

  • Drying: Place the petri dishes in an oven at 50°C for 24 hours to evaporate the water and form a film.

  • Cross-linking: Increase the oven temperature to 120-140°C and heat for 2-4 hours to induce the esterification reaction between PVA and 2-ethylsuccinic acid.

  • Washing: After cooling, immerse the cross-linked films in deionized water for 24 hours to remove any unreacted 2-ethylsuccinic acid.

  • Characterization:

    • Degree of Swelling: Immerse a pre-weighed dry sample in PBS (pH 7.4) at 37°C. At regular intervals, remove the sample, blot excess surface water, and weigh. The degree of swelling is calculated as: ((Ws - Wd) / Wd) * 100% where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

    • Gel Fraction: Immerse a pre-weighed dry sample in deionized water at 60°C for 24 hours to dissolve the uncross-linked portion. Dry the remaining gel in an oven at 50°C to a constant weight. The gel fraction is calculated as: (Wf / Wi) * 100% where Wf is the final dry weight and Wi is the initial dry weight.

Protocol 2: Cross-Linking of Chitosan Films

This protocol outlines the preparation of chitosan films cross-linked with 2-ethylsuccinic acid.

Materials:

  • Chitosan (medium molecular weight, >75% deacetylation)

  • 2-Ethylsuccinic acid

  • Acetic acid

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Glass petri dishes

  • Oven

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Cross-linker Addition: Add a solution of 2-ethylsuccinic acid in a small amount of deionized water to the chitosan solution at various concentrations (e.g., 2, 5, 10 wt% relative to chitosan). Stir for 1 hour.

  • Casting: Pour the solution into glass petri dishes and allow to air-dry at room temperature for 48 hours.

  • Neutralization: Immerse the dried films in a 1 M NaOH solution for 2 hours to neutralize the excess acid and precipitate the cross-linked chitosan.

  • Washing: Wash the films extensively with deionized water until the pH is neutral.

  • Drying: Dry the films in an oven at 40°C.

  • Characterization:

    • Mechanical Testing: Perform tensile testing on the prepared films using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.

    • FTIR Spectroscopy: Use Fourier-transform infrared spectroscopy to confirm the formation of amide bonds between the amine groups of chitosan and the carboxylic acid groups of 2-ethylsuccinic acid.

Mandatory Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Polymer1 Polymer Chain 1 (-OH or -NH2) Crosslinked_Polymer Cross-linked Polymer Network Polymer1->Crosslinked_Polymer Ester/Amide Bond Formation Polymer2 Polymer Chain 2 (-OH or -NH2) Polymer2->Crosslinked_Polymer Crosslinker 2-Ethylsuccinic Acid (HOOC-CH(C2H5)-CH2-COOH) Crosslinker->Crosslinked_Polymer Water Water (H2O) Crosslinked_Polymer->Water

Caption: General mechanism of polymer cross-linking using 2-ethylsuccinic acid.

Experimental_Workflow_PVA start Start prep_pva Prepare 10% PVA Solution start->prep_pva add_crosslinker Add 2-Ethylsuccinic Acid prep_pva->add_crosslinker cast Cast into Petri Dishes add_crosslinker->cast dry Dry at 50°C for 24h cast->dry crosslink Heat at 120-140°C for 2-4h dry->crosslink wash Wash with Deionized Water crosslink->wash characterize Characterize Hydrogel (Swelling, Gel Fraction) wash->characterize end End characterize->end

Caption: Experimental workflow for PVA hydrogel cross-linking.

Signaling_Pathway_Analogy cluster_drug_delivery Controlled Drug Release Drug Drug Molecule Hydrogel Cross-linked Hydrogel Matrix Drug->Hydrogel Encapsulation Release Sustained Drug Release Hydrogel->Release Swelling & Diffusion

Caption: Logical relationship for controlled drug release from a cross-linked hydrogel.

Applications of 2-Ethylbutanedioic Acid Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of 2-ethylbutanedioic acid derivatives in drug discovery, focusing on their role as enzyme inhibitors. While this compound (also known as 2-ethylsuccinic acid) itself is primarily utilized as a building block in organic synthesis, its substituted derivatives have emerged as potent inhibitors of clinically relevant enzymes, demonstrating their potential in the development of novel therapeutics.[1]

Application Note 1: Inhibition of Carboxypeptidases by gem-Dialkyl Succinic Acids

Derivatives of this compound, specifically 2-alkyl-2-methylsuccinic acids, have been identified as a novel class of potent inhibitors for carboxypeptidases, which are zinc-containing metalloproteases.[2][3]

Biological Target: Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB)

Carboxypeptidase A (CPA) and B (CPB) are exopeptidases that cleave C-terminal amino acids from peptides and proteins. Their dysregulation is implicated in various physiological processes, making them attractive targets for therapeutic intervention.

Lead Compound: 2-Methyl-2-ethylsuccinic Acid (MESA)

2-Methyl-2-ethylsuccinic acid (MESA), a derivative of this compound, is a highly potent inhibitor of both CPA and CPB.[2] The inhibitory activity is stereospecific, with the (R)-enantiomer being the more active inhibitor.[3]

Mechanism of Action

The crystal structure of the MESA-CPA complex reveals that the inhibitor binds in a substrate-like manner.[2] The carboxymethyl group coordinates to the active site zinc ion, while the gem-dialkyl group occupies a position corresponding to the C-terminal amino acid of a peptide substrate.[2] A key feature for the high-affinity binding is the nonpolar gem-dialkyl group, where the methyl group of the inhibitor occupies a small cavity in the enzyme's active site that is not typically filled by substrates.[2][3]

Quantitative Data: Inhibition of Carboxypeptidase A
CompoundEnantiomerInhibition Constant (Ki) for CPA (µM)
2-Methyl-2-ethylsuccinic acid (MESA)Racemic0.11[2]
2-Benzyl-2-methylsuccinic acidRacemic0.28[3]
2-Benzyl-2-methylsuccinic acid(R)-enantiomer0.15[3]
2-Benzyl-2-methylsuccinic acid(S)-enantiomer17[3]

Application Note 2: Inhibition of Metallo-β-Lactamases

Certain derivatives of this compound have shown inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

Biological Target: IMP-1 Metallo-β-lactamase

IMP-1 is a plasmid-borne metallo-β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics, posing a significant clinical threat.

Lead Compound: 2-Ethyl-2-methylsuccinic Acid

2-Ethyl-2-methylsuccinic acid has been identified as an inhibitor of the IMP-1 metallo-β-lactamase.[1] This finding suggests that the succinic acid scaffold can be a starting point for the design of novel β-lactamase inhibitors to combat antibiotic resistance.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-methylsuccinic Acid

This protocol is adapted from a general procedure for the synthesis of α,α-dialkylsuccinic acids.[4]

Materials:

  • Ethyl cyanoacetate

  • 2-Butanone

  • Potassium cyanide

  • 95% Ethanol

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottomed flask, prepare a solution of potassium cyanide in 95% ethanol.

  • Slowly add a mixture of ethyl cyanoacetate, 2-butanone, and glacial acetic acid to the stirred cyanide solution over 1 hour.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 4 hours.

  • Add an additional volume of concentrated hydrochloric acid and continue refluxing for another 4 hours.

  • Cool the reaction mixture and extract the product with four portions of ether.

  • Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by rotary evaporation.

  • Dissolve the residue in a minimal amount of hot water and allow it to cool to 5°C to crystallize the product.

  • Collect the crystals of 2-ethyl-2-methylsuccinic acid by vacuum filtration and dry in a vacuum desiccator.

Protocol 2: Carboxypeptidase A Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against Carboxypeptidase A using a spectrophotometric assay.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Inhibitor compound (e.g., 2-methyl-2-ethylsuccinic acid)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.

  • In a 96-well plate, add the buffer, the inhibitor solution at various concentrations, and the CPA enzyme solution.

  • Incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate solution (hippuryl-L-phenylalanine).

  • Monitor the increase in absorbance at 254 nm over time, which corresponds to the hydrolysis of the substrate.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

  • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using a Lineweaver-Burk plot.

Visualizations

Synthesis_Workflow Start Ethyl Cyanoacetate + 2-Butanone Step1 Condensation with KCN Start->Step1 Intermediate Cyanoester Intermediate Step1->Intermediate Step2 Acid Hydrolysis (HCl, Reflux) Intermediate->Step2 Product 2-Ethyl-2-methylsuccinic Acid Step2->Product CPA_Inhibition CPA Carboxypeptidase A (Active Enzyme) Products Cleaved Peptide + Amino Acid CPA->Products Cleavage Inactive_Complex CPA-Inhibitor Complex (Inactive) CPA->Inactive_Complex Substrate Peptide Substrate (C-terminal AA) Substrate->CPA Inhibitor 2-Methyl-2-ethylsuccinic Acid (MESA) Inhibitor->Inactive_Complex

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methodologies for the quantification of 2-Ethylbutanedioic acid (also known as ethylsuccinic acid), a C6-dicarboxylic acid. The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and pharmacokinetic studies. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively published, the following application notes are based on well-established and validated methods for structurally similar short-chain dicarboxylic acids.[1][2][3][4]

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1.1. Principle

Direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging.[5] Derivatization is a necessary step to increase the analyte's volatility and thermal stability.[6] This protocol employs silylation, a robust and common derivatization technique, which replaces the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ester of this compound is more volatile and exhibits excellent chromatographic behavior.[4][5]

1.2. Experimental Protocol

This protocol is designed for the analysis of this compound in a biological matrix such as human plasma.

1.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): Adipic acid-d10 or a similar stable isotope-labeled dicarboxylic acid

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Acetonitrile (B52724) (ACN), Pyridine (B92270), Ethyl Acetate (all HPLC or GC grade)

  • Reagents for sample preparation: Formic acid, Hydrochloric acid (HCl)

  • Deionized water

  • Human plasma (or other biological matrix)

1.2.2. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxyl groups.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

1.2.3. Derivatization (Silylation)

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6]

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

1.2.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Predicted Quantifier Ion for this compound-TMS derivative: To be determined empirically. Likely fragments would include [M-15]+ (loss of CH3) and other characteristic ions.

    • Predicted Quantifier Ion for IS: To be determined based on the chosen standard.

1.3. Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics for the GC-MS analysis of short-chain dicarboxylic acids. These values are representative and should be confirmed during in-house method validation for this compound.

Validation ParameterExpected Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 - 0.1 µmol/L
Limit of Quantification (LOQ)0.1 - 0.5 µmol/L
Accuracy (% Recovery)85 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

1.4. Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate AddReagent Add Pyridine & BSTFA Evaporate->AddReagent Heat Heat at 70°C AddReagent->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for GC-MS quantification of this compound.

Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.1. Principle

LC-MS/MS offers high sensitivity and selectivity for the analysis of dicarboxylic acids in complex biological matrices, often with simpler sample preparation compared to GC-MS.[1] While derivatization can be used to enhance sensitivity, direct analysis is feasible after efficient sample cleanup.[7] This protocol utilizes solid-phase extraction (SPE) to clean up and concentrate the analyte from plasma prior to direct injection and analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accurate quantification.[1]

2.2. Experimental Protocol

This protocol is designed for the analysis of this compound in human plasma.

2.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): Adipic acid-d10 or a suitable isotopologue of the analyte.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid

  • Solid-Phase Extraction (SPE) Cartridges: Weak Anion Exchange (WAX) cartridges

  • Human plasma

2.2.2. Sample Preparation (Protein Precipitation & SPE)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • SPE Cleanup (WAX Cartridge): [8]

    • Condition: Pass 1 mL of MeOH through the WAX cartridge.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Load: Load the supernatant onto the cartridge.

    • Wash 1: Wash with 1 mL of 2% formic acid in water.

    • Wash 2: Wash with 1 mL of MeOH.

    • Elute: Elute the dicarboxylic acids with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2.2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions for this compound:

      • Precursor Ion (Q1): m/z 145.1 ([M-H]⁻)

      • Product Ions (Q3): To be determined empirically. Plausible fragments include m/z 101.1 (loss of CO2) and m/z 127.1 (loss of H2O).

    • MRM Transitions for IS: Determined based on the specific labeled standard used.

2.3. Data Presentation: Expected Performance Characteristics

The following table presents typical performance characteristics for LC-MS/MS analysis of dicarboxylic acids.[2][3] These should be established during method validation.

Validation ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 µmol/L
Limit of Quantification (LOQ)0.05 - 0.1 µmol/L
Accuracy (% Recovery)90 - 110%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

2.4. Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition & Equilibrate Load Load Sample Supernatant->Load Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute EvapRecon Evaporate & Reconstitute Elute->EvapRecon LCMS LC-MS/MS Analysis (MRM) EvapRecon->LCMS Quantify Quantification LCMS->Quantify

Workflow for LC-MS/MS quantification of this compound.

Summary and Method Comparison

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, available instrumentation, and the sample matrix.

FeatureGC-MSLC-MS/MS
Derivatization Mandatory (e.g., Silylation)[4][5][9]Optional, but can enhance sensitivity[1][7]
Sample Preparation Multi-step: extraction and derivatizationCan be simpler; often protein precipitation + SPE[1][8]
Sensitivity Good, typically in the low µmol/L rangeVery high, can reach nmol/L or lower concentrations[2][3]
Throughput Moderate, due to derivatization and GC run timesHigher, especially with UHPLC systems[2][3]
Matrix Effects Generally lower after derivatization and extractionCan be significant; requires stable isotope-labeled IS
Robustness Derivatization can be a source of variabilityGenerally robust with proper sample cleanup

Both methods, when properly validated, can provide accurate and precise quantification of this compound. LC-MS/MS is often preferred for its higher sensitivity and throughput in clinical and research settings.

References

Application Note: Quantitative Analysis of 2-Ethylsuccinic Acid and its Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylsuccinic acid, a dicarboxylic acid, and its corresponding esters are compounds of interest in various fields, including metabolic research and as potential biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC-MS analysis. This application note provides detailed protocols for the analysis of 2-ethylsuccinic acid and its esters using GC-MS, focusing on silylation and esterification as derivatization methods.

Experimental Protocols

Sample Preparation

For biological samples such as urine or plasma, a preliminary extraction is necessary to isolate the organic acids from the sample matrix.

Protocol for Liquid-Liquid Extraction (LLE):

  • To 1 mL of the liquid sample (e.g., urine, plasma), add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 1-2 with a suitable acid (e.g., 6M HCl).

  • Add 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C. The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step to increase the volatility of 2-ethylsuccinic acid. Two common and effective methods are silylation and esterification.

Protocol for Silylation (Trimethylsilyl [TMS] Esterification):

  • To the dried extract from the sample preparation step, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst and solvent).

  • Seal the reaction vial tightly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol for Esterification (Methyl Esterification):

  • To the dried extract, add 200 µL of a 14% (w/v) solution of boron trifluoride in methanol (B129727) (BF3-methanol).

  • Seal the reaction vial tightly.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 500 µL of hexane (B92381).

  • Vortex for 1 minute to extract the methyl esters into the hexane layer.

  • Centrifuge briefly to aid phase separation.

  • Transfer the upper hexane layer to a new vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 2-ethylsuccinic acid. These may require optimization based on the specific instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp280°C
Scan ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for derivatized 2-ethylsuccinic acid can be inferred from closely related compounds. The following tables summarize expected retention and mass spectral data.

Table 1: Estimated Retention Data for Derivatized 2-Ethylsuccinic Acid

DerivativeEstimated Retention Index (Non-polar column)
Di-TMS-2-ethylsuccinate1350 - 1450
Di-methyl-2-ethylsuccinate1200 - 1300

Note: Retention indices are estimates based on data for structurally similar compounds like methylsuccinic acid. Actual retention times will vary depending on the specific GC system and conditions.

Table 2: Characteristic Mass Fragments (m/z) for Di-TMS-2-ethylsuccinic Acid

m/zIon IdentityRelative Abundance
275[M-15]⁺ (Loss of CH₃)High
247[M-43]⁺ (Loss of C₃H₇)Moderate
147[(CH₃)₃Si-O=C-CH₂]⁺High
73[(CH₃)₃Si]⁺High

Note: These mass fragments are predicted based on the fragmentation patterns of other silylated dicarboxylic acids.[1]

Table 3: Characteristic Mass Fragments (m/z) for Diethyl Succinate (as an example ester)

m/zIon IdentityRelative Abundance
129[M - OCH₂CH₃]⁺High
101[M - COOCH₂CH₃]⁺High
73[C₄H₉O]⁺Moderate
55[C₃H₃O]⁺Moderate

Source: PubChem CID 31249[2]

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of 2-ethylsuccinic acid is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA) or Esterification (BF3-Methanol) Drying->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Processing Peak Integration & Quantification Data->Processing Results Results Reporting Processing->Results

GC-MS analysis workflow for 2-ethylsuccinic acid.
Logical Relationship of Derivatization Choice

The choice between silylation and esterification depends on several factors.

Derivatization_Choice cluster_methods Derivatization Methods cluster_considerations Considerations Analyte 2-Ethylsuccinic Acid Silylation Silylation (TMS Esters) Analyte->Silylation Reacts with BSTFA Esterification Esterification (e.g., Methyl Esters) Analyte->Esterification Reacts with BF3-Methanol Volatility High Volatility Silylation->Volatility Stability Good Thermal Stability Silylation->Stability Esterification->Volatility Esterification->Stability Reactivity Minimal Side Reactions Volatility->Reactivity Matrix Sample Matrix Compatibility Stability->Matrix

Factors influencing the choice of derivatization method.

References

Application Notes and Protocols for the HPLC Separation of Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their isomers, which share the same molecular formula but have different structural arrangements, often exhibit distinct physical, chemical, and biological properties. The accurate separation and quantification of these isomers are crucial in various fields, including pharmaceutical development, quality control of industrial chemicals, and metabolomics. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of dicarboxylic acid isomers. This document provides detailed application notes and protocols for the separation of various dicarboxylic acid isomers using different HPLC methods.

General Experimental Workflow

The general workflow for the analysis of dicarboxylic acid isomers by HPLC involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the sample matrix and the chosen HPLC method.

General HPLC Workflow for Dicarboxylic Acid Isomer Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Homogenization Homogenization (if solid) SampleCollection->Homogenization Solid Samples Extraction Extraction/Precipitation SampleCollection->Extraction Liquid Samples Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC_System HPLC System Filtration->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Column Chromatographic Column Detection Detection (UV, MS) Column->Detection Mobile_Phase Mobile Phase Mobile_Phase->Column Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for dicarboxylic acid isomer analysis by HPLC.

Separation of Aromatic Dicarboxylic Acid Isomers (Phthalic Acid Isomers)

Phthalic acid and its isomers, isophthalic acid and terephthalic acid, are important industrial chemicals. Their separation can be challenging due to their structural similarity. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is an effective technique for their separation.[1][2]

Mixed-Mode HPLC Method

This method utilizes a mixed-mode column to achieve separation based on subtle differences in hydrophobicity and ionic character.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 0.2-0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: Amaze HA Mixed-Mode Column (4.6 x 100 mm, 3 µm, 100Å) or Coresep SB HPLC mixed-mode column.[1][2]

    • Mobile Phase: A gradient of Mobile Phase A (2% ACN with 40 mM ammonium (B1175870) phosphate (B84403) pH 4.0) and Mobile Phase B (20% ACN with 100 mM ammonium phosphate pH 2.0). Gradient: 100% A to 100% B in 15 minutes, followed by a 5-minute hold.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 2 µL.[3]

    • Column Temperature: Ambient.

    • Detection: UV at 205 nm.[3]

Quantitative Data:

AnalyteRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Phthalic AcidData not available>1.5Data not availableData not available
Isophthalic AcidData not available>1.5Data not availableData not available
Terephthalic AcidData not available>1.5Data not availableData not available

Note: Specific retention times and other quantitative data were not available in the provided search results for this specific method. However, the literature suggests that baseline resolution is achievable.[1]

Logical Relationship of Mixed-Mode Separation:

Mixed-Mode Separation of Phthalic Acid Isomers cluster_column Mixed-Mode Column cluster_analytes Phthalic Acid Isomers RP_Interaction Reversed-Phase (Hydrophobic Interaction) Separation Separation RP_Interaction->Separation Combined Effect IE_Interaction Ion-Exchange (Ionic Interaction) IE_Interaction->Separation Combined Effect Phthalic Phthalic Acid Phthalic->RP_Interaction Different hydrophobicity Phthalic->IE_Interaction Different pKa values Isophthalic Isophthalic Acid Isophthalic->RP_Interaction Isophthalic->IE_Interaction Terephthalic Terephthalic Acid Terephthalic->RP_Interaction Terephthalic->IE_Interaction

Caption: Separation mechanism in mixed-mode chromatography.

Separation of Geometric Dicarboxylic Acid Isomers (Maleic and Fumaric Acid)

Maleic acid (cis-isomer) and fumaric acid (trans-isomer) are classic examples of geometric isomers. Their separation is readily achieved using reversed-phase HPLC.

Reversed-Phase HPLC Method

This method relies on the differential partitioning of the isomers between the stationary and mobile phases.

Experimental Protocol:

  • Sample Preparation: Dissolve samples in the mobile phase. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: 2:98 (v/v) mixture of methanol (B129727) and 40 mmol/L potassium dihydrogen phosphate solution (pH adjusted to 2.4).[5]

    • Flow Rate: 0.8 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: Ambient.

    • Detection: UV at 210 nm.[5]

Quantitative Data:

AnalyteRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Maleic Acid~4.5>2.00.0030.009
Fumaric Acid~6.0>2.00.4591.530

Data is compiled from a study on 10 organic acids, providing a representative example of performance.[5]

Experimental Workflow for Geometric Isomer Separation:

Reversed-Phase HPLC for Maleic and Fumaric Acid Sample Sample (Maleic & Fumaric Acid) C18_Column C18 Column Sample->C18_Column UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Differential Retention Mobile_Phase Aqueous/Organic Mobile Phase Mobile_Phase->C18_Column Chromatogram Chromatogram UV_Detector->Chromatogram Signal Ion-Exchange Separation of Aliphatic Dicarboxylic Acids cluster_column Anion-Exchange Column cluster_analytes Dicarboxylic Acids (Anions) Stationary_Phase Positively Charged Stationary Phase Elution Elution Stationary_Phase->Elution Differential Elution Succinate Succinate Succinate->Stationary_Phase Electrostatic Interaction Glutarate Glutarate Glutarate->Stationary_Phase Adipate Adipate Adipate->Stationary_Phase Mobile_Phase_Anions Mobile Phase Anions (e.g., CO3^2-) Mobile_Phase_Anions->Stationary_Phase Competition for Binding Sites Chiral Separation of Dicarboxylic Acid Enantiomers cluster_column Chiral Stationary Phase (CSP) CSP_Selector Chiral Selector Diastereomeric_Complexes Diastereomeric_Complexes CSP_Selector->Diastereomeric_Complexes Forms Transient Diastereomeric Complexes Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Racemic_Mixture->CSP_Selector Separation Separation Diastereomeric_Complexes->Separation Different Stabilities HILIC Workflow for Polar Dicarboxylic Acid Isomers Sample Polar Dicarboxylic Acid Isomers HILIC_Column HILIC Column Sample->HILIC_Column MS_Detector Mass Spectrometry Detector HILIC_Column->MS_Detector Partitioning into Aqueous Layer Mobile_Phase High Organic/Low Aqueous Mobile Phase Mobile_Phase->HILIC_Column Data_Analysis Data Analysis MS_Detector->Data_Analysis

References

Application Notes and Protocols for the Esterification of 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is a dicarboxylic acid with a versatile four-carbon backbone and an ethyl substituent.[1] Its structure makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals, polymers, and other specialty chemicals. The dicarboxylic acid functionality allows for a variety of chemical transformations, with esterification being a primary method for creating derivatives with modified physicochemical properties such as solubility, volatility, and reactivity. These esters are key intermediates in the synthesis of more complex molecules.

This document provides detailed application notes and experimental protocols for the esterification of this compound with a range of primary alcohols: methanol, ethanol, propanol, and butanol. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[2][3][4]

Principle of Fischer-Speier Esterification

Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] For a dicarboxylic acid like this compound, the reaction proceeds in two steps to form a diester. The equilibrium of the reaction can be shifted towards the product side by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed.[2][5] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[2][5]

Experimental Protocols

General Protocol for the Synthesis of Dialkyl 2-Ethylbutanedioates

This protocol describes a general procedure for the synthesis of dimethyl, diethyl, dipropyl, and dibutyl esters of this compound. Specific quantities and reaction parameters are provided in the subsequent tables.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and a significant excess of the desired anhydrous alcohol. The alcohol will serve as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux with continuous stirring. The reaction temperature will depend on the boiling point of the alcohol being used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude dialkyl 2-ethylbutanedioate.

    • If necessary, purify the crude product by vacuum distillation or column chromatography.

  • Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize representative quantitative data for the esterification of this compound with different alcohols. Please note that these are illustrative values, and actual yields and reaction times may vary depending on the specific experimental conditions, scale, and purity of reagents.

Table 1: Reaction Parameters for the Synthesis of Dialkyl 2-Ethylbutanedioates

Ester ProductAlcoholMolar Ratio (Acid:Alcohol)Catalyst (mol%)Temperature (°C)Reaction Time (h)
Dimethyl 2-ethylbutanedioateMethanol1:20H₂SO₄ (2)654-6
Diethyl 2-ethylbutanedioateEthanol1:20H₂SO₄ (2)786-8
Dipropyl 2-ethylbutanedioatePropanol1:15p-TSA (3)978-12
Dibutyl 2-ethylbutanedioateButanol1:15p-TSA (3)11810-16

Table 2: Physicochemical Properties of Dialkyl 2-Ethylbutanedioates (Predicted/Typical Values)

Ester ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 20°C)
Dimethyl 2-ethylbutanedioateC₈H₁₄O₄174.19~210-212~1.05
Diethyl 2-ethylbutanedioateC₁₀H₁₈O₄202.25~228-230~1.00
Dipropyl 2-ethylbutanedioateC₁₂H₂₂O₄230.30~250-252~0.97
Dibutyl 2-ethylbutanedioateC₁₄H₂₆O₄258.35~275-277~0.95

Visualizations

Diagram 1: General Mechanism of Acid-Catalyzed Esterification

Esterification_Mechanism RCOOH Carboxylic Acid (this compound) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Ester Ester Protonated_Ester->Ester Deprotonation

Caption: Acid-catalyzed esterification mechanism.

Diagram 2: Experimental Workflow for Dialkyl 2-Ethylbutanedioate Synthesis

Experimental_Workflow start Start reactants Combine this compound, Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Excess Alcohol (Rotary Evaporator) cool->evaporate extract Dissolve in Organic Solvent & Transfer to Separatory Funnel evaporate->extract wash1 Wash with Water extract->wash1 wash2 Wash with Saturated NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) wash3->dry filter Filter dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purify Crude Product (Vacuum Distillation/Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, GC-MS) concentrate->characterize If pure purify->characterize If necessary end End characterize->end

Caption: Workflow for synthesis and purification.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • The alcohols used are flammable. Ensure that the heating process is carried out away from open flames and with adequate ventilation.

  • Perform all operations in a well-ventilated fume hood.

Conclusion

The esterification of this compound provides a straightforward route to a variety of dialkyl esters. The Fischer-Speier method, utilizing an excess of the corresponding alcohol and an acid catalyst, is an effective and scalable approach. The resulting esters can serve as important intermediates for further chemical synthesis in the fields of drug development and materials science. The protocols and data provided herein serve as a valuable guide for researchers in these areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Ethylbutanedioic acid. The information is tailored for researchers, scientists, and professionals in drug development to help improve experimental yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing this compound?

A1: The most widely used method for preparing this compound (also known as 2-ethylsuccinic acid) is the malonic ester synthesis.[1] This classic method involves the alkylation of diethyl malonate or a similar malonic acid ester, followed by hydrolysis and decarboxylation to yield the final substituted carboxylic acid.[2][3]

Q2: What are the key steps in the malonic ester synthesis of this compound?

A2: The synthesis involves three primary stages:

  • Enolate Formation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate.[3][4]

  • Alkylation: The enolate reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a nucleophilic substitution reaction to form diethyl ethylmalonate.[5] This intermediate is then subjected to a second alkylation sequence, typically with an ester like ethyl chloroacetate, to introduce the second part of the butanedioic acid backbone.

  • Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate is hydrolyzed using a strong acid or base, which converts the ester groups into carboxylic acids. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[6]

Q3: What is this compound?

A3: this compound, also known as 2-ethylsuccinic acid, is a dicarboxylic acid. It is structurally a succinic acid molecule with an ethyl group attached to the second carbon atom.[7][8] It is a colorless to pale yellow solid, soluble in water, and is used as a building block in organic synthesis for various compounds, including pharmaceuticals and polymers.[8]

Troubleshooting Guide

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields in malonic ester synthesis can stem from several factors. The most common issues include incomplete reactions at each step, side reactions, and mechanical losses during workup and purification. A major chemical cause is the formation of dialkylated byproducts, where the α-carbon is alkylated twice with the ethyl group instead of once.[6]

To address low yields, consider the following:

  • Base Selection: Ensure the base used (e.g., sodium ethoxide) matches the ester's alcohol (ethanol for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[6]

  • Reaction Conditions: Verify that reaction temperatures and times are optimal for each step (enolate formation, alkylation, and hydrolysis/decarboxylation). Inadequate heating during decarboxylation can lead to incomplete conversion.

  • Moisture Control: The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware, as water can quench the enolate and reduce the efficiency of the alkylation step.

  • Reagent Purity: Use pure starting materials. Impurities in diethyl malonate or the alkylating agents can lead to side reactions.

Q2: I am observing a significant amount of diethyl diethylmalonate as a byproduct. How can I minimize this?

A2: The formation of a dialkylated product is a primary drawback of this synthesis, leading to lower yields of the desired mono-alkylated intermediate.[6] To suppress this side reaction, you can use an excess of the malonic ester relative to the base and the alkylating agent.[9] This increases the probability that the enolate will be formed from the starting material rather than the mono-alkylated product.

Q3: The decarboxylation step seems inefficient, leaving me with a dicarboxylic acid intermediate. How can I ensure complete decarboxylation?

A3: Incomplete decarboxylation is often due to insufficient heating. After hydrolysis of the ester, the resulting malonic acid derivative requires thermal energy to lose a molecule of CO2. Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) for a sufficient duration until gas evolution ceases.[6] Acid catalysis can also facilitate this step.

Q4: During the first alkylation step, a large amount of white precipitate forms, making stirring difficult. Is this normal?

A4: Yes, this is expected. When diethyl malonate is added to sodium ethoxide, the sodium salt of the malonate enolate is formed, which often precipitates from the ethanol (B145695) solution.[10] This voluminous precipitate should react and dissolve as the alkylating agent (ethyl halide) is added and the reaction proceeds.[5][10] If stirring remains an issue, you may need to use a more powerful mechanical stirrer or a larger volume of solvent.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate (Intermediate)

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[5]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol.

  • Enolate Formation: To the resulting sodium ethoxide solution, gradually add 16 g of cooled diethyl malonate. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.[5]

  • Alkylation: With vigorous shaking or stirring, add 20 g of ethyl iodide (or an equivalent amount of ethyl bromide) in small portions through the dropping funnel.

  • Reaction Completion: Heat the mixture under reflux for 1-2 hours, or until the solution is no longer alkaline to litmus (B1172312) paper.

  • Workup and Isolation:

    • Remove the ethanol by distillation.

    • Add water to the residue to dissolve the sodium halide salt.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Evaporate the ether and distill the residue under reduced pressure, collecting the fraction corresponding to diethyl ethylmalonate (boiling point ~206-208 °C).[5]

Protocol 2: Synthesis of this compound

This second stage involves a Michael addition followed by hydrolysis and decarboxylation.

  • Second Enolate Formation: Prepare sodium ethoxide in absolute ethanol as described in Protocol 1. Add the diethyl ethylmalonate synthesized in the previous stage to form the corresponding enolate.

  • Michael Addition: To the enolate solution, add an equimolar amount of ethyl acrylate. This reaction is typically performed at room temperature and then gently heated to ensure completion.

  • Hydrolysis: Add a concentrated solution of sodium hydroxide (B78521) to the reaction mixture and heat under reflux for several hours to hydrolyze all three ester groups.

  • Acidification and Decarboxylation:

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the acidic solution under reflux to effect decarboxylation of the intermediate tri-acid. Continue heating until the evolution of CO2 gas ceases.

  • Isolation and Purification:

    • Cool the solution and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts and remove the solvent by evaporation.

    • The crude product can be purified by recrystallization from water or another suitable solvent system.

Data Presentation

Table 1: Reagents and Typical Yields for Diethyl Ethylmalonate Synthesis

ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Ratio
Sodium22.992.3 g0.101.0
Absolute Ethanol46.0725 g~0.54Solvent
Diethyl Malonate160.1716.0 g0.101.0
Ethyl Iodide155.9720.0 g0.131.3
Product Molar Mass ( g/mol ) Reported Yield
Diethyl Ethylmalonate188.22~15 g (~80%)[5]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation DEM Diethyl Malonate NaOEt1 1. NaOEt, EtOH DEM->NaOEt1 DEEM Diethyl Ethylmalonate NaOEt1->DEEM + NaI EtI 2. Ethyl Iodide DEEM2 Diethyl Ethylmalonate NaOEt2 1. NaOEt, EtOH DEEM2->NaOEt2 TriEster Tri-ester Intermediate NaOEt2->TriEster EtAcr 2. Ethyl Acrylate TriEster2 Tri-ester Intermediate Hydrolysis 1. NaOH, H2O 2. H3O+, Heat TriEster2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct - CO2 - EtOH

Caption: Synthesis pathway for this compound via malonic ester synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) Start->AnalyzeByproducts Impure Purify Reagents and Retry CheckPurity->Impure Impure AdjustConditions Optimize Conditions (e.g., increase reflux time) CheckConditions->AdjustConditions Not Optimal Dialkylation Dialkylation is a Major Byproduct? AnalyzeByproducts->Dialkylation End Yield Improved Impure->End AdjustConditions->End IncompleteDecarb Incomplete Decarboxylation? Dialkylation->IncompleteDecarb No UseExcess Use Excess Malonic Ester to Minimize Dialkylation Dialkylation->UseExcess Yes IncreaseHeat Increase Heat/Time for Decarboxylation Step IncompleteDecarb->IncreaseHeat Yes UseExcess->End IncreaseHeat->End

Caption: A workflow for troubleshooting low yield in synthesis experiments.

Logical_Relationships Yield Yield Ratio Malonate:Halide Ratio Ratio->Yield Increases yield (suppresses dialkylation) Moisture Moisture Content Moisture->Yield Decreases yield Purity Reagent Purity Purity->Yield Increases yield Temp Decarboxylation Temperature Temp->Yield Increases yield (if initially too low)

Caption: Key parameters influencing the yield of this compound.

References

Technical Support Center: Synthesis of 2-Ethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-ethylsuccinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-ethylsuccinic acid?

A1: The most prevalent methods for the synthesis of 2-ethylsuccinic acid are:

  • Malonic Ester Synthesis: This is a classic and versatile method involving the alkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation.[1][2][3]

  • Stobbe Condensation: This method involves the reaction of an aldehyde or ketone with a succinic acid ester in the presence of a strong base.[4][5][6] For 2-ethylsuccinic acid, propanal would be a suitable starting material.

  • Michael Addition: This route involves the conjugate addition of a nucleophile, such as the enolate of diethyl malonate, to an activated alkene like ethyl acrylate.

Q2: I am getting a low yield in my malonic ester synthesis of 2-ethylsuccinic acid. What are the possible causes?

A2: Low yields in malonic ester synthesis can stem from several side reactions and experimental conditions. The primary culprits are often:

  • Dialkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the ethyl halide, leading to the formation of diethyl diethylmalonate.[7][8]

  • E2 Elimination: The ethyl halide can undergo elimination in the presence of the ethoxide base, forming ethene. This is more prevalent with secondary and tertiary halides but can occur with primary halides under certain conditions.[3][7]

  • Transesterification: If the alkoxide base used does not match the alcohol of the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), a mixture of esters can be formed.[7][9]

  • Incomplete Hydrolysis or Decarboxylation: The final steps of converting the diethyl ethylmalonate to 2-ethylsuccinic acid may not go to completion.

Q3: How can I minimize the formation of the dialkylated byproduct in my malonic ester synthesis?

A3: To reduce the amount of diethyl diethylmalonate, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the ethyl halide. A slight excess of diethyl malonate can also favor mono-alkylation.[9]

  • Slow Addition: Add the ethyl halide slowly to the reaction mixture. This ensures that the alkyl halide has a higher chance of reacting with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.[7][9]

  • Temperature Control: Maintain a controlled temperature during the addition of the ethyl halide, as exothermic reactions can accelerate the rate of the second alkylation.[9]

Q4: My final product is contaminated with a diacid. How do I remove it?

A4: The presence of a diacid, likely ethylmalonic acid from incomplete decarboxylation or unreacted malonic acid, is a common impurity. Purification can be achieved through:

  • Recrystallization: If the 2-ethylsuccinic acid is solid, recrystallization from a suitable solvent can effectively remove more soluble impurities.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel chromatography can be employed.

  • Extraction: A carefully controlled acid-base extraction may be used to separate the mono- and dicarboxylic acids based on their differing pKa values, although this can be complex.

Q5: What are the potential side reactions in the Stobbe condensation for preparing 2-ethylsuccinic acid?

A5: While the Stobbe condensation can be effective, potential side reactions include:

  • Self-condensation of the aldehyde: Propanal can undergo an aldol (B89426) condensation with itself.

  • Isomerization of the product: The initial alkylidene succinic acid can isomerize to a more stable double bond position.

  • Reduction of the aldehyde: If using a metal alkoxide base, reduction of the aldehyde to the corresponding alcohol can occur.[10]

Troubleshooting Guides

Malonic Ester Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low yield of diethyl ethylmalonate - Incomplete reaction. - Dialkylation.[7][8] - E2 elimination of ethyl halide.[3][7] - Transesterification.[7][9]- Ensure anhydrous conditions. - Use a 1:1 molar ratio of diethyl malonate to ethyl halide.[9] - Add the ethyl halide slowly and control the reaction temperature.[7][9] - Use sodium ethoxide as the base to match the ester.[7][9]
Presence of unreacted diethyl malonate - Insufficient base. - Incomplete reaction.- Ensure 1 equivalent of a strong enough base (e.g., sodium ethoxide) is used. - Increase reaction time or temperature.
Formation of ethene gas - E2 elimination of the ethyl halide.[7]- Use a less hindered base if possible. - Maintain a lower reaction temperature.[7]
Mixture of ethyl and other esters in the product - Transesterification due to mismatched base and ester.[7][9]- Ensure the alkoxide base corresponds to the ester's alcohol (e.g., sodium ethoxide for diethyl malonate).[8]
Incomplete hydrolysis of the diester - Insufficient acid or base catalyst. - Short reaction time.- Increase the concentration of the acid or base used for hydrolysis. - Extend the reflux time.
Incomplete decarboxylation - Insufficient heating.- Ensure the temperature is high enough for decarboxylation to occur after hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of Diethyl Ethylmalonate (Intermediate for 2-Ethylsuccinic Acid)

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[11][12]

Materials:

  • Sodium (2.3 g)

  • Absolute ethanol (B145695) (25 g)

  • Diethyl malonate (16 g)

  • Ethyl iodide or ethyl bromide (20 g)

  • Diethyl ether

  • Water

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (2.3 g) in absolute ethanol (25 g) to prepare a sodium ethoxide solution.

  • Gradually add cooled diethyl malonate (16 g) to the sodium ethoxide solution. A voluminous, pasty mass of sodium malonic ester will form.

  • From the dropping funnel, add ethyl iodide or ethyl bromide (20 g) in small portions while shaking the reaction mixture.

  • Heat the reaction mixture until the liquid no longer shows an alkaline reaction (approximately 1-2 hours).

  • Remove the alcohol by evaporation.

  • Treat the residue with water and extract the product with diethyl ether.

  • Evaporate the ether, and distill the residue, collecting the fraction at 206-208 °C. The expected yield is approximately 15 g.[11]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Malonic Ester Synthesis

Troubleshooting_Low_Yield Start Low Yield of 2-Ethylsuccinic Acid Check_Dialkylation Analyze for Dialkylated Product (Diethyl Diethylmalonate) Start->Check_Dialkylation Check_Elimination Evidence of E2 Elimination (e.g., ethene formation)? Check_Dialkylation->Check_Elimination No Solution_Stoichiometry Adjust Stoichiometry (1:1 or slight excess of malonate). Slowly add ethyl halide. Check_Dialkylation->Solution_Stoichiometry Yes Check_Hydrolysis Incomplete Hydrolysis/Decarboxylation? Check_Elimination->Check_Hydrolysis No Solution_Temp Lower reaction temperature. Check_Elimination->Solution_Temp Yes Solution_Reaction_Time Increase hydrolysis/decarboxylation time or temperature. Check_Hydrolysis->Solution_Reaction_Time Yes End Improved Yield Check_Hydrolysis->End No Solution_Stoichiometry->End Solution_Temp->End Solution_Reaction_Time->End

Caption: Troubleshooting workflow for low yield.

Signaling Pathway of Malonic Ester Synthesis and Side Reactions

Malonic_Ester_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt Mixed Esters Mixed Esters Diethyl Malonate->Mixed Esters NaOR' (R' != Et) Diethyl Ethylmalonate Diethyl Ethylmalonate Enolate->Diethyl Ethylmalonate + Et-X Diethyl Diethylmalonate Diethyl Diethylmalonate Enolate->Diethyl Diethylmalonate + Et-X (from monoalkylated enolate) 2-Ethylsuccinic Acid 2-Ethylsuccinic Acid Diethyl Ethylmalonate->2-Ethylsuccinic Acid 1. H3O+/H2O, Heat 2. Decarboxylation Ethene Ethene NaOEt NaOEt NaOEt->Ethene E2 Et-X Et-X Et-X->Ethene

Caption: Malonic ester synthesis pathway and side reactions.

References

Purification challenges of 2-Ethylbutanedioic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of 2-Ethylbutanedioic acid (also known as 2-ethylsuccinic acid) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its chemical properties. As a dicarboxylic acid, it is a highly polar compound and is quite soluble in water.[1] This high polarity can make purification by normal-phase chromatography difficult, often resulting in poor separation.[2] Its water solubility can complicate extraction procedures from aqueous reaction media, potentially leading to low recovery rates.[3] Furthermore, like other dicarboxylic acids, it can sometimes be challenging to crystallize, occasionally forming oils or sticky solids instead of well-defined crystals.[4]

Q2: What are the common impurities found in crude this compound?

A2: Impurities are typically related to the synthetic route. However, common classes of impurities for dicarboxylic acids include:

  • Related Organic Acids: Starting materials or by-products such as other short-chain mono- or dicarboxylic acids.[5]

  • Esters: If alcohols like ethanol (B145695) or methanol (B129727) are used as solvents, corresponding mono- or di-esters of this compound can form.[5][6]

  • Unreacted Starting Materials: Depending on the synthesis, these can be significant impurities.

  • Inorganic Salts: Metal ions (e.g., from catalysts or equipment) and anions (e.g., chlorides, sulfates) can be present, particularly if the synthesis involves inorganic reagents or pH adjustments.[5]

  • Solvents: Residual solvents used in the reaction or initial workup can be trapped in the crude product.

Q3: Which analytical techniques are best for monitoring the purity of this compound during purification?

A3: Several techniques are suitable for monitoring purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying dicarboxylic acids and resolving them from impurities.[7] UV detection around 200-210 nm is typically effective.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities. For non-volatile compounds like dicarboxylic acids, derivatization (e.g., trimethylsilylation) is necessary to make them amenable to GC analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the desired product and detecting the presence of organic impurities.

  • Thin-Layer Chromatography (TLC): Reversed-phase C18 TLC plates can be useful for quick, qualitative checks on fraction purity during column chromatography.[2]

Troubleshooting Guides

Crystallization Issues

Q: My this compound is "oiling out" or forming a sticky solid instead of crystallizing. What should I do?

A: This is a common issue, often caused by residual impurities or too rapid cooling.

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the "good" solvent to ensure the compound is fully dissolved at the elevated temperature.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of larger, more stable crystals.[9]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Add a Seed Crystal: If you have a pure crystal, add it to the supersaturated solution to induce crystallization.

    • Re-purify: If oiling persists, the purity may be too low for crystallization. Consider another purification step, like chromatography or an acid-base extraction, to remove impurities that inhibit crystallization.[9]

Q: The purity of my product after crystallization is still low. What are the next steps?

A: Low purity after a single crystallization suggests that impurities are co-crystallizing with your product or are trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallize: Perform a second crystallization. The purity generally increases with each successive crystallization.

    • Change Solvent System: Impurities may have similar solubility to your product in the chosen solvent. Experiment with different solvent pairs to find one that leaves the impurities in the mother liquor.

    • Wash Crystals Thoroughly: After filtering, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Alternative Purification: If recrystallization is ineffective, an orthogonal purification method is recommended. For example, if you have been using crystallization, try flash chromatography.

Chromatography Issues

Q: My compound is streaking badly on a silica (B1680970) gel column. Why is this happening?

A: Streaking of carboxylic acids on silica gel is common due to the strong interaction between the acidic protons of the analyte and the acidic silanol (B1196071) groups on the silica surface.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This protonates the carboxyl groups, reducing their interaction with the silica and leading to sharper peaks.

    • Switch to Reversed-Phase: Dicarboxylic acids are often better purified using reversed-phase (C18) chromatography.[2] The typical mobile phase is a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[2]

Extraction Issues

Q: I am experiencing poor recovery after an acid-base extraction. What are the likely causes?

A: Poor recovery can result from several factors related to pH and solubility.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of the aqueous layer is appropriate for each step. When extracting the acid into the basic aqueous layer, the pH should be > pKa + 2. When precipitating the acid from the aqueous layer, the pH should be < pKa - 2. Use a pH meter for accuracy.

    • Insufficient Extraction: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction to improve efficiency.

    • Solubility in Organic Layer: The deprotonated carboxylate salt may have some solubility in the organic solvent, especially if the solvent is moderately polar (e.g., ethyl acetate).

    • Precipitation Issues: After re-acidifying the aqueous layer to recover your product, ensure it has fully precipitated. Cooling the solution on ice can help maximize recovery. If the compound is still somewhat water-soluble even in its acidic form, you may need to back-extract it into a fresh portion of organic solvent.[10]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1][11]
Molecular Weight 146.14 g/mol [11][12]
Appearance Colorless to pale yellow solid[1]
CAS Number 636-48-6[11][13]
Solubility Soluble in water[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which this compound is soluble when hot but sparingly soluble when cold. Water or mixed solvent systems like ethanol/water or acetone/hexane are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (B78521) (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.[10]

  • Wash Neutral/Basic Organics: The organic layer, now free of the acidic product, can be washed with brine, dried over sodium sulfate, and concentrated to isolate any neutral or basic components.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl or another strong acid with stirring until the pH is ~1-2 (confirm with pH paper). This compound should precipitate as a solid.[10]

  • Isolation: Collect the solid product by suction filtration. If no solid forms, the product may be too soluble in water. In this case, extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

  • Final Steps: Wash the collected solid with a small amount of cold water. Dry the purified product under vacuum.

Protocol 3: Purification by Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.[2]

  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol. Alternatively, perform a solid load by adsorbing the crude material onto a small amount of C18 silica.

  • Mobile Phase: A typical mobile phase is a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B). Both solvents should be modified with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the analyte remains protonated.[2]

  • Elution: Start with a low percentage of the organic solvent (e.g., 5-10% B) and gradually increase the concentration to elute the compound. The polar this compound will elute at a relatively low concentration of the organic solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.

Visualized Workflows

G General Purification Workflow for this compound cluster_prep Preparation & Analysis cluster_purification Purification Options cluster_post Isolation & Final Analysis crude Crude Reaction Mixture analysis1 Analyze Purity (TLC, HPLC, NMR) crude->analysis1 extraction Acid-Base Extraction analysis1->extraction High Impurity Load chromatography Chromatography (Reversed-Phase) analysis1->chromatography Difficult Mixture crystallization Crystallization / Recrystallization analysis1->crystallization Relatively Pure analysis2 Analyze Fractions / Mother Liquor extraction->analysis2 chromatography->analysis2 crystallization->analysis2 combine Combine Pure Fractions analysis2->combine isolate Isolate Product (Evaporation / Filtration) combine->isolate dry Dry Pure Product isolate->dry analysis3 Final Purity & Characterization dry->analysis3

Caption: General purification workflow for this compound.

G Troubleshooting Failed Crystallization start Crystallization Attempt Results in Oil / No Solid q1 Is the solution supersaturated? start->q1 a1_yes Induce Nucleation: - Scratch flask - Add seed crystal q1->a1_yes Yes a1_no Concentrate solution (slowly evaporate solvent) q1->a1_no No re_attempt Re-attempt Slow Cooling a1_yes->re_attempt a1_no->re_attempt q2 Does oiling persist? re_attempt->q2 a2_no Success: Collect Crystals q2->a2_no No a2_yes Purity is likely too low q2->a2_yes Yes a2_yes_action Perform further purification: - Acid-Base Extraction - Chromatography a2_yes->a2_yes_action a2_yes_action->start Retry Crystallization

Caption: Troubleshooting logic for failed crystallization attempts.

References

Technical Support Center: Purification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of color impurities from dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of color impurities in dicarboxylic acids?

Color impurities in dicarboxylic acids can originate from various sources depending on the synthesis or production method. Common causes include:

  • Residual starting materials or reagents: Incomplete reactions can leave colored starting materials or byproducts in the final product. For instance, in the synthesis of aromatic dicarboxylic acids, incompletely oxidized precursors can result in colored contaminants.

  • Side reactions: Unwanted side reactions during synthesis can produce colored polymeric or condensation products.

  • Degradation of the product: Dicarboxylic acids can degrade under certain conditions of heat or light, leading to the formation of colored compounds.

  • Fermentation-derived impurities: For dicarboxylic acids produced via fermentation, impurities such as residual proteins, phenols, and other colored metabolites from the fermentation broth are common.[1]

  • Metal contamination: Traces of metal ions from reactors or catalysts can form colored complexes with the dicarboxylic acid.

Q2: What are the primary methods for removing color impurities from dicarboxylic acids?

The most common and effective methods for decolorizing dicarboxylic acids are:

  • Activated Carbon Treatment: This is a widely used adsorption technique where powdered activated carbon is added to a solution of the dicarboxylic acid to adsorb the colored impurities.[1]

  • Recrystallization: This is a fundamental purification technique for solid compounds. It involves dissolving the impure dicarboxylic acid in a suitable hot solvent and allowing it to cool, whereupon the pure acid crystallizes, leaving the impurities in the solvent.

  • Catalytic Hydrogenation: This method is particularly effective for removing color impurities that can be reduced. The dicarboxylic acid is treated with hydrogen gas in the presence of a catalyst.

Q3: How do I choose the most suitable decolorization method for my dicarboxylic acid?

The choice of method depends on the nature of the dicarboxylic acid and the impurities.

  • Activated carbon is a good general-purpose method for a wide range of colored impurities, especially large organic molecules.[2]

  • Recrystallization is highly effective if a suitable solvent can be found where the dicarboxylic acid has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at low temperatures.

  • Hydrogenation is a more specialized technique, best suited for impurities that are susceptible to reduction, such as compounds with double bonds or certain chromophores.

A logical approach to selecting a purification method is outlined in the workflow diagram below.

start Start: Colored Dicarboxylic Acid is_impurity_known Is the nature of the color impurity known? start->is_impurity_known impurity_type What is the impurity type? is_impurity_known->impurity_type Yes activated_carbon Activated Carbon Treatment is_impurity_known->activated_carbon No is_reducible Is the impurity reducible (e.g., contains C=C bonds)? impurity_type->is_reducible is_large_organic Is it a large organic molecule or polymeric material? impurity_type->is_large_organic is_soluble_diff Does the dicarboxylic acid have different solubility from the impurity? impurity_type->is_soluble_diff is_reducible->is_large_organic No hydrogenation Catalytic Hydrogenation is_reducible->hydrogenation Yes is_large_organic->is_soluble_diff No is_large_organic->activated_carbon Yes is_soluble_diff->activated_carbon No recrystallization Recrystallization is_soluble_diff->recrystallization Yes end Purified Dicarboxylic Acid activated_carbon->end recrystallization->end hydrogenation->end

Fig. 1: Decision workflow for selecting a decolorization method.

Troubleshooting Guides

Activated Carbon Treatment
Problem Possible Cause Troubleshooting Steps
Product is still colored after treatment. - Insufficient amount of activated carbon. - Poor quality or inappropriate type of activated carbon. - Insufficient contact time. - Suboptimal temperature or pH.[2][3]- Increase the amount of activated carbon incrementally (e.g., from 1% to 5% w/w of the dicarboxylic acid). - Try a different grade or type of activated carbon (e.g., wood-based for larger molecules).[2] - Increase the stirring time to allow for better adsorption. - Optimize the temperature (typically 70-90°C) and pH of the solution.[1]
Low yield of dicarboxylic acid. - Adsorption of the dicarboxylic acid onto the activated carbon. - Product loss during filtration.- Use the minimum effective amount of activated carbon. - Ensure efficient filtration and washing of the activated carbon cake with hot solvent to recover adsorbed product.
Fine carbon particles in the final product. - Inefficient filtration.- Use a finer filter paper or a filter aid (e.g., Celite). - Perform a second filtration if necessary.
Recrystallization
Problem Possible Cause Troubleshooting Steps
Product is still colored after recrystallization. - Impurity has similar solubility to the dicarboxylic acid. - Colored impurities are trapped within the crystals.- Perform a second recrystallization. - Combine recrystallization with an initial activated carbon treatment. - Try a different recrystallization solvent or a solvent pair.
Low yield of crystals. - Too much solvent was used. - The solution was not cooled sufficiently. - The dicarboxylic acid is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Cool the solution in an ice bath to maximize crystal formation. - Choose a solvent in which the dicarboxylic acid has lower solubility at cold temperatures.
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the dicarboxylic acid. - The solution is supersaturated with impurities.- Use a lower-boiling point solvent. - Add more solvent to reduce the concentration of impurities. - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystals form upon cooling. - The solution is not saturated. - The cooling process is too rapid.- Evaporate some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask or add a seed crystal.
Catalytic Hydrogenation
Problem Possible Cause Troubleshooting Steps
Incomplete decolorization. - Insufficient catalyst amount or activity. - Insufficient hydrogen pressure or reaction time. - Presence of catalyst poisons.- Increase the catalyst loading. - Use a fresh, active catalyst. - Increase the hydrogen pressure and/or reaction time. - Pre-treat the dicarboxylic acid to remove potential catalyst poisons.
Reduction of the dicarboxylic acid. - Catalyst is not selective. - Reaction conditions are too harsh (high temperature or pressure).- Use a more selective catalyst (e.g., palladium on carbon is often used). - Optimize the reaction conditions by lowering the temperature and/or pressure.
Difficult to filter the catalyst. - Catalyst particles are too fine.- Use a filter aid (e.g., Celite). - Allow the catalyst to settle and decant the solution before filtration.

Quantitative Data on Decolorization Methods

The following tables provide a summary of typical parameters and expected outcomes for the different decolorization methods.

Table 1: Activated Carbon Treatment Parameters

ParameterTypical RangeNotes
Activated Carbon Dosage 1 - 5% (w/w of dicarboxylic acid)Higher dosages may be needed for highly colored solutions, but can lead to product loss.
Temperature 70 - 90 °CHigher temperatures generally increase the rate of adsorption.[1]
Contact Time 30 - 90 minutesLonger times may be required for complete decolorization.
pH Dependent on the dicarboxylic acid and impurityCan influence the surface charge of both the adsorbent and the impurity.
Expected Purity >99%Can be very effective in removing color and other impurities.

Table 2: Recrystallization Solvent Selection

SolventPolarityBoiling Point (°C)Suitability for Dicarboxylic Acids
Water High100Good for many low to medium molecular weight dicarboxylic acids.
Ethanol Medium78Often used for dicarboxylic acids with moderate polarity.
Acetone Medium56A versatile solvent, but its low boiling point can be a disadvantage.
Ethyl Acetate Medium77A good choice for many dicarboxylic acids.
Toluene Low111Suitable for less polar dicarboxylic acids.
Acetic Acid High118Can be a good solvent, but removal can be challenging.

Table 3: Catalytic Hydrogenation Conditions

ParameterTypical ConditionsCatalyst
Hydrogen Pressure 1 - 10 atmHigher pressures can increase reaction rates.
Temperature 25 - 100 °CHigher temperatures can lead to unwanted side reactions.
Catalyst Loading 1 - 10 mol%Depends on the activity of the catalyst and the substrate.
Common Catalysts Palladium on Carbon (Pd/C)A versatile and commonly used catalyst for hydrogenation.
Platinum on Carbon (Pt/C)A highly active catalyst.
Raney NickelA cost-effective but sometimes less selective catalyst.

Experimental Protocols

Activated Carbon Treatment

This protocol describes a general procedure for the decolorization of a dicarboxylic acid using powdered activated carbon.

dissolve 1. Dissolve crude dicarboxylic acid in a suitable solvent. heat 2. Heat the solution to 70-90°C with stirring. dissolve->heat add_carbon 3. Add 1-5% w/w powdered activated carbon. heat->add_carbon stir 4. Stir for 30-90 minutes at the same temperature. add_carbon->stir filter 5. Hot filter the solution through a fluted filter paper to remove carbon. stir->filter cool 6. Allow the filtrate to cool slowly to induce crystallization. filter->cool collect 7. Collect the purified crystals by vacuum filtration. cool->collect wash_dry 8. Wash the crystals with a small amount of cold solvent and dry. collect->wash_dry

Fig. 2: Workflow for activated carbon treatment.

Materials:

  • Crude dicarboxylic acid

  • Suitable solvent (e.g., water, ethanol)

  • Powdered activated carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Fluted filter paper

  • Funnel

  • Beaker

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent.

  • Heating: Heat the solution to 70-90°C with continuous stirring.

  • Carbon Addition: Carefully add 1-5% (by weight of the dicarboxylic acid) of powdered activated carbon to the hot solution. Be cautious as the fine powder can cause bumping.

  • Adsorption: Stir the mixture vigorously for 30-90 minutes while maintaining the temperature.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in an oven or desiccator.

Recrystallization

This protocol outlines the general steps for purifying a dicarboxylic acid by recrystallization.

dissolve 1. Dissolve the impure dicarboxylic acid in a minimum amount of hot solvent. hot_filter 2. If insoluble impurities are present, perform a hot gravity filtration. dissolve->hot_filter cool 3. Allow the hot, saturated solution to cool slowly to room temperature. hot_filter->cool ice_bath 4. Cool the solution in an ice bath to maximize crystal formation. cool->ice_bath collect 5. Collect the crystals by vacuum filtration. ice_bath->collect wash 6. Wash the crystals with a small amount of ice-cold solvent. collect->wash dry 7. Dry the purified crystals. wash->dry

Fig. 3: General workflow for recrystallization.

Materials:

  • Impure dicarboxylic acid

  • Recrystallization solvent

  • Erlenmeyer flask

  • Heating source

  • Funnel and filter paper (for hot filtration, if needed)

  • Beaker

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the dicarboxylic acid is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the impure dicarboxylic acid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Catalytic Hydrogenation

This protocol provides a general outline for the purification of a dicarboxylic acid by catalytic hydrogenation. Caution: Hydrogen gas is flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.

dissolve 1. Dissolve the colored dicarboxylic acid in a suitable solvent. add_catalyst 2. Add the hydrogenation catalyst (e.g., Pd/C) to the solution. dissolve->add_catalyst setup_reaction 3. Set up the reaction in a suitable hydrogenation apparatus. add_catalyst->setup_reaction purge 4. Purge the system with an inert gas (e.g., nitrogen or argon). setup_reaction->purge introduce_h2 5. Introduce hydrogen gas to the desired pressure. purge->introduce_h2 react 6. Stir the reaction mixture at the desired temperature until the reaction is complete. introduce_h2->react filter_catalyst 7. Filter the reaction mixture to remove the catalyst. react->filter_catalyst isolate_product 8. Isolate the purified dicarboxylic acid by removing the solvent. filter_catalyst->isolate_product

Fig. 4: Workflow for catalytic hydrogenation.

Materials:

  • Colored dicarboxylic acid

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 5% or 10% Palladium on Carbon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Hydrogen gas source

  • Inert gas (nitrogen or argon)

  • Filter aid (e.g., Celite)

  • Filtration setup

Procedure:

  • Dissolution: Dissolve the colored dicarboxylic acid in an appropriate anhydrous solvent in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: Carefully add the hydrogenation catalyst to the solution. For reactions sensitive to air, this should be done under an inert atmosphere.

  • Setup: Securely set up the reaction vessel in the hydrogenation apparatus.

  • Purging: Purge the system several times with an inert gas to remove all oxygen.

  • Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel to the desired pressure.

  • Reaction: Stir the reaction mixture vigorously at the appropriate temperature until the reaction is complete (this can be monitored by techniques like TLC or HPLC).

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the purified dicarboxylic acid. Further purification by recrystallization may be necessary.

References

Technical Support Center: Optimizing Esterification of 2-Ethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2-ethylsuccinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2-ethylsuccinic acid, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or degraded. 2. Presence of Water: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants, hindering product formation.[1][2] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.[2][3][4] 4. Suboptimal Reactant Molar Ratio: An inappropriate ratio of alcohol to 2-ethylsuccinic acid can limit the conversion.[1] 5. Steric Hindrance: The ethyl group on the succinic acid backbone may sterically hinder the approach of the alcohol, requiring more forcing conditions compared to unsubstituted succinic acid.1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. For heterogeneous catalysts, check for proper activation and potential deactivation. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[5][6] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[6] 3. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. Consider using a higher boiling point alcohol if compatible with the desired ester. 4. Adjust Molar Ratio: Use a large excess of the alcohol to shift the equilibrium towards the product side.[1] A molar ratio of alcohol to dicarboxylic acid of 3:1 or higher is often beneficial. 5. Select Appropriate Catalyst and Conditions: Consider using a more active catalyst. For sterically hindered substrates, a stronger acid catalyst or higher temperatures might be necessary.
Formation of Monoester Only 1. Insufficient Reaction Time or Temperature: The reaction conditions may be sufficient for the first esterification but not the second. 2. Stoichiometry: The amount of alcohol may be insufficient to drive the reaction to the diester.1. Increase Reaction Time and/or Temperature: Prolong the reaction time and/or increase the temperature to facilitate the second esterification step. 2. Increase Alcohol Concentration: Ensure a sufficient excess of the alcohol is used to favor the formation of the diester.
Product Decomposition or Side Reactions 1. Excessive Temperature: High temperatures can lead to dehydration of the alcohol (forming ethers) or other side reactions.[5] 2. Strong Acid Catalyst Concentration: A high concentration of a strong acid catalyst can promote side reactions.[3]1. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without causing significant decomposition. Monitor the reaction for the formation of byproducts. 2. Optimize Catalyst Loading: Reduce the concentration of the acid catalyst. A catalytic amount should be sufficient.
Difficult Product Purification 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Emulsion Formation During Workup: The presence of both acidic and organic components can lead to emulsions during aqueous extraction. 3. Co-distillation: The boiling points of the product and unreacted alcohol may be close, making separation by distillation difficult.1. Drive Reaction to Completion: Use optimized reaction conditions to maximize the conversion of starting materials. 2. Proper Workup Procedure: Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) before extraction.[2][7] Use brine to break up emulsions. 3. Alternative Purification Methods: Consider column chromatography for difficult separations.[6] If using distillation, ensure an efficient fractional distillation setup is used.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best for the esterification of 2-ethylsuccinic acid?

A1: Both homogeneous and heterogeneous acid catalysts can be used. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid, which are generally very effective.[2] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, offer the advantage of easier separation from the reaction mixture and potential for recycling.[8][9] The choice of catalyst may depend on the specific alcohol being used and the desired reaction conditions.

Q2: How does the presence of water affect the reaction?

A2: The esterification reaction is a reversible equilibrium. Water is a product, and its presence will shift the equilibrium to the left, favoring the reactants (2-ethylsuccinic acid and alcohol) and thus reducing the yield of the ester.[1][2] It is crucial to remove water from the reaction mixture as it is formed.

Q3: What is the ideal molar ratio of alcohol to 2-ethylsuccinic acid?

A3: To maximize the yield of the diester, a significant excess of the alcohol is recommended. This shifts the reaction equilibrium towards the products.[1] A molar ratio of alcohol to 2-ethylsuccinic acid of at least 3:1 is a good starting point, with higher ratios potentially leading to better conversions.

Q4: What are the typical reaction temperatures and times?

A4: The optimal temperature and time depend on the specific alcohol and catalyst used. Generally, the reaction is conducted at the reflux temperature of the alcohol.[2] For lower boiling point alcohols, this might be in the range of 60-80°C, while for higher boiling point alcohols, it could be 120°C or higher.[3] Reaction times can vary from a few hours to over 24 hours. It is advisable to monitor the reaction progress using techniques like TLC or GC to determine the optimal time.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several methods:

  • Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting materials and the formation of the product.

  • Gas Chromatography (GC): GC provides a quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the relative amounts of monoester and diester.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the extent of the reaction.

Q6: What is the best method for purifying the 2-ethylsuccinic acid ester?

A6: The purification strategy depends on the properties of the resulting ester. A typical workup involves:

  • Neutralization: After cooling the reaction mixture, neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.[2][7]

  • Extraction: Extract the ester into an organic solvent like ethyl acetate (B1210297) or diethyl ether.[6]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[5]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: The crude ester can be further purified by either distillation (if it is a liquid with a suitable boiling point) or column chromatography.[5][6]

Data Presentation

Table 1: Effect of Catalyst on Succinic Acid Esterification (Model System)

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Reference
Sulfuric Acid2120488.23[3]
Amberlyst-151-578-120--[11]
D-Hβ Zeolite---99[11][12]
Nafion NR-50---up to 70[8]

Note: This data is for succinic acid and serves as a starting point for optimizing the esterification of 2-ethylsuccinic acid. The optimal conditions for the latter may vary.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of 2-Ethylsuccinic Acid

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Reagents: To the flask, add 2-ethylsuccinic acid, a 3 to 5-fold molar excess of the desired alcohol, and a catalytic amount of an acid catalyst (e.g., 1-2 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, pre-fill the trap with the alcohol and collect the water-alcohol azeotrope.

  • Monitoring: Monitor the reaction progress by TLC or GC at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Combine Reactants: 2-Ethylsuccinic Acid, Alcohol (excess) catalyst Add Acid Catalyst start->catalyst reflux Heat to Reflux catalyst->reflux water_removal Remove Water (e.g., Dean-Stark) reflux->water_removal monitor Monitor Progress (TLC/GC) water_removal->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize Catalyst cool->neutralize extract Extract Ester neutralize->extract wash Wash & Dry extract->wash purify Purify (Distillation/Chromatography) wash->purify end Pure Ester purify->end

Caption: Workflow for the esterification of 2-ethylsuccinic acid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Presence of Water? start->cause1 Yes cause2 Suboptimal Temp/Time? start->cause2 No sol1 Remove Water (Dean-Stark/Drying Agent) cause1->sol1 cause3 Inactive Catalyst? cause2->cause3 No sol2 Increase Temp/Time cause2->sol2 cause4 Incorrect Molar Ratio? cause3->cause4 No sol3 Use Fresh/Active Catalyst cause3->sol3 sol4 Increase Alcohol Excess cause4->sol4

Caption: Troubleshooting logic for low yield in esterification.

References

Preventing byproduct formation in 2-Ethylbutanedioic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylbutanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound (also known as 2-ethylsuccinic acid) is the malonic ester synthesis. This method involves the alkylation of diethyl malonate with an ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation.[1][2]

Q2: What are the primary byproducts I should be aware of during the malonic ester synthesis of this compound?

A2: The main byproducts encountered are:

  • Diethyl 2,2-diethylmalonate: This results from a second alkylation of the desired mono-alkylated product.[3]

  • Ethene: Formed via an E2 elimination reaction of the ethyl halide, promoted by the basic conditions.

  • Mono-ethyl ester of this compound: Arises from incomplete hydrolysis of the diethyl ester intermediate.

  • Butyric acid: Can be formed if complete decarboxylation of the mono-alkylated malonic acid occurs prematurely.

Q3: How can I minimize the formation of the dialkylated byproduct, Diethyl 2,2-diethylmalonate?

A3: To favor mono-alkylation, it is crucial to carefully control the stoichiometry of your reactants. Using a slight excess of diethyl malonate relative to the ethyl halide can help. Additionally, slow, dropwise addition of the ethyl halide to the reaction mixture is recommended.[3]

Q4: What conditions favor the unwanted E2 elimination side reaction?

A4: Higher reaction temperatures significantly favor elimination over substitution.[4] Using a less hindered base and keeping the reaction temperature as low as feasible while still ensuring a reasonable reaction rate will help minimize the formation of ethene.

Q5: During the final hydrolysis and decarboxylation step, how can I avoid incomplete reaction or undesired side products?

A5: Vigorous hydrolysis conditions, such as refluxing with a strong acid like hydrochloric acid, are necessary to ensure both ester groups are cleaved. However, prolonged heating can sometimes lead to excessive decarboxylation or other degradation products. Careful monitoring of the reaction progress is key.

Troubleshooting Guide: Byproduct Formation

This guide provides a structured approach to identifying and resolving common issues related to byproduct formation during the synthesis of this compound via the malonic ester route.

Issue 1: High Levels of Diethyl 2,2-diethylmalonate Detected

Symptoms:

  • GC-MS or NMR analysis of the crude diester product shows a significant peak corresponding to the dialkylated species.

  • Difficulty in purifying the desired mono-alkylated diester.

Root Causes & Solutions:

Root CauseRecommended Action
Incorrect Stoichiometry: Molar ratio of ethyl halide to diethyl malonate is too high.Use a strict 1:1 molar ratio or a slight excess (1.1 equivalents) of diethyl malonate.
Rapid Addition of Alkylating Agent: High local concentration of ethyl halide promotes a second alkylation.Add the ethyl halide dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes).
Excessively Strong Base or High Concentration: Highly reactive conditions can accelerate the second alkylation.Use sodium ethoxide as the base and ensure it is fully dissolved and homogenous before adding the alkyl halide. Avoid using stronger, non-alkoxide bases.
Issue 2: Low Yield and Evidence of Ethene Formation

Symptoms:

  • Low isolated yield of the alkylated diethyl malonate.

  • Pressure buildup in the reaction vessel.

  • GC analysis of the headspace may reveal the presence of ethene.

Root Causes & Solutions:

Root CauseRecommended Action
High Reaction Temperature: Elevated temperatures favor the E2 elimination pathway.[4]Maintain the reaction at a moderate temperature (e.g., refluxing ethanol). Avoid excessive heating.
Use of a Hindered Base: While less common with sodium ethoxide, bulkier bases can preferentially act as a base for elimination rather than facilitating nucleophilic attack.Sodium ethoxide is the recommended base for this synthesis.
Issue 3: Presence of Carboxylic Acid Impurities in the Final Product

Symptoms:

  • NMR or IR spectra of the purified this compound show evidence of ester functionalities.

  • Titration analysis indicates a lower than expected acid number.

Root Causes & Solutions:

Root CauseRecommended Action
Incomplete Hydrolysis: Insufficient reaction time or acid concentration during the hydrolysis step.Ensure a sufficient excess of strong acid (e.g., 6M HCl) is used and allow the reaction to reflux for an adequate time. Monitor the reaction by TLC until the ester starting material is fully consumed.
Premature Work-up: Neutralizing the reaction mixture before hydrolysis is complete.Test the reaction mixture to ensure the absence of the ester intermediate before proceeding with extraction.
Incomplete Decarboxylation: Insufficient heating during the final step.After hydrolysis, ensure the solution is heated sufficiently to drive the decarboxylation to completion. Evolution of CO2 should be observed.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate

This protocol outlines the alkylation of diethyl malonate with ethyl bromide.

Materials:

  • Diethyl malonate

  • Absolute ethanol (B145695)

  • Sodium metal

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere.

  • Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate (1.05 equivalents) dropwise with stirring.

  • After the addition is complete, add ethyl bromide (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • After the addition of ethyl bromide is complete, continue to reflux the mixture for 2-3 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl ethylmalonate.

Protocol 2: Hydrolysis and Decarboxylation to this compound

Materials:

  • Crude diethyl ethylmalonate

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • To the crude diethyl ethylmalonate, add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the evolution of CO2 ceases. The disappearance of the organic layer indicates the completion of hydrolysis.

  • Cool the reaction mixture to room temperature and saturate the aqueous layer with sodium chloride.

  • Extract the this compound with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization.

Visualizations

Reaction_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation NaOEt, EtOH Diethyl Ethylmalonate Diethyl Ethylmalonate Enolate Formation->Diethyl Ethylmalonate Ethyl Bromide Hydrolysis Hydrolysis Diethyl Ethylmalonate->Hydrolysis H3O+, Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat, -CO2 This compound This compound Decarboxylation->this compound Troubleshooting_Logic cluster_byproduct Byproduct Observed cluster_cause Potential Cause cluster_solution Recommended Solution High Dialkylation High Dialkylation Incorrect Stoichiometry Incorrect Stoichiometry High Dialkylation->Incorrect Stoichiometry Elimination Product Elimination Product High Temperature High Temperature Elimination Product->High Temperature Incomplete Hydrolysis Incomplete Hydrolysis Insufficient Reaction Time Insufficient Reaction Time Incomplete Hydrolysis->Insufficient Reaction Time Adjust Reagent Ratio Adjust Reagent Ratio Incorrect Stoichiometry->Adjust Reagent Ratio Lower Reaction Temp. Lower Reaction Temp. High Temperature->Lower Reaction Temp. Increase Reflux Time Increase Reflux Time Insufficient Reaction Time->Increase Reflux Time

References

Technical Support Center: Stability of 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-ethylbutanedioic acid in acidic and basic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Unexpectedly Rapid Degradation of this compound in Acidic Solution

Question: We are observing a faster than expected degradation of our this compound sample when dissolved in 0.1 M HCl at elevated temperatures. What could be the cause and how can we control it?

Answer:

Unexpectedly rapid degradation in acidic media at elevated temperatures is likely due to decarboxylation, a common reaction for dicarboxylic acids. The ethyl group at the alpha-position can influence the rate of this reaction.

Troubleshooting Steps:

  • Temperature Control: Decarboxylation is highly temperature-dependent. Carefully control the temperature of your experiment. Consider running the stability study at a lower temperature for a longer duration.

  • pH Adjustment: While the study is in acidic media, ensure the pH is accurately controlled and monitored. The stability of the carboxylic acid groups is pH-dependent.

  • Inert Atmosphere: To rule out oxidative degradation, which can sometimes be accelerated by acidic conditions and heat, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: Verify the purity of your this compound. Impurities could act as catalysts for degradation.

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating and can accurately separate the parent compound from its degradants. A non-specific method might show a faster apparent loss of the main peak.

Issue: Precipitation of this compound During Stability Studies in Basic Media

Question: Our this compound is precipitating out of solution when we use 1 M NaOH for a forced degradation study. How can we resolve this?

Answer:

Precipitation in strong basic media can occur due to the formation of a less soluble disodium (B8443419) salt of this compound, especially at high concentrations.

Troubleshooting Steps:

  • Lower Concentration of Base: Attempt the study with a lower concentration of sodium hydroxide (B78521) (e.g., 0.1 M or 0.5 M).[1] This may be sufficient to induce degradation without causing precipitation.

  • Alternative Base: Consider using a different base, such as potassium hydroxide (KOH), as the potassium salt may have higher solubility.[1]

  • Co-solvent: If the compound is poorly soluble, a co-solvent can be used. However, ensure the co-solvent is stable under the basic conditions and does not interfere with the analysis.

  • Sample Concentration: Reduce the initial concentration of this compound in your experiment.

  • pH Monitoring: Continuously monitor the pH of the solution. Localized high pH at the point of base addition can cause temporary precipitation. Ensure thorough mixing.

Frequently Asked Questions (FAQs)

Question: What are the expected degradation pathways for this compound under acidic and basic conditions?

Answer: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of dicarboxylic acids, the following are plausible:

  • Acidic Conditions: The primary degradation pathway under acidic conditions, especially with heat, is likely to be decarboxylation , leading to the formation of 2-ethylbutanoic acid and carbon dioxide.

  • Basic Conditions: In basic media, this compound is expected to be relatively stable against decarboxylation. Hydrolysis of any potential ester impurities would be the primary reaction. At very harsh conditions (high temperature and high base concentration), other more complex degradation reactions could occur, but simple hydrolysis and salt formation are the most immediate considerations.

Question: What are the standard protocols for conducting forced degradation studies on this compound?

Answer: Forced degradation studies are performed to understand the chemical stability of a substance under stressed conditions.[2] Standard protocols involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress.

Question: How can I monitor the degradation of this compound during my stability studies?

Answer: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate this compound from its potential degradation products and any impurities.

Question: What are acceptable limits for degradation in a forced degradation study?

Answer: The goal of a forced degradation study is to achieve sufficient degradation to demonstrate the stability-indicating nature of the analytical method. Typically, a degradation of 5-20% is considered appropriate.[1] More than 20% degradation may be considered abnormal and should be investigated.[1]

Experimental Protocols

Protocol 1: Acid Hydrolysis Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • To one set of vials, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • To another set of vials, add an equal volume of the solvent to serve as a control.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in the control.

Protocol 2: Base Hydrolysis Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • To one set of vials, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • To another set of vials, add an equal volume of the solvent to serve as a control.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period.

  • Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in 0.1 M HCl at 60°C

Time (hours)% 2-Ethylbutanedioioic Acid Remaining% Degradation
0100.00.0
2495.24.8
4890.59.5
7285.114.9

Table 2: Hypothetical Stability Data for this compound in 0.1 M NaOH at 60°C

Time (hours)% 2-Ethylbutanedioioic Acid Remaining% Degradation
0100.00.0
2499.80.2
4899.50.5
7299.10.9

Visualizations

Acid_Degradation_Pathway 2-Ethylbutanedioic_acid This compound Protonation Protonation of carbonyl oxygen 2-Ethylbutanedioic_acid->Protonation + H+ Decarboxylation_TS Decarboxylation (Transition State) Protonation->Decarboxylation_TS Heat (Δ) 2-Ethylbutanoic_acid 2-Ethylbutanoic acid Decarboxylation_TS->2-Ethylbutanoic_acid CO2 Carbon Dioxide Decarboxylation_TS->CO2

Caption: Plausible decarboxylation pathway of this compound in acidic media.

Troubleshooting_Workflow start Unexpected Experimental Result issue_type Identify Issue Type start->issue_type degradation Rapid Degradation issue_type->degradation Degradation precipitation Precipitation issue_type->precipitation Precipitation temp Lower Temperature degradation->temp atmosphere Use Inert Atmosphere degradation->atmosphere purity Check Purity degradation->purity base_conc Lower Base Concentration precipitation->base_conc alt_base Use Alternative Base (KOH) precipitation->alt_base co_solvent Add Co-solvent precipitation->co_solvent

References

Troubleshooting low yield in malonic ester synthesis of substituted succinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the malonic ester synthesis of substituted succinic acids.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the malonic ester synthesis of substituted succinic acids?

A1: The synthesis involves three main stages:

  • Enolate Formation: Deprotonation of a malonic ester (commonly diethyl malonate) using a suitable base to form a nucleophilic enolate.[1][2]

  • Alkylation: The enolate reacts with an alkyl halide in an S(_N)2 reaction to form a substituted malonic ester.[1][3]

  • Hydrolysis and Decarboxylation: The substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final substituted succinic acid.[1][2]

Q2: I am observing a significant amount of dialkylated product, which is lowering the yield of my desired mono-substituted succinic acid. How can I minimize this?

A2: Dialkylation is a common side reaction in malonic ester synthesis.[4] To favor mono-alkylation, consider the following strategies:

  • Use a slight excess of the malonic ester: This increases the probability of the base reacting with the starting material rather than the mono-alkylated product.

  • Control the stoichiometry of the base: Use only one equivalent of the base relative to the malonic ester.

  • Slow addition of the alkylating agent: Adding the alkyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the chance of a second alkylation.

Q3: My hydrolysis step is incomplete, or I am observing side reactions. What are the optimal conditions for hydrolysis?

A3: The choice of hydrolysis conditions (acidic or basic) can significantly impact the yield and purity of the final product.

  • Basic Hydrolysis (Saponification): Typically performed using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification.[5] This method is generally effective but can be problematic for substrates with base-sensitive functional groups.

  • Acidic Hydrolysis: Often carried out with strong acids like HCl or HBr. For some substrates, particularly those prone to decomposition under harsh basic conditions, acidic hydrolysis can be a better option. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under basic conditions leads to decomposition, while vigorous hydrolysis with a mixture of HBr and AcOH yields the desired product.

Q4: The decarboxylation step is sluggish, or my product is decomposing at high temperatures. How can I optimize this step?

A4: Decarboxylation of the substituted malonic acid is typically achieved by heating. The required temperature can vary depending on the substrate. Dialkylated malonic acids, for instance, often require higher temperatures for decarboxylation. If decomposition is an issue, consider performing the decarboxylation under reduced pressure to lower the required temperature.

Troubleshooting Guides

Problem 1: Low Yield of Alkylated Malonic Ester
Symptom Possible Cause Suggested Solution
Starting material (malonic ester) remains unreacted.Incomplete enolate formation: The base used may not be strong enough or may have degraded due to moisture.- Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.- Ensure all reagents and glassware are anhydrous.
Inactive alkylating agent: The alkyl halide may have decomposed.- Use a fresh bottle of the alkylating agent.- Consider converting the alkyl halide to a more reactive species (e.g., an iodide via the Finkelstein reaction).
A complex mixture of products is observed.Side reactions: Competing reactions such as elimination (E2) with secondary or tertiary alkyl halides.- Use primary alkyl halides whenever possible, as they are less prone to elimination reactions.
Claisen condensation: The enolate can react with another molecule of the malonic ester.- Add the malonic ester to the base at a low temperature to control the enolate concentration.
Problem 2: Low Yield of Substituted Succinic Acid After Hydrolysis and Decarboxylation
Symptom Possible Cause Suggested Solution
The intermediate dicarboxylic acid is isolated, but decarboxylation is incomplete.Insufficient heating: The temperature or reaction time is not adequate for complete decarboxylation.- Increase the reaction temperature or prolong the heating time.- For high-boiling products, consider performing the decarboxylation neat (without solvent) at an elevated temperature.
The final product is contaminated with byproducts.Decomposition during decarboxylation: The substituted succinic acid may be thermally unstable.- Attempt decarboxylation at a lower temperature under vacuum.- Explore alternative, milder decarboxylation methods if available for the specific substrate.
Incomplete hydrolysis: The ester groups are not fully cleaved.- Increase the concentration of the acid or base used for hydrolysis.- Extend the reflux time for the hydrolysis step.
Low recovery of the final product after workup.Product loss during extraction: The substituted succinic acid may have some water solubility.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.- Increase the number of extractions with an organic solvent.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Succinic Acid via Malonic Ester Synthesis

This protocol provides a general framework. Specific conditions may need to be optimized for different substrates.

1. Alkylation of Diethyl Malonate:

  • To a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol (B145695), add diethyl malonate (1.05 equivalents) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the desired alkyl halide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude substituted diethyl malonate.

2. Hydrolysis and Decarboxylation:

  • To the crude substituted diethyl malonate, add an excess of 6M aqueous HCl.

  • Heat the mixture to reflux for 4-6 hours. The hydrolysis of the ester and subsequent decarboxylation will occur.

  • Monitor the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude substituted succinic acid can be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Comparison of Bases for the Alkylation of Diethyl Malonate

BaseSolventTypical Alkylating AgentGeneral Observations
Sodium Ethoxide (NaOEt)EthanolPrimary Alkyl HalidesA classic and effective base. The reaction is typically homogeneous.[6][7]
Sodium Hydride (NaH)THF, DMFPrimary and some secondary Alkyl HalidesA stronger, non-nucleophilic base. Often provides higher yields and is suitable for less reactive alkyl halides. Requires anhydrous conditions.[7]
Potassium Carbonate (K₂CO₃)Acetone, DMFActivated Alkyl Halides (e.g., benzyl, allyl)A milder base, often used with a phase-transfer catalyst. Can be advantageous for sensitive substrates.

Table 2: Typical Yields for the Malonic Ester Synthesis of Various Substituted Succinic Acids

Alkyl HalideProductReported Yield (%)
Ethyl BromideDiethyl EthylmalonateNot specified, but generally good
Benzyl BromideDiethyl BenzylmalonateNot specified, but a common reaction
1-BromobutaneDiethyl ButylmalonateNot specified, but a standard example
Acetaldehyde/Acetic AnhydrideDiethyl Ethylidenemalonate68-77%[8]
HexafluorobenzeneDiethyl 2-(perfluorophenyl)malonate47%[9]

Visualizations

experimental_workflow cluster_alkylation Alkylation cluster_workup Hydrolysis & Decarboxylation enolate Enolate Formation (Diethyl Malonate + Base) alkylation Alkylation (Enolate + Alkyl Halide) enolate->alkylation SN2 Reaction hydrolysis Hydrolysis (Acid or Base) alkylation->hydrolysis Substituted Diethyl Malonate decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation Intermediate Dicarboxylic Acid product Substituted Succinic Acid decarboxylation->product Final Product

Caption: General experimental workflow for the malonic ester synthesis of substituted succinic acids.

troubleshooting_logic cluster_alkylation_issues Alkylation Issues cluster_hydrolysis_issues Hydrolysis/Decarboxylation Issues start Low Yield Observed check_alkylation Check Alkylation Step (TLC, NMR of crude) start->check_alkylation check_hydrolysis Check Hydrolysis/ Decarboxylation Step start->check_hydrolysis incomplete_reaction Incomplete Reaction check_alkylation->incomplete_reaction side_products Side Products (e.g., Dialkylation) check_alkylation->side_products incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis incomplete_decarboxylation Incomplete Decarboxylation check_hydrolysis->incomplete_decarboxylation decomposition Product Decomposition check_hydrolysis->decomposition solution_base solution_base incomplete_reaction->solution_base Optimize Base/ Reaction Conditions solution_stoichiometry solution_stoichiometry side_products->solution_stoichiometry Adjust Stoichiometry/ Addition Rate solution_hydrolysis solution_hydrolysis incomplete_hydrolysis->solution_hydrolysis Modify Hydrolysis Conditions solution_decarboxylation solution_decarboxylation incomplete_decarboxylation->solution_decarboxylation Increase Temp./Time solution_milder_conditions solution_milder_conditions decomposition->solution_milder_conditions Lower Temp./ Use Vacuum

Caption: A logical troubleshooting workflow for diagnosing low yields in the synthesis.

References

Technical Support Center: Purification of Synthesized Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dicarboxylic acid purification. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their purification strategies for synthesized dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized dicarboxylic acids?

A1: Impurities largely depend on the synthetic route.

  • Fermentation: Crude dicarboxylic acids from fermentation broths often contain a complex mixture of impurities. These can include biomass from microorganisms, proteins, amino acids, other organic acids (like mono-carboxylic acids), residual sugars, and various salts.[1]

  • Chemical Synthesis (e.g., Oxidation): Dicarboxylic acids produced through chemical oxidation of precursors like cycloalkanes or unsaturated fatty acids may contain unreacted starting materials, partially oxidized intermediates (e.g., hydroxy acids, oxo-acids), and byproducts from side reactions or oxidative cleavage.[2][3] For instance, the synthesis of adipic acid via nitric acid oxidation of cyclohexanol (B46403) can result in impurities like glutaric and succinic acids.

Q2: Which purification techniques are most effective for dicarboxylic acids?

A2: The choice of purification method depends on the specific dicarboxylic acid, the nature of the impurities, and the desired final purity. The most common and effective techniques are:

  • Recrystallization: This is a powerful and widely used method for purifying solid dicarboxylic acids. It relies on the difference in solubility of the dicarboxylic acid and its impurities in a given solvent at different temperatures.[4]

  • Liquid-Liquid Extraction: This technique is particularly useful for separating dicarboxylic acids from aqueous solutions, such as fermentation broths or reaction mixtures. It involves the partitioning of the dicarboxylic acid between two immiscible liquid phases.[5][6]

  • Chromatography: For high-purity requirements or for separating mixtures of similar dicarboxylic acids, chromatographic techniques like column chromatography or preparative HPLC are employed.[7][8]

  • Membrane Filtration: Techniques such as nanofiltration can be effective in separating dicarboxylic acids from fermentation broths.[9]

Q3: How can I improve the yield and purity of my dicarboxylic acid during purification?

A3: Optimizing your chosen purification method is key. For recrystallization, selecting the appropriate solvent and ensuring a slow cooling rate are crucial.[4] In liquid-liquid extraction, adjusting the pH of the aqueous phase to below the pKa of the dicarboxylic acid will maximize its transfer to the organic phase.[5] For chromatography, careful selection of the stationary and mobile phases is essential for good separation.[8] Combining different purification techniques can also lead to higher purity.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Solution is not supersaturated (too much solvent used).- The solution is cooling too quickly.- Boil off some of the solvent to increase the concentration of the dicarboxylic acid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure dicarboxylic acid.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the dicarboxylic acid.- The dicarboxylic acid is significantly impure.- Reheat the solution and add more solvent to decrease the saturation.- Use a solvent with a lower boiling point.- Attempt to purify by another method, such as chromatography, before recrystallization.
Colored Crystals - Colored impurities are co-precipitating with the dicarboxylic acid.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may slightly reduce the yield.
Low Yield - Too much solvent was used, leaving a significant amount of the dicarboxylic acid in the mother liquor.- Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - The pH of the aqueous phase is not optimal.- Insufficient mixing of the two phases.- Not enough extractions performed.- Adjust the pH of the aqueous phase to be at least 2 pH units below the first pKa of the dicarboxylic acid to ensure it is in its neutral, more organic-soluble form.[5]- Ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the dicarboxylic acid.- Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.[5]
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of surfactants or proteins in the sample.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Centrifuge the mixture to separate the layers.
Difficulty in Separating Layers - The densities of the two solvents are too similar.- Add a small amount of a solvent with a very different density (e.g., a denser halogenated solvent or a less dense hydrocarbon) to one of the phases.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the solvent system using thin-layer chromatography (TLC) first.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of sample for the size of the column.
Compound is Stuck on the Column - The compound is too polar for the chosen solvent system.- Gradually increase the polarity of the eluent.- For acidic compounds, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can help with elution.
Tailing of Peaks - Strong interaction between the acidic compound and the stationary phase (e.g., silica (B1680970) gel).- Add a small amount of a competitive compound (like acetic acid) to the eluent to reduce interactions with the stationary phase.

Quantitative Data on Purification Effectiveness

The following tables summarize the reported purity and yield of dicarboxylic acids after various purification steps.

Table 1: Purification of Succinic Acid from Fermentation Broth

Purification Method Purity (%) Yield (%) Reference
One-Step Crystallization9070[10]
Direct Vacuum Distillation-Crystallization9775[10]
Two-Stage Crystallization>9973.4[10]
Reactive Extraction and Crystallization99.873.1[1]
Nanofiltration (NF2 Membrane, 5-10 bar)-81-82 (recovery)[9]
Crystallization (Process I)98.578[11]
Crystallization (Process II)96.765[11]

Table 2: Purification of Adipic Acid

Purification Method Purity (%) Yield (%) Reference
Oxidation of Cyclohexene (Direct Precipitation)>9946[12]
Recrystallization from Nitric Acid/WaterHigh (not quantified)58-60 (crude)
Melt Crystallization>99-

Experimental Protocols

Protocol 1: Recrystallization of Adipic Acid

This protocol is adapted from a standard laboratory procedure for the purification of adipic acid.

Materials:

  • Crude adipic acid

  • Deionized water or 50% nitric acid

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude adipic acid. For every gram of crude adipic acid, add approximately 2.5 mL of deionized water or a suitable amount of 50% nitric acid. Heat the mixture with gentle swirling until the adipic acid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Liquid-Liquid Extraction of a Dicarboxylic Acid from an Aqueous Solution

This is a general protocol for extracting a dicarboxylic acid from an aqueous reaction mixture or fermentation broth.

Materials:

  • Aqueous solution containing the dicarboxylic acid

  • immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether)

  • Dilute strong acid (e.g., 1 M HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • pH paper or a pH meter

Procedure:

  • Acidification: Transfer the aqueous solution containing the dicarboxylic acid to a separatory funnel. Acidify the solution to a pH below the first pKa of the dicarboxylic acid (typically pH < 2) by adding a dilute strong acid. Check the pH using pH paper or a pH meter.

  • Extraction: Add a volume of the organic solvent to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a beaker.

  • Repeat Extraction: For a higher yield, return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with a small volume of brine to remove any residual water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water.

  • Isolation: Decant or filter the dried organic solution to remove the drying agent. The dicarboxylic acid can then be isolated by evaporating the solvent using a rotary evaporator.

Protocol 3: Purification of a Dicarboxylic Acid by Column Chromatography

This is a general guide for purifying a dicarboxylic acid using silica gel column chromatography.

Materials:

  • Crude dicarboxylic acid

  • Silica gel (for column chromatography)

  • Eluent (a mixture of a non-polar and a polar solvent, e.g., hexane/ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude dicarboxylic acid in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity to move the compounds down the column. Adding a small percentage of acetic acid to the eluent can help in eluting the dicarboxylic acid by competing for binding sites on the silica gel.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

  • Isolation: Combine the fractions that contain the pure dicarboxylic acid and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Dicarboxylic Acid Synthesis (Fermentation or Chemical) crude_product Crude Dicarboxylic Acid synthesis->crude_product extraction Liquid-Liquid Extraction crude_product->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography Further Purification pure_product Pure Dicarboxylic Acid recrystallization->pure_product High Purity chromatography->pure_product Very High Purity troubleshooting_recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No/Few Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes colored_crystals Colored Crystals issue->colored_crystals Yes success Pure Crystals Obtained issue->success No action1 Reduce Solvent / Scratch Flask / Seed no_crystals->action1 action2 Add More Solvent / Change Solvent oiling_out->action2 action3 Use Activated Charcoal colored_crystals->action3 action1->start action2->start action3->start extraction_logic start Aqueous Solution of Dicarboxylic Acid ph_check Is pH < pKa1? start->ph_check acidify Acidify with Strong Acid ph_check->acidify No extract Extract with Organic Solvent ph_check->extract Yes acidify->ph_check separate Separate Layers extract->separate organic_phase Organic Phase with Dicarboxylic Acid separate->organic_phase

References

Overcoming challenges in the crystallization of long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of long-chain dicarboxylic acids (LCDAs).

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of LCDAs, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Q: I have prepared a supersaturated solution of a long-chain dicarboxylic acid, but no crystals have formed upon cooling. What should I do?

A: The lack of crystal formation is typically due to either insufficient supersaturation or high nucleation energy barriers. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Seeding: Introduce a small, pure crystal of the target dicarboxylic acid (a seed crystal) to the solution as it cools.[1] This provides a template for crystallization to begin. For effective seeding, it's beneficial to add the seeds at a 30-40% metastable zone width to reduce agglomeration.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation sites.

  • Increase Supersaturation:

    • Evaporation: If you have used too much solvent, carefully evaporate some of it to increase the concentration of the dicarboxylic acid.[1]

    • Further Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the precipitation of the product.[1]

  • Solvent Considerations:

    • Ensure you have selected an appropriate solvent. The ideal solvent should dissolve the dicarboxylic acid well at high temperatures but poorly at low temperatures.[1] Water is a common solvent for some dicarboxylic acids like sebacic acid.[1]

    • Consider using a mixed solvent system to fine-tune the solubility properties.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q: My long-chain dicarboxylic acid is forming an oil or liquid layer during recrystallization instead of solid crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute melts and separates from the solution as a liquid before it can crystallize.[1] This is often due to a high concentration of impurities depressing the melting point or the solvent's boiling point being higher than the impure compound's melting point.[1]

  • Potential Solutions:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation temperature, hopefully bringing it below the melting point of your compound.[1]

    • Slower Cooling: Allow the solution to cool more gradually. This promotes the formation of crystal nuclei at a temperature where the dicarboxylic acid is still in a solid state.[1]

    • Utilize Seed Crystals: Adding seed crystals can encourage crystallization at a temperature above where oiling out occurs.[1]

    • Modify the Solvent System: Switch to a solvent with a lower boiling point or adjust the ratio of solvents in a mixed-solvent system.[1]

Issue 3: The Recovered Crystals Are Very Fine

Q: The crystals I have obtained are extremely small, like a fine powder, which makes them difficult to filter and handle. How can I grow larger crystals?

A: The formation of very fine crystals is a result of rapid crystallization, where nucleation is favored over crystal growth.[2]

  • Strategies to Promote Crystal Growth:

    • Slow Down the Cooling Process: A slower cooling rate reduces the level of supersaturation, allowing existing crystals more time to grow larger rather than forming many new small crystals.[3][4] Linear or controlled cooling modes generally yield larger crystals than natural (rapid) cooling.[3]

    • Use a More Appropriate Solvent System: A solvent system that promotes slower, more controlled crystal growth can be beneficial.[2]

    • Reduce Agitation: While some agitation is necessary for homogeneity, excessive stirring can increase the rate of secondary nucleation, leading to smaller crystals. An optimal agitation rate exists for maximizing crystal size.[3]

Issue 4: The Final Product is Discolored

Q: My purified long-chain dicarboxylic acid has a yellow or brownish tint. How can I improve the color?

A: Discoloration is a common issue, often arising from the presence of impurities or degradation products.[5]

  • Decolorization Techniques:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[2] A stirred suspension of the dissolved dicarboxylic acid with powdered activated carbon at an elevated temperature (e.g., 70-90°C) for a specific duration (e.g., 0.5-1.5 hours) can significantly improve the color of the final product.[2]

    • Crystallization of the Monosalt: The monosalt of a long-chain dicarboxylic acid often has a reduced ability to adsorb coloring materials, leaving them behind in the mother liquor during crystallization.[2]

Issue 5: Low Yield of Purified Product

Q: After recrystallization, my final yield of the dicarboxylic acid is very low. What are the likely causes and how can I improve it?

A: A low yield can be attributed to several factors related to solubility and procedural steps during recrystallization.[1]

  • Potential Causes and Solutions:

    • Excessive Solvent Use: Using too much hot solvent to dissolve the crude product will result in a significant amount remaining in the mother liquor upon cooling.[1] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude dicarboxylic acid. If excess solvent has been added, it can be carefully evaporated.[1]

    • Premature Crystallization: If the product crystallizes too early, such as during a hot filtration step to remove insoluble impurities, it can lead to product loss.[1] Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[1]

    • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of the dicarboxylic acid dissolved.[1] Solution: After allowing the solution to cool slowly to room temperature, place the flask in an ice bath to maximize product precipitation.[1]

    • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for the dicarboxylic acid even at low temperatures.[1] Solution: Consult solubility data to select a more optimal solvent or solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern in the crystallization of long-chain dicarboxylic acids?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[6] For example, suberic acid has two well-established polymorphs, α and β, with β generally being more stable.[6] In the case of azelaic acid, two polymorphs (α and β) have also been prepared, with the β form being the more stable one.[7] Controlling polymorphism is crucial in the pharmaceutical industry to ensure consistent product performance and to meet regulatory requirements.[6]

Q2: How does the chain length of a dicarboxylic acid affect its crystallization?

A2: The chain length of a dicarboxylic acid significantly influences its physical properties and, consequently, its crystallization behavior. An "odd-even" effect is often observed, where properties like melting point and solubility alternate between dicarboxylic acids with an even and an odd number of carbon atoms in their chains.[8] Generally, dicarboxylic acids with an even number of carbon atoms have lower solubility than their adjacent odd-numbered counterparts.[9] This can be attributed to differences in molecular packing and intermolecular interactions in the crystal lattice.[9] These differences in solubility directly impact the choice of solvent and the conditions required for effective crystallization.

Q3: What are the key parameters to control during a cooling crystallization process?

A3: To achieve consistent and desirable crystal properties, the following parameters should be carefully controlled during cooling crystallization:

  • Cooling Rate: This is a critical factor influencing crystal size.[4] Slower cooling rates generally lead to larger crystals by favoring growth over nucleation.[3][4]

  • Seeding Temperature and Load: The temperature at which seed crystals are introduced determines the initial supersaturation level.[10] The amount of seed added (seed load) provides the surface area for crystal growth.[10]

  • Agitation Rate: The stirring speed affects heat and mass transfer within the crystallizer. An optimal agitation rate can improve crystal size and uniformity.[3]

  • Solvent Selection: The choice of solvent dictates the solubility curve and the metastable zone width, which are fundamental to the crystallization process.[11]

Q4: Can you recommend a starting point for solvent selection for a novel long-chain dicarboxylic acid?

A4: A good starting point is to consider the polarity of the dicarboxylic acid. Due to the two carboxylic acid groups, they have polar characteristics, but the long hydrocarbon chain imparts nonpolar character.

  • Polar Protic Solvents: Water, ethanol, and methanol (B129727) can be effective, especially for shorter-chain dicarboxylic acids. Solubility in water tends to decrease as the carbon chain length increases.[12]

  • Polar Aprotic Solvents: Acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are often good solvents for dicarboxylic acids.[12]

  • Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally poor choices as they do not effectively solvate the polar carboxylic acid groups.[12]

  • Basic Aqueous Solutions: Dicarboxylic acids will deprotonate in basic solutions (e.g., aqueous NaOH), forming highly polar carboxylate salts that are significantly more soluble in water.[13]

Experimental screening with a range of solvents is highly recommended to determine the optimal choice for your specific long-chain dicarboxylic acid.

Data Presentation

Table 1: Troubleshooting Summary for Common Crystallization Issues

IssuePotential Cause(s)Recommended Solutions
No Crystal Formation Insufficient supersaturation; High nucleation energy barrierAdd seed crystals; Scratch the inner surface of the flask; Evaporate excess solvent; Cool to a lower temperature.
"Oiling Out" High impurity concentration; Solvent boiling point > melting point of impure compoundAdd more hot solvent; Slow down the cooling rate; Use seed crystals; Change to a lower-boiling point solvent.[1]
Fine Crystals Rapid crystallization (high nucleation rate)Decrease the cooling rate; Use a different solvent system; Optimize the agitation speed.[2]
Discoloration Presence of colored impurities; Thermal degradationTreat with activated carbon; Recrystallize the monosalt of the dicarboxylic acid.[2]
Low Yield Too much solvent used; Premature crystallization; Insufficient cooling; Poor solvent choiceUse the minimum amount of hot solvent; Pre-heat filtration apparatus; Cool in an ice bath; Select a more suitable solvent.[1]

Table 2: Influence of Solvent on Polymorph Formation of Azelaic Acid

SolventResulting PolymorphReference
Propionic Acidα form[7]
Ethanolβ form[7]

Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude long-chain dicarboxylic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent gradually until the minimum amount required for dissolution at an elevated temperature is reached.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further increase the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Seeding Technique for Controlled Crystallization

  • Prepare Supersaturated Solution: Dissolve the dicarboxylic acid in the chosen solvent at an elevated temperature to create a saturated solution.

  • Controlled Cooling: Begin to cool the solution at a predetermined, slow rate.

  • Seeding: Once the solution has entered the metastable zone (a state of slight supersaturation), add a small quantity of finely ground, pure seed crystals of the desired polymorph.

  • Crystal Growth: Continue to cool the solution at a controlled rate, allowing the seed crystals to grow.

  • Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.

Mandatory Visualization

experimental_workflow Experimental Workflow for LCDA Crystallization start Start with Crude LCDA dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration (Optional) dissolution->filtration cooling Controlled Cooling filtration->cooling seeding Seeding (Optional) cooling->seeding crystallization Crystal Growth cooling->crystallization Spontaneous Nucleation seeding->crystallization isolation Isolation by Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying end Pure LCDA Crystals drying->end troubleshooting_logic Troubleshooting Logic for 'Oiling Out' start Problem: 'Oiling Out' cause1 High Impurity Concentration? start->cause1 cause2 Solvent BP > Solute MP? cause1->cause2 No solution1 Increase Solvent Volume cause1->solution1 Yes solution2 Slow Down Cooling Rate cause2->solution2 No solution4 Change to Lower BP Solvent cause2->solution4 Yes end Successful Crystallization solution1->end solution3 Add Seed Crystals solution2->solution3 solution3->end solution4->end

References

Validation & Comparative

Validating the Purity of 2-Ethylbutanedioic Acid: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For 2-Ethylbutanedioic acid, a dicarboxylic acid used in organic synthesis and as a potential building block for novel chemical entities, ensuring high purity is critical for reliable experimental outcomes and regulatory compliance.[1] This guide provides a comprehensive comparison of the classical acid-base titration method with modern chromatographic techniques for the validation of this compound purity.

Method 1: Purity Assessment by Acid-Base Titration

Acid-base titration is a robust and cost-effective quantitative technique for determining the total acidic content of a sample. This compound (C₆H₁₀O₄), also known as 2-ethylsuccinic acid, possesses two carboxylic acid functional groups, which can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH).[1][2][3] The stoichiometry of this reaction is 1:2, as two moles of NaOH are required to neutralize one mole of the dicarboxylic acid.

Principle: The purity of this compound is determined by titrating a precisely weighed sample with a standardized solution of a strong base to a defined endpoint, typically indicated by a color change of an indicator or by potentiometric monitoring. The purity is calculated from the volume and concentration of the titrant consumed.

Experimental Protocol: Titration

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Ethanol (B145695) (if required for solubility)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

2. Sample Preparation:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 50 mL of deionized water. A mixture of water and ethanol can be used if solubility is a concern.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

3. Titration Procedure:

  • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present. Record the initial volume.

  • Place the flask on a magnetic stirrer and begin titration by adding the NaOH solution dropwise while continuously stirring.

  • Continue the titration until the endpoint is reached, indicated by the first persistent faint pink color.

  • Record the final volume of the NaOH solution.

  • Perform the titration in triplicate to ensure precision.

4. Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × (MW / 2)) / W × 100

Where:

  • V = Volume of NaOH solution used in liters (L)

  • M = Molarity of the NaOH solution (mol/L)

  • MW = Molecular weight of this compound (146.14 g/mol )[2][3]

  • 2 = Stoichiometric factor (2 moles of NaOH per 1 mole of acid)

  • W = Weight of the this compound sample in grams (g)

Validation of the Titration Method

To ensure the reliability of the titration method, it must be validated for several parameters:

Validation ParameterDescriptionKey Considerations for this compound
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Titration is not highly specific; it will quantify any acidic impurities present.[4] For higher specificity, potentiometric titration can be used to distinguish between acids with different pKa values.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Demonstrated by titrating different sample weights (e.g., 50% to 150% of the target weight) and plotting titrant volume against sample weight. A high coefficient of determination (R²) indicates good linearity.[5]
Accuracy The closeness of the test results obtained by the method to the true value.Determined by titrating a certified reference standard of this compound or by spike recovery experiments. Results should be within a defined range of the true value (e.g., 98-102%).[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Expressed as the Relative Standard Deviation (RSD), which should typically be low (<1%).[4][5]

Alternative Purity Determination Methods

While titration is a valuable technique, other methods offer higher specificity and can provide a detailed impurity profile.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can separate, identify, and quantify this compound and its impurities.[4][7] A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Excellent for analyzing volatile compounds and detecting residual solvents or volatile impurities.[4] Derivatization may be necessary for non-volatile acids.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides highly accurate purity determination without the need for a specific reference standard of the analyte.[4] An internal standard of known purity is used for quantification.

Comparative Analysis of Purity Determination Methods

The choice of method depends on factors such as the required level of specificity, available equipment, and the nature of potential impurities.

ParameterAcid-Base TitrationHPLC-UVGC-FIDqNMR
Principle Neutralization reactionSeparation by polarity, UV detectionSeparation by volatility, universal detectionQuantitative signal proportional to nuclei
Selectivity Low (titrates all acidic protons)High (separates isomers and impurities)High (excellent for volatile impurities)High (structurally specific)
Precision (RSD) < 0.5%< 1%< 2%< 1%
Accuracy HighHigh (98-102% recovery)High (>95% recovery)Very High
Speed FastModerateModerateSlow
Cost LowHighModerateHigh
Solvent Consumption LowHighLowModerate
Data compiled from comparative guides on purity determination.[4][7]

Experimental Workflow and Method Comparison Diagrams

To visualize the experimental process and the relationship between the analytical methods, the following diagrams are provided.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator fill_burette Fill Burette with Titrant titrate Titrate to Endpoint fill_burette->titrate record_vol Record Volume titrate->record_vol calculate Calculate Purity record_vol->calculate validate Validate Method calculate->validate

Caption: Experimental workflow for purity determination by titration.

MethodComparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity Purity Validation of This compound Titration Titration Purity->Titration HPLC HPLC Purity->HPLC GC GC-FID Purity->GC qNMR qNMR Purity->qNMR T_attr Low Selectivity Low Cost Titration->T_attr H_attr High Selectivity Impurity Profile HPLC->H_attr G_attr Volatile Impurities High Selectivity GC->G_attr Q_attr Very High Accuracy No Reference Std. qNMR->Q_attr

Caption: Comparison of analytical methods for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved through various analytical techniques. Acid-base titration stands out as a rapid, cost-effective, and precise method for determining the total acid content, making it highly suitable for routine quality control. However, for applications demanding high specificity and a detailed understanding of the impurity profile, chromatographic methods such as HPLC and GC-FID are superior. The choice of the most appropriate method should be guided by the specific requirements of the research or development phase, balancing the need for specificity, accuracy, and available resources.

References

Comparative analysis of 2-ethylsuccinic acid and succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a well-studied dicarboxylic acid with crucial roles in cellular metabolism and signaling. Its derivative, 2-ethylsuccinic acid, presents an interesting structural modification—the addition of an ethyl group—that has the potential to alter its physicochemical properties and biological activity. This guide provides a comparative analysis of these two molecules, summarizing their known attributes, highlighting the current gaps in direct comparative research, and offering detailed experimental protocols to facilitate further investigation into their respective biological functions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2-ethylsuccinic acid and succinic acid is essential for predicting their behavior in biological systems and for designing experiments. The following table summarizes the available data for both compounds.

Property2-Ethylsuccinic AcidSuccinic Acid
Molecular Formula C₆H₁₀O₄C₄H₆O₄
Molecular Weight 146.14 g/mol 118.09 g/mol
Appearance -White, odorless solid[1]
Melting Point -185-187 °C[1]
Boiling Point 250.70 °C (estimated)235 °C[1]
Water Solubility 1.445 x 10⁵ mg/L at 25 °C (estimated)Readily soluble
pKa₁ -4.2[1]
pKa₂ -5.6[1]
logP (o/w) -0.070 (estimated)-

Biological Activity and Signaling Pathways

Succinic Acid: A Central Metabolic and Signaling Hub

Succinic acid, in its anionic form succinate (B1194679), is a cornerstone of cellular metabolism. Its primary role is as an intermediate in the TCA cycle, where it is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), a reaction coupled to the electron transport chain and ATP production.[1]

Beyond its metabolic function, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[2] This signaling cascade is implicated in a variety of physiological and pathological processes, including:

  • Inflammation and Immunity: Succinate-GPR91 signaling can modulate the activity of immune cells.

  • Renin Release and Blood Pressure Regulation: Activation of GPR91 in the kidneys can influence blood pressure.[2]

  • Metabolic Regulation: Succinate signaling plays a role in glucose and lipid metabolism.

The accumulation of succinate under hypoxic conditions has also been linked to tumorigenesis through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[1]

Succinic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 Succinate->GPR91 Binds to G_Protein G_Protein GPR91->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Downstream_Effectors Modulates Physiological_Response Physiological Response (e.g., Inflammation, Renin Release) Downstream_Effectors->Physiological_Response Leads to

Succinic acid signaling via the GPR91 receptor.
2-Ethylsuccinic Acid: An Unexplored Derivative

Currently, there is a significant lack of published research on the biological activity of 2-ethylsuccinic acid. It is plausible that the addition of the ethyl group could modulate its interaction with key biological targets such as SDH and the GPR91 receptor. For instance, the steric hindrance introduced by the ethyl group might lead to:

  • Inhibition of Succinate Dehydrogenase: 2-Ethylsuccinic acid could act as a competitive or non-competitive inhibitor of SDH, potentially disrupting the TCA cycle and cellular respiration.

  • Altered GPR91 Activity: The ethyl group may affect the binding affinity and efficacy of the molecule at the GPR91 receptor, potentially acting as an agonist, antagonist, or biased agonist.

A study on the related compound, 2-ethyl-2-methylsuccinic acid, demonstrated potent inhibition of carboxypeptidase A, suggesting that substituted succinic acid derivatives can indeed exhibit specific and potent biological activities. However, direct experimental evidence for 2-ethylsuccinic acid is needed.

Experimental Protocols for Comparative Analysis

To address the knowledge gap, this guide provides detailed protocols for the comparative analysis of 2-ethylsuccinic acid and succinic acid.

Comparative Analysis of Succinate Dehydrogenase (SDH) Inhibition

This experiment aims to determine and compare the inhibitory potential of 2-ethylsuccinic acid and succinic acid on SDH activity.

Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Mitochondrial fractions isolated from a suitable tissue source (e.g., rat liver)

  • Succinate solution (substrate)

  • 2-Ethylsuccinic acid solutions of varying concentrations

  • DCPIP solution

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, combine the phosphate buffer, DCPIP solution, and the mitochondrial fraction.

  • Baseline Measurement: Measure the baseline absorbance at 600 nm.

  • Initiation of Reaction: Add the succinate solution to initiate the reaction and monitor the decrease in absorbance over time. This represents the uninhibited SDH activity.

  • Inhibition Assay: Repeat the assay with the pre-incubation of the mitochondrial fraction with varying concentrations of 2-ethylsuccinic acid before the addition of succinate.

  • Data Analysis: Calculate the rate of DCPIP reduction for each condition. Plot the percentage of inhibition against the concentration of 2-ethylsuccinic acid to determine the IC₅₀ value. Compare this to the effect of high concentrations of succinic acid (as a control for substrate inhibition).

SDH_Inhibition_Workflow Prepare_Mitochondria Isolate Mitochondrial Fractions Setup_Assay Set up Reaction Mixture (Mitochondria, Buffer, DCPIP) Prepare_Mitochondria->Setup_Assay Prepare_Reagents Prepare Reagents (Buffer, DCPIP, Substrates) Prepare_Reagents->Setup_Assay Measure_Baseline Measure Baseline Absorbance (600 nm) Setup_Assay->Measure_Baseline Add_Inhibitor Add 2-Ethylsuccinic Acid (Varying Concentrations) Measure_Baseline->Add_Inhibitor Add_Substrate Add Succinate (Substrate) Add_Inhibitor->Add_Substrate Monitor_Reaction Monitor Absorbance Decrease Over Time Add_Substrate->Monitor_Reaction Analyze_Data Calculate Inhibition and Determine IC₅₀ Monitor_Reaction->Analyze_Data

Workflow for SDH inhibition assay.
Comparative Analysis of GPR91 Receptor Activity

This experiment aims to determine if 2-ethylsuccinic acid can activate or inhibit the GPR91 receptor and to compare its potency and efficacy to that of succinic acid.

Principle: GPR91 activation can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. This protocol focuses on a calcium mobilization assay using a cell line stably expressing GPR91.[3][4][5]

Materials:

  • HEK293 cells stably expressing human GPR91

  • Cell culture medium and reagents

  • Fluo-4 AM (a calcium-sensitive fluorescent dye)

  • Succinic acid solutions of varying concentrations

  • 2-Ethylsuccinic acid solutions of varying concentrations

  • Assay buffer (e.g., HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the GPR91-expressing HEK293 cells in a 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol.[5]

  • Compound Addition: Add varying concentrations of either succinic acid or 2-ethylsuccinic acid to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine the EC₅₀ values for both acids. To test for antagonistic activity, pre-incubate the cells with 2-ethylsuccinic acid before adding a fixed concentration of succinic acid.

GPR91_Assay_Workflow Cell_Culture Culture GPR91-expressing HEK293 Cells in 96-well Plate Dye_Loading Load Cells with Fluo-4 AM Calcium Dye Cell_Culture->Dye_Loading Add_Compounds Add Varying Concentrations of Succinic Acid or 2-Ethylsuccinic Acid Dye_Loading->Add_Compounds Measure_Fluorescence Measure Fluorescence Change Over Time Add_Compounds->Measure_Fluorescence Analyze_Data Generate Dose-Response Curves and Determine EC₅₀ Measure_Fluorescence->Analyze_Data

Workflow for GPR91 calcium mobilization assay.

Conclusion

While succinic acid is a well-characterized molecule with fundamental roles in cellular bioenergetics and signaling, its derivative, 2-ethylsuccinic acid, remains largely unexplored. The addition of an ethyl group is likely to impart distinct physicochemical and biological properties, potentially leading to novel applications in research and drug development. The lack of direct comparative data underscores a critical need for further investigation. The experimental protocols provided in this guide offer a clear framework for elucidating the biological activity of 2-ethylsuccinic acid and for conducting a rigorous comparative analysis against its parent compound. Such studies will be invaluable for understanding the structure-activity relationship of succinic acid derivatives and for potentially identifying new pharmacological tools or therapeutic agents.

References

A Comparative Guide to Polyesters Derived from 2-Ethylbutanedioic Acid and 2-Methylsuccinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Similar Monomers and Their Impact on Polymer Properties

The development of novel polymers with tailored properties is a cornerstone of innovation in materials science, with significant implications for the pharmaceutical and biomedical fields. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a detailed comparison of polyesters synthesized from two structurally related dicarboxylic acids: 2-ethylbutanedioic acid and 2-methylsuccinic acid. By examining their impact on key polymer properties such as thermal stability, mechanical strength, and biodegradability, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in material selection and design.

Chemical and Physical Properties of the Monomers

Understanding the fundamental properties of the constituent monomers is crucial to predicting their influence on the resulting polymer's behavior. Both this compound (also known as 2-ethylsuccinic acid) and 2-methylsuccinic acid are derivatives of succinic acid, differing only in the alkyl substituent at the alpha-carbon.

PropertyThis compound2-Methylsuccinic Acid
Synonyms 2-Ethylsuccinic acidPyrotartaric acid, 2-Methylbutanedioic acid
CAS Number 636-48-6498-21-5
Molecular Formula C6H10O4C5H8O4
Molecular Weight 146.14 g/mol 132.11 g/mol
Appearance Colorless to pale yellow solid[1]White solid[2]
Melting Point Not specified in provided results110-115 °C
Solubility in Water Soluble[1]Soluble[3]

The seemingly minor difference in their chemical structures—an ethyl versus a methyl group—can lead to significant variations in the packing of polymer chains and, consequently, the macroscopic properties of the material.

Below are the chemical structures of the two dicarboxylic acids, illustrated using the DOT language for Graphviz.

This compound Structure

2-Methylsuccinic Acid Structure

Impact on Polymer Properties: A Comparative Analysis

The incorporation of these substituted succinic acids into polyester (B1180765) backbones, typically through polycondensation with a diol, influences the material's thermal, mechanical, and biodegradable properties.

Thermal Properties

The size and nature of the alkyl substituent can disrupt the regularity of the polymer chain, affecting its ability to crystallize. This, in turn, influences the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

Polymer CompositionMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Reference
Poly(butylene succinate) (PBS)-79.4[3]
P(BS-BMS) with 10% MSA-64.6[3]
P(BS-BMS) with 20% MSA-43.4[3]
P(BS-BMS) with 30% MSA-38.2[3]

Thermogravimetric analysis (TGA) of P(BS-BMS) copolymers showed that the thermal stability remained almost unchanged with increasing MSA content, indicating that the substituent does not significantly affect the onset of thermal decomposition.[3]

Mechanical Properties

The mechanical properties of polyesters, such as tensile strength and elongation at break, are intrinsically linked to their crystallinity and molecular weight. A patent for polyesters based on 2-methylsuccinic acid suggests that its incorporation can lead to improved mechanical properties compared to aliphatic/aromatic copolyesters with a similar proportion of renewable raw materials, without worsening the properties when replacing succinic acid.

While direct comparative data between polyesters of this compound and 2-methylsuccinic acid is absent in the available literature, we can infer potential differences. The expected lower crystallinity of polyesters from this compound might lead to lower tensile strength but higher flexibility and elongation at break compared to those from 2-methylsuccinic acid.

Biodegradability

The biodegradability of aliphatic polyesters is a key feature for many applications. The rate of biodegradation is often influenced by the polymer's crystallinity, as amorphous regions are more accessible to microbial attack.

In the case of P(BS-BMS) copolymers, an increase in the 2-methylsuccinic acid content, and therefore a decrease in crystallinity, resulted in a significant acceleration of the biodegradation rate.[3] This is because the increased amorphous regions make it easier for microorganisms and degrading enzymes to access the polymer chains.[3] Following this trend, it is plausible that polyesters derived from this compound, with their potentially even lower crystallinity, would exhibit a faster rate of biodegradation compared to their 2-methylsuccinic acid-based counterparts.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and characterization of polyesters based on the available literature.

Polyester Synthesis: Two-Step Melt Polycondensation

This is a common method for synthesizing polyesters from dicarboxylic acids and diols.

synthesis_workflow cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_purification Purification reactants Dicarboxylic Acid + Diol (e.g., 1,4-butanediol) + Catalyst (e.g., TBT) esterification Heat to 180-200°C under N2 atmosphere (Water is distilled off) reactants->esterification oligomers Formation of Oligomers esterification->oligomers polycondensation Increase temperature (220-240°C) Apply high vacuum oligomers->polycondensation polymer High Molecular Weight Polyester polycondensation->polymer dissolution Dissolve in Chloroform (B151607) polymer->dissolution precipitation Precipitate in cold Methanol (B129727) dissolution->precipitation drying Dry in vacuum oven precipitation->drying

Polyester Synthesis Workflow

Procedure:

  • Esterification: The dicarboxylic acid (this compound or 2-methylsuccinic acid) and a diol (e.g., 1,4-butanediol) are charged into a reactor with a catalyst (e.g., tetrabutyl titanate, TBT). The mixture is heated to 180-200°C under a nitrogen atmosphere to facilitate the esterification reaction, during which water is distilled off.

  • Polycondensation: The temperature is then raised to 220-240°C, and a high vacuum is applied. This stage promotes the polycondensation of the resulting oligomers into a high molecular weight polyester. The reaction is continued until the desired viscosity is achieved.[3]

  • Purification: The synthesized polymer is dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol to remove unreacted monomers and oligomers. The purified polymer is then dried in a vacuum oven.[3]

Characterization Techniques

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure: A small sample of the polymer is heated and cooled at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured as a function of temperature. A typical procedure involves a first heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan from which the thermal transitions are determined.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.

  • Procedure: A sample is heated in a TGA furnace at a constant rate, and its weight loss is continuously monitored as a function of temperature. The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure: The polymer is dissolved in a suitable solvent and injected into a GPC system. The molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and composition of the synthesized polymer.

  • Procedure: The polymer is dissolved in a deuterated solvent, and its 1H and 13C NMR spectra are recorded.

Conclusion

The choice between this compound and 2-methylsuccinic acid as monomers for polyester synthesis presents a trade-off between different material properties. The available data strongly suggests that the incorporation of 2-methylsuccinic acid leads to a reduction in crystallinity, which in turn enhances biodegradability. While direct experimental data for polyesters from this compound is currently limited in the public domain, it is reasonable to extrapolate that the larger ethyl group would further decrease crystallinity, potentially leading to even more flexible and rapidly biodegradable materials.

For researchers and drug development professionals, this implies that:

  • Polyesters based on 2-methylsuccinic acid may offer a balance of tunable crystallinity, good thermal stability, and enhanced biodegradability compared to polyesters from unsubstituted succinic acid.

  • Polyesters derived from This compound are likely to be more amorphous, offering higher flexibility and potentially faster degradation rates, which could be advantageous for applications requiring rapid clearance or high elasticity.

Further experimental investigation is warranted to directly compare the properties of polyesters synthesized from these two monomers under identical conditions. Such studies would provide invaluable data for the rational design of biodegradable polymers for a wide range of applications, from controlled drug release matrices to temporary medical implants.

References

A Comparative Guide to the Reactivity of Alkyl-Substituted Succinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of dicarboxylic acids is a critical parameter in various scientific and industrial applications, from polymer synthesis to the design of prodrugs and biomaterials. Succinic acid and its alkyl-substituted derivatives are particularly important building blocks in these fields. Understanding how alkyl substitution impacts the reactivity of the parent succinic acid molecule is crucial for optimizing reaction conditions, predicting product formation, and designing molecules with desired properties.

This guide provides a comparative analysis of the reactivity of different alkyl-substituted succinic acids, focusing on their acidity, propensity for esterification, and the formation of cyclic anhydrides. The information presented is supported by available experimental data and established principles of organic chemistry.

Acidity of Alkyl-Substituted Succinic Acids

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental measure of its reactivity, particularly in base-catalyzed reactions and its behavior in biological systems. The pKa value represents the pH at which the acid is 50% dissociated in solution. A lower pKa value indicates a stronger acid.

The introduction of alkyl groups, which are electron-donating, is generally expected to decrease the acidity of a carboxylic acid. This is because the alkyl group destabilizes the carboxylate anion through an inductive effect, making the proton less likely to dissociate. The following table summarizes the available experimental pKa values for a selection of alkyl-substituted succinic acids.

CompoundStructurepKa1pKa2
Succinic AcidHOOC-CH₂-CH₂-COOH4.215.64
Methylsuccinic AcidHOOC-CH(CH₃)-CH₂-COOH4.135.59
2,2-Dimethylsuccinic AcidHOOC-C(CH₃)₂-CH₂-COOH3.866.32
2,3-Dimethylsuccinic AcidHOOC-CH(CH₃)-CH(CH₃)-COOH (meso and dl forms)~3.9~5.4
Ethylsuccinic AcidHOOC-CH(C₂H₅)-CH₂-COOHN/AN/A
Propylsuccinic AcidHOOC-CH(C₃H₇)-CH₂-COOHN/AN/A

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature.

From the available data, the introduction of a single methyl group has a relatively small effect on the first pKa value. However, the presence of two methyl groups on the same carbon atom (2,2-dimethylsuccinic acid) leads to a noticeable increase in the first acidity constant (lower pKa1), which may seem counterintuitive. This could be attributed to steric effects that influence the conformation of the molecule and the solvation of the carboxylate anion. The second pKa value generally increases with alkyl substitution, as the electron-donating effect of the alkyl groups makes the second proton more difficult to remove.

Esterification Reactivity

Esterification is a key reaction of carboxylic acids, widely used in the synthesis of polymers, plasticizers, solvents, and pharmaceuticals. The rate of esterification is influenced by both electronic and steric factors.

Electronic Effects: Alkyl groups are electron-donating, which slightly increases the electron density on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and can slightly decrease the rate of nucleophilic attack by an alcohol, thus slowing down the esterification reaction.

Steric Effects: The size and number of alkyl substituents near the carboxylic acid groups can significantly hinder the approach of the alcohol nucleophile. This steric hindrance is often the dominant factor in determining the relative rates of esterification.

Succinic acid > Methylsuccinic acid > Ethylsuccinic acid > Isopropylsuccinic acid > 2,2-Dimethylsuccinic acid

One study on the esterification of adipic and succinic acids with various alcohols concluded that the nature of the dicarboxylic acid has a smaller effect on the esterification rate than the nature of the catalyst and the alcohol.[1] This suggests that while alkyl substitution does play a role, it may be a secondary factor compared to other reaction parameters.

Anhydride (B1165640) Formation Reactivity

Succinic acid and its derivatives can undergo intramolecular cyclization upon heating to form cyclic anhydrides. The formation of a five-membered ring, as in succinic anhydride, is thermodynamically and kinetically favorable.

The presence of alkyl substituents on the carbon backbone can influence the rate of anhydride formation in several ways:

  • Thorpe-Ingold Effect (Gem-Dialkyl Effect): The presence of two alkyl groups on the same carbon atom (a gem-dialkyl group) can accelerate cyclization reactions. This is because the alkyl groups decrease the internal bond angle, bringing the two carboxylic acid groups closer together and favoring the cyclic transition state. Therefore, 2,2-dimethylsuccinic acid is expected to form its anhydride more readily than succinic acid.

  • Steric Hindrance: Bulky alkyl groups can also introduce steric strain in the open-chain dicarboxylic acid, which is relieved upon cyclization. This can also contribute to an increased rate of anhydride formation.

Based on these principles, the ease of anhydride formation is predicted to increase with increasing alkyl substitution, particularly with gem-dialkyl substitution.

Experimental Protocols

The following are generalized experimental protocols for key reactions of dicarboxylic acids. Researchers should adapt these methods based on the specific substrate and available equipment.

Determination of pKa Values by Potentiometric Titration
  • Preparation of the Acid Solution: Accurately weigh a sample of the dicarboxylic acid and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the second equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

Fischer Esterification with Kinetic Monitoring
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dicarboxylic acid, a large excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux.

  • Kinetic Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by cooling and neutralizing the acid catalyst with a base.

  • Analysis: Analyze the composition of the aliquot using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting dicarboxylic acid and the ester products.

  • Rate Constant Calculation: Plot the concentration of the reactant versus time and use the appropriate integrated rate law to determine the rate constant for the esterification reaction.

Formation of Cyclic Anhydride with Kinetic Monitoring
  • Reaction Setup: Place a known amount of the dicarboxylic acid in a reaction vessel equipped with a system for removing the water formed during the reaction (e.g., a Dean-Stark trap) and a temperature controller. An inert solvent with a suitable boiling point can be used.

  • Reaction: Heat the mixture to a specific temperature to initiate the cyclization.

  • Kinetic Monitoring: At regular intervals, take a sample from the reaction mixture.

  • Analysis: Analyze the sample to determine the concentration of the remaining dicarboxylic acid and the formed anhydride. This can be done using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches, or by titration of the remaining acid.

  • Rate Constant Calculation: Determine the rate constant by plotting the concentration of the dicarboxylic acid versus time and applying the appropriate rate law.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical reaction pathway and an experimental workflow.

Esterification_Pathway Dicarboxylic_Acid Dicarboxylic Acid Intermediate Tetrahedral Intermediate Dicarboxylic_Acid->Intermediate + Alcohol, H+ Alcohol Alcohol Alcohol->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate Monoester Monoester Intermediate->Monoester - H2O Diester Diester Monoester->Diester + Alcohol, H+ Water Water

Caption: Generalized pathway for the acid-catalyzed esterification of a dicarboxylic acid.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis Prepare_Reactants Prepare Reactants and Catalyst Setup_Apparatus Set up Reaction Apparatus Prepare_Reactants->Setup_Apparatus Initiate_Reaction Initiate Reaction at Constant T Setup_Apparatus->Initiate_Reaction Take_Aliquots Take Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction in Aliquots Take_Aliquots->Quench_Reaction Analyze_Samples Analyze Samples (GC/HPLC/Titration) Quench_Reaction->Analyze_Samples Determine_Concentrations Determine Concentrations Analyze_Samples->Determine_Concentrations Plot_Data Plot Concentration vs. Time Determine_Concentrations->Plot_Data Calculate_Rate_Constant Calculate Rate Constant Plot_Data->Calculate_Rate_Constant

References

A Comparative Analysis of Polyamides: 2-Ethylsuccinic Acid versus Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the potential advantages of incorporating 2-ethylsuccinic acid over the conventional adipic acid in polyamide synthesis, supported by established principles of polymer chemistry.

Disrupting Regularity: The Impact of an Ethyl Side Chain

Adipic acid is a linear C6 dicarboxylic acid that forms highly crystalline polyamides, such as the well-known Nylon 6,6, when polymerized with a diamine like hexamethylenediamine. This high crystallinity is a result of strong intermolecular hydrogen bonding between the amide groups and the regular, tightly packed polymer chains.[1]

The introduction of a 2-ethyl group to the C4 backbone of succinic acid (to also yield a C6 dicarboxylic acid) is expected to disrupt this regularity. The presence of this alkyl side chain would sterically hinder the close packing of polymer chains, thereby reducing the degree of crystallinity. This fundamental structural difference is the basis for the anticipated variations in the physical properties between polyamides synthesized from these two acids.

Quantitative Performance Comparison

The following table summarizes the known properties of a representative adipic acid-based polyamide (Nylon 6,6) and presents a hypothesized profile for a polyamide based on 2-ethylsuccinic acid and hexamethylenediamine. These hypothesized values are based on the expected effects of reduced crystallinity and intermolecular forces due to the presence of the ethyl side chain.

PropertyPolyamide from Adipic Acid (e.g., Nylon 6,6)Polyamide from 2-Ethylsuccinic Acid (Hypothesized)Rationale for Hypothesized Values
Thermal Properties
Melting Temperature (Tm)~260 °C[1]Lower (e.g., 200-230 °C)The ethyl side chain disrupts chain packing and reduces crystalline perfection, requiring less energy for melting.
Glass Transition Temp (Tg)~50 °CPotentially higherWhile side chains can increase free volume and lower Tg, the increased rigidity of the backbone due to the bulky side group could restrict segmental motion, leading to a higher Tg. This effect can vary.
Mechanical Properties
Tensile Strength80-95 MPa[1]LowerReduced crystallinity and weaker intermolecular forces would likely lead to a lower tensile strength.
Elastic Modulus2.8-3.5 GPaLowerA less crystalline, more amorphous structure generally results in a lower modulus, indicating less stiffness.
Elongation at Break60-300%HigherThe less ordered structure could allow for more chain slippage before failure, resulting in greater ductility and elongation.
Other Properties
CrystallinityHighLowerThe ethyl side group sterically hinders the formation of a highly ordered crystalline lattice.[1]
Moisture AbsorptionHighPotentially LowerThe presence of the hydrophobic ethyl group might slightly reduce the overall moisture absorption compared to the more polar backbone of adipic acid-based polyamides.
SolubilityLimited to strong acids and specific solventsIncreasedThe disruption of the crystalline structure and intermolecular forces by the side chain would likely improve solubility in a wider range of organic solvents.

Experimental Protocols

The synthesis of polyamides from either 2-ethylsuccinic acid or adipic acid with a diamine (e.g., hexamethylenediamine) can be achieved via melt polycondensation.

1. Salt Preparation:

  • An equimolar amount of the dicarboxylic acid (adipic acid or 2-ethylsuccinic acid) and the diamine (e.g., hexamethylenediamine) are dissolved in a suitable solvent, typically water or a water/ethanol mixture.

  • The solution is heated to facilitate dissolution and then cooled to allow for the precipitation of the nylon salt.

  • The salt is filtered, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

2. Melt Polycondensation:

  • The dried nylon salt is charged into a high-pressure reactor equipped with a stirrer, a nitrogen inlet, and a condenser for water removal.

  • The reactor is purged with nitrogen to remove oxygen.

  • The temperature is gradually raised to above the melting point of the salt (typically 220-280°C).

  • The reaction proceeds under an inert atmosphere, and the water formed during the condensation reaction is continuously removed.

  • Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polymer is extruded from the reactor, cooled, and pelletized.

Characterization Techniques:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for determining melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Mechanical Properties: Tensile testing of injection-molded specimens to determine tensile strength, elastic modulus, and elongation at break.

  • Crystallinity: X-ray Diffraction (XRD) or DSC can be used to determine the degree of crystallinity.

  • Molecular Weight: Gel Permeation Chromatography (GPC) or solution viscometry.

Logical Relationship Diagram

The following diagram illustrates the anticipated influence of the molecular structure of the dicarboxylic acid on the final properties of the polyamide.

G cluster_0 Monomer Structure cluster_1 Polymer Microstructure cluster_2 Macroscopic Properties Adipic_Acid Adipic Acid (Linear C6) High_Crystallinity High Crystallinity & Strong H-Bonding Adipic_Acid->High_Crystallinity Ethylsuccinic_Acid 2-Ethylsuccinic Acid (Branched C6) Low_Crystallinity Low Crystallinity & Disrupted H-Bonding Ethylsuccinic_Acid->Low_Crystallinity High_Tm_Strength High Melting Point High Tensile Strength Low Solubility High_Crystallinity->High_Tm_Strength Low_Tm_Strength Lower Melting Point Lower Tensile Strength Higher Solubility Low_Crystallinity->Low_Tm_Strength

References

A Comparative Guide to Polyesters Derived from 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is continually evolving, with researchers seeking novel monomers to tailor material properties for specific applications, from drug delivery to sustainable packaging. 2-Ethylbutanedioic acid, a derivative of succinic acid, presents an intriguing building block for polyesters. The introduction of an ethyl side chain is anticipated to significantly modify the physicochemical characteristics of the resulting polymer compared to its linear counterpart, poly(alkylene succinate). This guide provides a comparative analysis of the projected properties of polyesters derived from this compound against a well-characterized alternative, with supporting experimental data from analogous materials.

Performance Comparison: The Impact of Alkyl Substitution

Direct experimental data on homopolyesters synthesized from this compound is limited in publicly available literature. However, by examining studies on polyesters with similar short alkyl side chains, such as those derived from 2-methylsuccinic acid, we can extrapolate and predict the performance of this compound-based polyesters. The primary influence of the ethyl side group is the disruption of polymer chain packing, which in turn affects crystallinity, thermal properties, and mechanical behavior.

Below is a table comparing the expected properties of a hypothetical poly(butylene 2-ethylbutanedioate) with the known properties of poly(butylene succinate) (PBS). The data for the 2-ethylbutanedioate polyester (B1180765) is inferred from studies on similar branched polyesters.

PropertyPoly(butylene succinate) (PBS)Poly(butylene 2-ethylbutanedioate) (Predicted)Rationale for Predicted Properties
Thermal Properties
Melting Temperature (Tm)~115 °CLower (e.g., amorphous or significantly reduced Tm)The ethyl side chain disrupts the regular packing of the polymer chains, hindering crystallization and thus lowering the melting temperature. Complete amorphousness is possible.
Glass Transition Temp (Tg)~ -32 °CHigherThe ethyl group restricts the segmental motion of the polymer backbone, leading to a higher glass transition temperature.
Thermal Stability (TGA)High, onset of degradation >300 °CSimilar to PBSThe fundamental ester linkages and hydrocarbon backbone are similar, suggesting comparable thermal stability.
Mechanical Properties
Tensile Strength~30-40 MPaLowerReduced crystallinity and chain packing efficiency typically lead to a decrease in tensile strength.
Young's Modulus~300-500 MPaLowerA less crystalline and more amorphous structure results in a lower stiffness or Young's modulus.
Elongation at Break~200-400%HigherThe amorphous nature and reduced intermolecular forces allow for greater chain mobility and deformation before breaking, leading to higher ductility.
Biodegradability
Enzymatic Degradation RateModeratePotentially FasterThe more amorphous structure can increase the accessibility of the ester bonds to microbial enzymes, potentially accelerating the biodegradation rate.[1]

Experimental Protocols

The synthesis and characterization of polyesters from this compound would follow established procedures for aliphatic polyesters. Below are detailed methodologies for key experiments.

Synthesis of Poly(alkylene 2-ethylbutanedioate) via Melt Polycondensation

This two-step process is a common and effective method for producing high molecular weight polyesters.[1]

Materials:

  • This compound

  • An aliphatic diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • Esterification:

    • Charge the reactor with a specific molar ratio of this compound and the diol (a slight excess of the diol is often used to compensate for loss during vacuum).

    • Add the catalyst and antioxidant.

    • Heat the mixture under a nitrogen atmosphere to a temperature of 180-200°C with continuous stirring.

    • Water is produced as a byproduct and is removed from the reaction mixture by distillation.

    • The esterification stage is typically continued until the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a high vacuum (typically <1 Torr) to the reactor.

    • The excess diol is removed under vacuum, which drives the polymerization reaction forward to achieve a high molecular weight polyester.

    • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

    • The reaction is stopped when the desired molecular weight is achieved. The polymer is then extruded from the reactor under nitrogen pressure and pelletized.

Characterization of Polyester Properties

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. A sample is heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The transitions are observed as changes in heat flow.

  • Thermogravimetric Analysis (TGA): To assess thermal stability. A sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.

Mechanical Testing:

  • Tensile Testing: To measure tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are prepared by injection molding or compression molding and tested using a universal testing machine according to ASTM D638 standard. The specimens are pulled at a constant crosshead speed until they fracture.

Biodegradation Analysis:

  • Enzymatic Degradation: To evaluate the susceptibility of the polyester to enzymatic hydrolysis. Polymer films are incubated in a buffer solution containing a specific lipase (B570770) (e.g., from Pseudomonas cepacia) at a controlled temperature (e.g., 37°C). The weight loss of the film is measured over time.

  • Soil Burial Test: To simulate biodegradation in a natural environment. Polymer films are buried in compost soil, and their weight loss and changes in mechanical properties are monitored over an extended period.

Visualizing the Process and Logic

To further clarify the experimental workflow and the logical relationships in polyester characterization, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers This compound + Diol Esterification Esterification (180-200°C, N2) Monomers->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Oligomers Polyester Polyester Product Polycondensation->Polyester Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile Test) Polyester->Mechanical Biodegradation Biodegradation (Enzymatic, Soil) Polyester->Biodegradation Properties Material Properties Thermal->Properties Mechanical->Properties Biodegradation->Properties

Caption: Experimental workflow for polyester synthesis and characterization.

Logical_Relationship Monomer Monomer Structure (this compound) SideChain Ethyl Side Chain Monomer->SideChain ChainPacking Disrupted Chain Packing SideChain->ChainPacking Crystallinity Reduced Crystallinity ChainPacking->Crystallinity Thermal Altered Thermal Properties (Lower Tm, Higher Tg) Crystallinity->Thermal Mechanical Modified Mechanical Properties (Lower Strength, Higher Ductility) Crystallinity->Mechanical Biodegradability Potentially Enhanced Biodegradability Crystallinity->Biodegradability

Caption: Logical relationship of monomer structure to material properties.

References

The Rise of Sustainable Alternatives: A Performance Deep-Dive into 2-Ethylsuccinic Acid-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards safer, more sustainable materials has placed bio-based plasticizers under the scientific spotlight. Among these, derivatives of 2-ethylsuccinic acid are emerging as viable contenders to traditional phthalates, offering comparable performance with a significantly improved environmental and health profile. This guide provides an objective comparison of 2-ethylsuccinic acid-based plasticizers against other alternatives, supported by experimental data, to aid researchers and drug development professionals in making informed material choices.

The rubber and polymer industries have long relied on phthalate (B1215562) plasticizers for their cost-effectiveness and excellent compatibility.[1] However, mounting concerns over their adverse health and environmental impacts have catalyzed the search for greener alternatives.[1][2] Bio-based plasticizers, derived from renewable resources, present a promising solution due to their non-toxic nature and biodegradability.[1] Succinate-based plasticizers, in particular, have demonstrated performance characteristics comparable or even superior to conventional options like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP).[3][4][5]

Comparative Performance Analysis

The efficacy of a plasticizer is determined by its ability to impart flexibility, durability, and processability to a polymer.[6] Key performance indicators include mechanical properties, thermal stability, and migration resistance. The following tables summarize quantitative data from various studies, comparing succinate-based plasticizers with traditional and other bio-based alternatives in polyvinyl chloride (PVC).

Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial for its flexibility and durability.[6]

Plasticizer (at 50 PHR in PVC)Tensile Strength (MPa)Elongation at Break (%)Reference
Succinic acid-based ester mixture~19~250[3][4][5][6]
Di(2-ethylhexyl) succinate (B1194679) (DEHS)Comparable to DEHPComparable to DEHP[7]
Di-n-butyl sebacate (B1225510) (DBS)15.7350[6]
Di(2-ethylhexyl) phthalate (DEHP)~19~250[3]
Diisononyl phthalate (DINP)~19~250[3][6]

PHR: Parts per hundred parts of resin

Thermal Stability

Thermal stability is critical as it influences the processing temperature and service life of the plasticized material. The 5% weight loss temperature (Td5%) is a common metric for evaluation.

Plasticizer5% Weight Loss Temperature (°C)Reference
Succinic acid-based ester mixture227.8 (in air), 261.1 (in nitrogen)[3][4][5][6]
Di(2-ethylhexyl) suberate (B1241622) (D2EHSu)287.06[6]
Di(2-ethylhexyl) azelate (D2EHAz)290.83[6]
Migration Resistance

Plasticizer migration can lead to material brittleness over time and raises health concerns, especially in medical and food contact applications.[8]

PlasticizerMigration ResistanceReference
Succinic acid-based estersExcellent; up to 70% lower leaching than DEHP/DINP[3][4][5]
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)Very low weight loss percentages in migration tests[9]
Phthalates (e.g., DEHP)Prone to migration[2][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate plasticizer performance.

Protocol 1: Evaluation of Mechanical Properties (Tensile Strength and Elongation at Break)

This protocol is based on the ASTM D638 or ASTM D2284 standard test methods.[6][10]

  • Specimen Preparation: Dumbbell-shaped specimens of the plasticized polymer are prepared.[6] PVC formulations with varying concentrations of the plasticizer are molded and conditioned in a controlled environment to ensure consistent results.[10]

  • Testing Procedure: A universal testing machine (UTM) is used to stretch the specimens at a constant speed until they fracture.[6][10]

  • Data Analysis: The force and elongation are recorded throughout the test. From the resulting stress-strain curve, the tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated.[10]

Protocol 2: Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)
  • Instrumentation: A thermogravimetric analyzer is used for this measurement.

  • Procedure: A small sample of the plasticizer is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen). The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The temperature at which the material loses 5% of its initial weight (Td5%) is determined from the TGA curve. This value indicates the onset of thermal degradation.[3][4]

Protocol 3: Evaluation of Migration Resistance

This protocol is based on the ASTM D1239 standard test method.[11]

  • Sample Preparation: Samples of the plasticized polymer with a known weight are prepared.[11]

  • Extraction: The samples are immersed in a specific solvent (e.g., deionized water, n-hexane) for a set period (e.g., 24 hours) with gentle stirring at room temperature.[11]

  • Analysis: After extraction, the samples are removed, dried, and reweighed. The mass loss due to plasticizer migration is calculated as the difference between the initial and final weights.[11]

Visualizing the Workflow and Relationships

To better understand the evaluation process and the interplay of factors influencing plasticizer performance, the following diagrams are provided.

G cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Outcome A Polymer Resin (e.g., PVC) D Compounding (Melt Blending) A->D B Plasticizer (e.g., 2-Ethylsuccinic Acid Ester) B->D C Additives (Stabilizers, etc.) C->D E Sample Preparation (Molding/Casting) D->E F Mechanical Testing (Tensile, Elongation) E->F G Thermal Analysis (TGA, DSC) E->G H Migration Testing (Solvent Extraction) E->H I Data Analysis & Comparison F->I G->I H->I J Optimized Formulation I->J

Caption: Experimental workflow for evaluating plasticizer performance.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Performance Characteristics A Alkyl Chain Length E Compatibility with Polymer A->E B Branching B->E C Functional Groups C->E D Molecular Weight F Volatility D->F G Mobility D->G H Plasticizing Efficiency E->H I Thermal Stability F->I J Migration Resistance F->J G->J

Caption: Logical relationship between plasticizer structure and performance.

References

Spectroscopic comparison of 2-Ethylbutanedioic acid and its anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed spectroscopic comparison of 2-ethylbutanedioic acid and its corresponding anhydride (B1165640), 2-ethylsuccinic anhydride, is now available for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of the key spectral differences between these two compounds, supported by available experimental data and detailed methodologies.

Introduction

This compound, a derivative of succinic acid, is a dicarboxylic acid with potential applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] Its cyclic counterpart, 2-ethylsuccinic anhydride, serves as a reactive intermediate, readily undergoing ring-opening reactions to introduce the 2-ethylsuccinyl moiety into various molecular scaffolds. Understanding the distinct spectroscopic signatures of both the diacid and the anhydride is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their key spectroscopic features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. Molecular Structures & Relationship

The conversion of this compound to 2-ethylsuccinic anhydride involves an intramolecular dehydration reaction, resulting in the formation of a five-membered ring. This structural change is the primary determinant of the observed differences in their respective spectra.

G Conversion of this compound to 2-Ethylsuccinic Anhydride Acid This compound (C₆H₁₀O₄) Anhydride 2-Ethylsuccinic Anhydride (C₆H₈O₃) Acid->Anhydride - H₂O (Dehydration) Anhydride->Acid + H₂O (Hydrolysis) H2O Water (H₂O)

Caption: Chemical relationship between the diacid and its anhydride.

II. Spectroscopic Data Comparison

Table 1: Infrared (IR) Spectroscopy Data
FeatureThis compound2-Ethylsuccinic Anhydride (Analog Data)Key Differences
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500 cm⁻¹AbsentDisappearance of the broad O-H band upon anhydride formation.
C=O Stretch (Carbonyl) ~1700 cm⁻¹Two bands: ~1860 cm⁻¹ (symmetric) and ~1780 cm⁻¹ (asymmetric)The single C=O stretch of the diacid is replaced by two distinct C=O stretches in the anhydride due to coupled vibrations within the cyclic system.[2]
C-O Stretch ~1300-1200 cm⁻¹Prominent band around 1040 cm⁻¹Shift and change in intensity of the C-O stretching vibration.
Table 2: ¹H NMR Spectroscopy Data
Proton EnvironmentThis compound (Experimental Data)[3]2-Ethylsuccinic Anhydride (Predicted)Key Differences
-CH₃ (Ethyl Group) Triplet, ~0.9 ppmTriplet, ~1.0 ppmMinor downfield shift.
-CH₂- (Ethyl Group) Quartet, ~1.6 ppmQuartet, ~1.8 ppmDownfield shift due to the influence of the anhydride ring.
-CH- (Backbone) Multiplet, ~2.7 ppmMultiplet, ~3.0 ppmSignificant downfield shift due to the deshielding effect of the anhydride ring.
-CH₂- (Backbone) Multiplet, ~2.5 ppmMultiplet, ~2.8 ppmDownfield shift.
-COOH Broad singlet, ~12 ppmAbsentDisappearance of the acidic proton signal.
Table 3: ¹³C NMR Spectroscopy Data
Carbon EnvironmentThis compound (Predicted)2-Ethylsuccinic Anhydride (Analog Data)[4]Key Differences
-CH₃ (Ethyl Group) ~12 ppm~10 ppmMinor upfield shift.
-CH₂- (Ethyl Group) ~28 ppm~25 ppmUpfield shift.
-CH- (Backbone) ~45 ppm~40 ppmUpfield shift.
-CH₂- (Backbone) ~35 ppm~30 ppmUpfield shift.
C=O (Carbonyl) ~175 ppmTwo signals, ~170 ppmThe two carbonyl carbons in the anhydride are in slightly different electronic environments, potentially leading to two distinct signals.
Table 4: Mass Spectrometry Data
FeatureThis compound2-Ethylsuccinic AnhydrideKey Differences
Molecular Ion (M⁺) m/z = 146.0579[1]m/z = 128.0473The molecular ion peak of the anhydride is 18 units (the mass of water) lower than that of the diacid.
Key Fragments Loss of H₂O (m/z 128), loss of COOH (m/z 101), loss of C₂H₅ (m/z 117)Fragments arising from the cyclic structure, e.g., loss of CO (m/z 100), loss of CO₂ (m/z 84)Fragmentation patterns are distinct, reflecting the different stabilities and rearrangement pathways of the linear diacid versus the cyclic anhydride.

III. Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

  • Instrumentation: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

IV. Experimental Workflow & Signaling Pathway Diagrams

The logical flow of spectroscopic analysis and the relationship between the two compounds can be visualized as follows:

G Spectroscopic Analysis Workflow cluster_acid This compound Analysis cluster_anhydride 2-Ethylsuccinic Anhydride Analysis Acid_Sample Sample of This compound Acid_IR IR Spectroscopy Acid_Sample->Acid_IR Acid_NMR NMR Spectroscopy (¹H & ¹³C) Acid_Sample->Acid_NMR Acid_MS Mass Spectrometry Acid_Sample->Acid_MS Acid_Data Spectroscopic Data (Diacid) Acid_IR->Acid_Data Acid_NMR->Acid_Data Acid_MS->Acid_Data Comparison Comparative Analysis Acid_Data->Comparison Anhydride_Sample Sample of 2-Ethylsuccinic Anhydride Anhydride_IR IR Spectroscopy Anhydride_Sample->Anhydride_IR Anhydride_NMR NMR Spectroscopy (¹H & ¹³C) Anhydride_Sample->Anhydride_NMR Anhydride_MS Mass Spectrometry Anhydride_Sample->Anhydride_MS Anhydride_Data Spectroscopic Data (Anhydride) Anhydride_IR->Anhydride_Data Anhydride_NMR->Anhydride_Data Anhydride_MS->Anhydride_Data Anhydride_Data->Comparison

Caption: Workflow for the spectroscopic comparison.

V. Conclusion

The spectroscopic comparison of this compound and its anhydride reveals distinct and predictable differences that directly correlate with their structural dissimilarities. The most notable changes upon cyclization to the anhydride are the disappearance of the carboxylic acid O-H stretch in the IR spectrum, the appearance of two characteristic C=O stretches, the absence of the acidic proton signal in the ¹H NMR spectrum, and a decrease in the molecular weight by 18 amu in the mass spectrum. These spectral fingerprints are invaluable for chemists working with these and related compounds, enabling confident identification and characterization.

References

A Comparative Guide to Purity Determination of 2-Ethylbutanoic Acid: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals and fine chemicals, the accurate determination of purity is paramount. For 2-ethylbutanoic acid, a key intermediate in various syntheses, selecting the appropriate analytical methodology is crucial for ensuring product quality and consistency. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity assessment of 2-ethylbutanoic acid.

Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] The signal intensity in qNMR is directly proportional to the molar concentration of the analyte, providing a high degree of accuracy.[1] In contrast, HPLC and GC-FID are comparative methods that rely on the separation of components in a mixture and their subsequent detection.[1] HPLC is well-suited for non-volatile compounds, while GC-FID is ideal for volatile substances.[2] The choice of method depends on factors such as the expected purity level, the nature of potential impurities, available equipment, and the desired accuracy and precision.[2]

Comparison of Analytical Methodologies

The selection of an analytical technique for the purity determination of 2-ethylbutanoic acid should be based on a thorough evaluation of their respective performance characteristics. The following table summarizes the key parameters for qNMR, HPLC-UV, and GC-FID.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Intrinsic quantitative signal proportional to the number of nuclei.[2]Separation based on polarity, detection by UV absorbance.[2]Separation based on volatility, universal detection of organic compounds.[2]
Selectivity High, structurally specific.[2]High, can separate isomers and related impurities.[2]High, excellent separation of volatile impurities.[2]
Precision (RSD) < 1%[2]< 1%[2]< 2%[2]
Accuracy Very High (can be a primary ratio method)[2]High (typically 98-102% recovery)[2]High (typically >95% recovery)[2]
Linearity (R²) Not applicable in the same way as chromatography> 0.99[3]0.9291 - 0.9997[4]
Sample Preparation Simple, involves accurate weighing and dissolution.[2]Moderately complex, may require filtration.[2]Can involve derivatization and extraction.[5]
Analysis Time RapidModerateModerate to long
Reference Standard Requires a certified internal standard of a different compound.[1]Requires a specific reference standard of 2-ethylbutanoic acid for highest accuracy.[2]Requires a specific reference standard of 2-ethylbutanoic acid for highest accuracy.[2]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the purity determination of 2-ethylbutanoic acid using qNMR, HPLC, and GC-FID.

Principle: The purity of 2-ethylbutanoic acid is determined by comparing the integral of one of its characteristic ¹H signals with the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh 2-ethylbutanoic acid dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh internal standard (e.g., maleic acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report purity (%) calculate->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Purity Calculation weigh Accurately weigh 2-ethylbutanoic acid dissolve Dissolve in mobile phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separate on C18 column inject->separate detect Detect by UV at 210 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % of the main peak integrate->calculate report Report purity (%) calculate->report GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_calc Purity Calculation prepare_stock Prepare stock solution in a suitable solvent (e.g., methanol) dilute Dilute to working concentration prepare_stock->dilute inject Inject sample into GC dilute->inject separate Separate on a polar column inject->separate detect Detect by FID separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % of the main peak integrate->calculate report Report purity (%) calculate->report

References

A Comparative Guide to Cross-Validation of Analytical Methods for Dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of dicarboxylic acids is paramount for researchers, scientists, and drug development professionals. Ensuring the consistency of analytical results across different methodologies is achieved through a process known as cross-validation. This guide provides an objective comparison of common analytical techniques used for dicarboxylic acid analysis, supported by experimental data, to assist in method selection and validation.

The primary methods for analyzing dicarboxylic acids include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[1]

Quantitative Performance Comparison

The selection of an analytical method is often a balance between performance characteristics, accessibility, and sample throughput. The following tables summarize key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS based on validated analyses of dicarboxylic and other organic acids.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Organic Acid Analysis

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[2]> 0.9998[2]
Limit of Detection (LOD) 11 - 8,026 µg/kg[2]< 60 nM[2]
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg[2]125 ng/mL[2]
Accuracy (Recovery %) 76.3 - 99.2%[2]> 95%[2]
Precision (RSD %) < 5.3%[2]< 15%[2]

Table 2: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for Organic Acid Analysis

Performance MetricGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99≥ 0.99[3]
Limit of Detection (LOD) Low µg/mL to ng/mL rangeAs low as 0.01 ng/mL[3]
Limit of Quantitation (LOQ) µg/mL to ng/mL range5.0 µg/mL to 50.0 µg/mL (can be lower)[3]
Accuracy (Recovery %) Typically 80-120%[3]90% to 105%[3]
Precision (RSD %) Generally < 15%[3]≤ 10%[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the analysis of dicarboxylic acids using HPLC-UV, LC-MS/MS, and GC-MS.

1. Sample Preparation

  • Solid Samples:

    • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[4]

    • Add 10 mL of methanol/water (1:1, v/v).[4]

    • Vortex for 1 minute.[4]

    • Sonicate for 30 minutes in a water bath.[4]

    • Centrifuge at 5000 rpm for 10 minutes.[4]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[4]

  • Liquid Samples (e.g., Plasma):

    • To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile (B52724).[2]

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.[2]

    • Dilute the supernatant with an aqueous solution before injection.[2]

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of dicarboxylic acids in various matrices.[2] For dicarboxylic acids, which are generally non-volatile, HPLC is a direct method of analysis.[1]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., perchloric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the best separation.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 200 nm.[1][5]

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex biological matrices.[2]

  • Chromatographic and Mass Spectrometry Conditions:

    • Instrument: A UHPLC system coupled to a tandem mass spectrometer.[2]

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • MS System: Triple Quadrupole LC/MS.[4]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][4]

4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique. However, a derivatization step is required to convert non-volatile dicarboxylic acids into volatile esters or silyl (B83357) derivatives before analysis.[1] This additional step can introduce variability but often leads to lower detection limits.[1]

  • Derivatization (Silylation Example):

    • The dried sample extract is treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • The reaction mixture is heated to ensure complete derivatization.

  • Chromatographic and Mass Spectrometry Conditions:

    • Carrier Gas: Helium.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Ionization Mode: Electron Impact (EI).[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.[1]

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable results and to understand any systematic biases between them.[6] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow start Start: Define Cross-Validation Protocol select_samples Select Representative Samples start->select_samples analyze_method_a Analyze Samples with Method A (e.g., HPLC-UV) select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->analyze_method_b data_comparison Compare Datasets analyze_method_a->data_comparison analyze_method_b->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) data_comparison->statistical_analysis acceptance_criteria Meet Acceptance Criteria? statistical_analysis->acceptance_criteria investigate_discrepancies Investigate Discrepancies acceptance_criteria->investigate_discrepancies No methods_equivalent Methods are Equivalent acceptance_criteria->methods_equivalent Yes investigate_discrepancies->select_samples Re-evaluate end End methods_equivalent->end

Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Ethylbutanedioic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research and development setting. This guide provides detailed procedures for the proper disposal of 2-Ethylbutanedioic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through neutralization, followed by disposal as aqueous waste, provided local regulations permit this. This procedure should only be carried out by trained personnel.

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare a designated waste container, clearly labeled "Neutralized this compound Waste."

    • Have a spill kit readily accessible.

  • Dilution:

    • Slowly and cautiously dilute the this compound waste with a large volume of cold water (a 1:10 ratio of acid to water is recommended) in a suitable container (e.g., a large beaker or flask). This helps to dissipate any heat generated during neutralization.

  • Neutralization:

    • While stirring the diluted acid solution continuously, slowly add a weak base, such as a 5% sodium bicarbonate solution or sodium carbonate, dropwise.[3]

    • Monitor the pH of the solution frequently using a calibrated pH meter or pH strips.

    • Continue adding the basic solution until the pH of the waste mixture is within the neutral range.

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the drain with a copious amount of water, in accordance with local wastewater regulations.[3] It is imperative to consult and follow your institution's specific guidelines for aqueous waste disposal.

    • If drain disposal is not permitted, the neutralized solution should be collected in the designated, labeled waste container for collection by your institution's hazardous waste management program.[2]

  • Decontamination:

    • Thoroughly rinse all glassware and equipment used in the neutralization process with water. This rinsate should also be collected as hazardous waste if drain disposal of the primary neutralized solution is not allowed.[4]

    • Wipe down the work area to ensure no residual contamination remains.

    • Dispose of any contaminated disposable materials (e.g., gloves, pH strips) in the appropriate solid waste stream.

III. Quantitative Data for Disposal

The key quantitative parameter in this disposal procedure is the final pH of the neutralized solution. This ensures that the waste is safe for disposal and compliant with typical wastewater regulations.

ParameterAcceptable RangeNotes
Final pH of Neutralized Solution 5.5 - 9.0This range is generally considered safe for drain disposal, but always verify with local regulations.[3]
Recommended Dilution Ratio (Acid:Water) 1:10A higher water volume helps to control the exothermic reaction during neutralization.[3]

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal cluster_cleanup Decontamination A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Prepare Labeled Waste Container B->C D Dilute this compound with Cold Water (1:10) C->D E Slowly Add Weak Base (e.g., Sodium Bicarbonate Solution) D->E F Monitor pH Continuously E->F G Is pH between 5.5 and 9.0? F->G G->E No, continue adding base H Consult Local Regulations for Aqueous Waste G->H Yes I Dispose Down Drain with Copious Water H->I Permitted J Collect in Labeled Container for Hazardous Waste Pickup H->J Not Permitted K Rinse Glassware and Equipment I->K J->K L Clean Work Area K->L M Dispose of Contaminated Solid Waste L->M

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Ethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Ethylbutanedioic acid (also known as 2-Ethylsuccinic acid) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To protect against serious eye irritation from dust particles or splashes.
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling dicarboxylic acids. Always inspect gloves for integrity before use and change them immediately if contaminated.To prevent skin irritation upon contact.[2]
Body Protection A laboratory coat is required for all procedures. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.To protect the skin from contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.To prevent respiratory tract irritation from inhalation of dust.

Glove Selection Guidance for Handling Dicarboxylic Acids

Glove MaterialGeneral Acid ResistanceTypical Breakthrough Time
Nitrile Good> 60 minutes for many acids (splash protection)[3]
Neoprene Very Good> 240 minutes for many acids
Butyl Rubber Excellent> 480 minutes for many corrosive acids[2]
Natural Rubber (Latex) FairVariable, generally not recommended for prolonged contact with acids.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid Chemical prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon After Experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the key steps for safely handling this compound.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill and if it is safe to clean up internally. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE : At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves. If there is a risk of airborne dust, a respirator is required.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] Place the collected solid into a clearly labeled, sealed container for hazardous waste.

  • Neutralize the Area : For any remaining residue, neutralize the area with a weak base such as sodium bicarbonate or soda ash.[5][6] Use pH paper to confirm that the area has been neutralized to a pH between 6 and 8.[7]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection :

    • Solid Waste : Collect unreacted this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Aqueous Waste : If permissible by local regulations, small amounts of acidic aqueous solutions may be neutralized to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium bicarbonate) before disposal down the drain with copious amounts of water.[8] However, always check with your institution's EHS for specific guidelines. It is often required that all chemical waste, regardless of neutralization, be collected for professional disposal.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (irritant).

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal : Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the regular trash.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE Selection Logic for this compound cluster_hazards Hazard Assessment cluster_ppe PPE Requirements start Start: Assess Task ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves start->ppe_base q_dust Potential for Dust Generation? q_splash Potential for Splash? q_dust->q_splash No ppe_respirator Add Respirator (N95 or higher) q_dust->ppe_respirator Yes ppe_faceshield Add Face Shield q_splash->ppe_faceshield Yes end Proceed with Task q_splash->end No ppe_base->q_dust ppe_respirator->q_splash ppe_faceshield->end

Caption: Decision tree for selecting appropriate PPE based on procedural risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbutanedioic acid
Reactant of Route 2
Reactant of Route 2
2-Ethylbutanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.